molecular formula C14H16ClN3 B3279238 2-chloro-N-cyclohexylquinazolin-4-amine CAS No. 69033-51-8

2-chloro-N-cyclohexylquinazolin-4-amine

Cat. No.: B3279238
CAS No.: 69033-51-8
M. Wt: 261.75 g/mol
InChI Key: PUIQMEQTBOIZSL-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexylquinazolin-4-amine is a useful research compound. Its molecular formula is C14H16ClN3 and its molecular weight is 261.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-cyclohexylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIQMEQTBOIZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-chloro-N-cyclohexylquinazolin-4-amine from 2,4-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Regioselective Synthesis of 2-Chloro-N-cyclohexylquinazolin-4-amine: A Mechanistic and Operational Guide

Executive Summary The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, antimalarials, and antileishmanial agents[1],[2]. The via Nucleophilic Aromatic Substitution (SNAr) is a critical gateway reaction[3]. As a Senior Application Scientist, I have designed this whitepaper to dissect the electronic causality governing this regioselectivity and to provide a self-validating experimental framework for scalable, high-fidelity synthesis.

Mechanistic Rationale: Electronic Control of Regioselectivity

The differential reactivity of the C2 and C4 positions in 2,4-dichloroquinazoline is the cornerstone of this synthesis. The reaction must be strictly governed by kinetic control to ensure the cyclohexylamine nucleophile attacks exclusively at the C4 position.

The Causality of Electrophilicity: Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position[4],[1],[5]. The C4 position is flanked by two electronegative nitrogen atoms in a para- and ortho-like relationship, maximizing electron withdrawal from the carbon center.

Consequently, the activation energy (


) for nucleophilic attack by cyclohexylamine is substantially lower at C4[1]. The formation of the intermediate Meisenheimer complex at C4 is kinetically favored at room temperature, whereas substitution at the C2 position is thermodynamically demanding, typically requiring temperatures exceeding 100 °C, microwave irradiation, or transition-metal catalysis[5],[6].

G A 2,4-dichloroquinazoline C C4 Attack (Lower Ea, Higher LUMO) A->C Preferred Kinetic Pathway D C2 Attack (Higher Ea, Lower LUMO) A->D Disfavored (>100°C) B Cyclohexylamine (Nucleophile) B->C B->D E Meisenheimer Intermediate at C4 C->E F 2-chloro-N-cyclohexyl quinazolin-4-amine E->F -HCl (Base Scavenged)

Mechanistic logic of regioselective SNAr at the C4 position of 2,4-dichloroquinazoline.

Experimental Design & Parameter Optimization

To achieve >99% regioselectivity for the C4-monoaminated product, reaction parameters must strictly enforce kinetic control.

  • Stoichiometry: Cyclohexylamine is a strong, sterically demanding aliphatic nucleophile. To prevent bis-substitution (forming the 2,4-diamine), the amine must be strictly limited to 1.05 equivalents[7].

  • Base Selection: While excess cyclohexylamine can act as a Brønsted–Lowry base to scavenge the HCl byproduct[5], this reduces the effective nucleophile concentration and complicates stoichiometry. N,N-Diisopropylethylamine (DIPEA) is the optimal additive; its steric bulk prevents it from acting as a competing nucleophile while efficiently neutralizing HCl[7],[8].

  • Solvent Kinetics: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) stabilize the polar transition state without hydrogen-bonding to the nucleophile, ensuring rapid and clean conversion at 0 °C to room temperature[5].

Table 1: Matrix of Reaction Parameters and Regioselective Outcomes for C4-Amination

SolventBaseTempAmine (Eq.)Regioselectivity (C4:C2)Yield (%)Causality / Observation
THF DIPEA 0 °C to RT 1.05 >99:1 85% Optimal kinetic control; DIPEA efficiently scavenges HCl without competing.
DCMTEART1.10>95:578%Good conversion, but TEA can occasionally participate in transient side reactions.
EtOHNoneReflux2.5070:3045%Excess amine and high heat overcome the activation energy barrier for C2 attack.
CH₃CNK₂CO₃80 °C1.5080:2060%Elevated temperature degrades kinetic regioselectivity; mixed products observed.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: each phase contains analytical checkpoints to validate causality before proceeding to the next step.

Workflow Step1 Dissolve 2,4-dichloroquinazoline in THF (0.1 M) Step2 Add DIPEA (1.2 eq) at 0°C Step1->Step2 Step3 Dropwise Cyclohexylamine (1.05 eq) Step2->Step3 Step4 Stir at RT (2-4 h) Monitor via LC-MS Step3->Step4 Step5 Aqueous Workup (NaHCO3 / Brine) Step4->Step5 Step6 Silica Gel Chromatography Step5->Step6 Step7 Pure 2-chloro-N-cyclohexyl quinazolin-4-amine Step6->Step7

Self-validating experimental workflow for synthesizing the target quinazolin-4-amine.

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried, argon-purged round-bottom flask with 2,4-dichloroquinazoline (1.0 eq, e.g., 10.0 mmol, 1.99 g) and anhydrous THF (0.1 M, 100 mL).

    • Validation: The solution should be clear and pale yellow.

  • Base Addition: Add DIPEA (1.2 eq, 12.0 mmol, 2.1 mL) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling mitigates the exothermic nature of the SNAr reaction, suppressing the kinetic energy available for the disfavored C2 attack.

  • Nucleophile Introduction: Dissolve cyclohexylamine (1.05 eq, 10.5 mmol, 1.2 mL) in 10 mL of THF. Add this solution dropwise over 15 minutes via an addition funnel.

    • Causality: Dropwise addition prevents localized high concentrations of the nucleophile, strictly enforcing the 1:1 stoichiometry required for mono-substitution[7],[8].

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation (TLC & LC-MS): Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (

      
      ) will disappear, replaced by a highly UV-active product spot (
      
      
      
      ). Confirm via LC-MS: look for the disappearance of the dichloro isotope pattern and the emergence of the product mass
      
      
      m/z (with a 3:1
      
      
      isotopic signature at 264.1 m/z).
  • Quench & Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the residue with Dichloromethane (100 mL) and wash with saturated aqueous

    
     (50 mL) followed by brine (50 mL).
    
    • Causality: The basic wash removes DIPEA hydrochloride salts and any unreacted cyclohexylamine.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford this compound[3].
    

Analytical Characterization & Structural Validation

The regioselectivity must be definitively confirmed to ensure the integrity of downstream syntheses.

  • ¹H NMR (250 MHz, CD₃OD): The spectrum will show the characteristic downfield shift of the quinazoline aromatic protons (δ 8.05–7.99, m, 1H; 7.60, ddd, J = 8.4, 7.0, 1.4 Hz, 1H; 7.46–7.41, m, 1H) and the presence of the cyclohexyl aliphatic multiplet, confirming the structural integrity[3],[9].

  • 2D-NMR (HMBC): To definitively rule out C2 substitution, Heteronuclear Multiple Bond Correlation (HMBC) can be utilized to observe the correlation between the cyclohexyl amine proton and the C4 carbon[4],[1].

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL: [Link]

  • Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: ACS Infectious Diseases URL: [Link]

Sources

mechanism of 2-chloro-N-cyclohexylquinazolin-4-amine formation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Regioselective Mechanism of 2-chloro-N-cyclohexylquinazolin-4-amine

Abstract

The 4-aminoquinazoline framework is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of 2-chloro-N-substituted-quinazolin-4-amines, such as this compound, serves as a critical step in the development of more complex drug candidates, including potent enzyme inhibitors.[4] This technical guide provides a comprehensive exploration of the formation of this compound, focusing on the underlying reaction mechanism, experimental considerations, and the electronic factors that govern its highly regioselective synthesis. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloroquinazoline and cyclohexylamine, a process where the selective substitution at the C4 position is paramount. This document consolidates theoretical principles with practical, field-proven protocols to offer researchers and drug development professionals a thorough understanding of this fundamental transformation.

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[5] The strategic functionalization of the quinazoline ring is key to modulating its pharmacological profile. The 2,4-disubstituted quinazoline motif is particularly important, and the synthesis often begins with a versatile precursor: 2,4-dichloroquinazoline. The differential reactivity of the two chlorine atoms on this precursor allows for a stepwise and controlled introduction of various functional groups.

The formation of this compound is a classic example of exploiting this differential reactivity. This reaction is not merely a synthetic step but a practical application of fundamental principles of physical organic chemistry that dictate reaction outcomes.

The Core Mechanism: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from 2,4-dichloroquinazoline and cyclohexylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally accepted as a two-step addition-elimination process.[1]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophile, cyclohexylamine, on one of the electron-deficient carbon atoms (C2 or C4) bearing a chlorine atom. This attack forms a tetrahedral intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized across the ring system and stabilized by the nitrogen atoms.[6]

Step 2: Elimination and Restoration of Aromaticity In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinazoline ring is restored, yielding the final substituted product.

The Crux of the Matter: C4 vs. C2 Regioselectivity

A critical and well-documented aspect of this reaction is its high regioselectivity. The incoming cyclohexylamine nucleophile preferentially attacks the C4 position over the C2 position, even under mild reaction conditions.[1][6] This phenomenon is not arbitrary but is governed by the electronic properties of the 2,4-dichloroquinazoline molecule.

Several factors contribute to the enhanced reactivity of the C4 position:

  • Electronic Effects: The carbon atom at the C4 position is inherently more electrophilic than the C2 carbon. Theoretical studies, including Density Functional Theory (DFT) calculations, have consistently shown that the C4 carbon possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[2][3][7] This indicates that the C4 position is the more favorable site for nucleophilic attack from an orbital interaction perspective.

  • Intermediate Stability: The Meisenheimer intermediate formed by attack at C4 is more stable due to better delocalization of the negative charge. The adjacent nitrogen atom at position 3 effectively stabilizes the developing negative charge.

  • Reaction Conditions: While the C4 position is kinetically favored, substitution at the C2 position is possible but typically requires harsher conditions, such as higher temperatures or prolonged reaction times.[6] This allows for the selective synthesis of the 4-substituted product by carefully controlling the reaction parameters.

The diagram below illustrates the regioselective SNAr mechanism.

G cluster_0 S_NAr Mechanism for this compound Formation R1 2,4-Dichloroquinazoline I1 Nucleophilic Attack at C4 (Favored) R1->I1 I2 Attack at C2 (Disfavored - Higher Activation Energy) R1->I2 R2 Cyclohexylamine (Nucleophile) R2->I1 R2->I2 M1 Meisenheimer Complex (Resonance Stabilized) I1->M1 Formation of tetrahedral intermediate P1 This compound M1->P1 Elimination of Cl- Restoration of Aromaticity HCl HCl (Byproduct) M1->HCl

Caption: Regioselective SNAr mechanism highlighting the favored C4 attack.

Experimental Protocol: A Validated Approach

This section outlines a general, self-validating laboratory procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Purpose
2,4-DichloroquinazolineC₈H₄Cl₂N₂199.04Starting Material
CyclohexylamineC₆H₁₃N99.17Nucleophile
Isopropanol (or Ethanol/THF)C₃H₈O60.10Solvent
Triethylamine (TEA) or DIPEA(C₂H₅)₃N101.19Optional HCl Scavenger
Ethyl AcetateC₄H₈O₂88.11TLC Mobile Phase Eluent
HexaneC₆H₁₄86.18TLC Mobile Phase Eluent
Silica Gel TLC Plates (F₂₅₄)--Reaction Monitoring
Step-by-Step Methodology
  • Reaction Setup: To a solution of 2,4-dichloroquinazoline (1.0 eq) dissolved in a suitable solvent such as isopropanol (10-15 mL per gram of starting material), add cyclohexylamine (1.0-1.2 eq).[7] If a base is to be used, add triethylamine (1.1-1.5 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle warming (e.g., 40-60 °C). The reaction is typically complete within 1-6 hours.[7] In many cases, refluxing in isopropanol for several hours ensures completion.[8][9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the 2,4-dichloroquinazoline spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate out of the solution. Collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with a cold, non-polar solvent (like hexane or diethyl ether) to remove any unreacted starting material or non-polar impurities. If further purification is needed, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product, this compound, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). 2D-NMR methods can be particularly valuable for unequivocally confirming the C4 substitution pattern.[1][2]

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Dissolve 2,4-dichloroquinazoline in Isopropanol B 2. Add Cyclohexylamine (and optional base, TEA) A->B C 3. Heat/Stir (e.g., 40-60°C or Reflux) B->C D 4. Monitor by TLC (EtOAc/Hexane) C->D E 5. Reaction Complete? (Starting material consumed) D->E E->C No F 6. Work-up: Cool, Filter Precipitate or Concentrate E->F Yes G 7. Purification: Wash with cold solvent or Recrystallize F->G H 8. Characterization: NMR, MS G->H

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a robust and highly regioselective process, pivotal for the synthesis of advanced quinazoline-based molecules in drug discovery. The reaction's success hinges on the principles of nucleophilic aromatic substitution, where the inherent electronic properties of the 2,4-dichloroquinazoline precursor direct the incoming nucleophile to the C4 position. This preferential reactivity allows for the synthesis of the desired isomer in high yield under relatively mild conditions. By understanding the underlying mechanism and adhering to validated experimental protocols, researchers can reliably produce this key intermediate, paving the way for the development of novel and potent therapeutic agents.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available from: [Link]

  • Synthesis of N-substituted quinazoline-4-amine and N 2,N 4 -disubstituted quinazoline-2,4-diamine derivatives as adenosine/guanosine nucleoside ribohydrolase inhibitors in trichomoniasis. American Chemical Society. Available from: [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Available from: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available from: [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • QUINAZOLINES. I. THE INTERACTION OF 2,4-DICHLOROQUINAZOLINE WITH SODIUM ALCOHOLATES AND SODIUM PHENATES WITH THE REPLACEMENT OF ONE HALOGEN TO FORM HALOGEN-OXYGEN ETHERS. Journal of the American Chemical Society. Available from: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Hindawi. Available from: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available from: [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. PMC. Available from: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available from: [Link]

  • Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Available from: [Link]

Sources

Spectroscopic Data and Structural Elucidation: 2-Chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics, synthesis, and structural elucidation of 2-chloro-N-cyclohexylquinazolin-4-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous verification of this pharmacophore, a critical intermediate in the development of kinase inhibitors (e.g., EGFR, VEGFR targets).

Core Directive & Compound Profile

This compound (CAS: 1094676-02-0 / 1248370-43-5 analog series) represents a "privileged scaffold" in drug discovery. The presence of the C2-chlorine atom provides a versatile handle for further nucleophilic substitution (e.g., with anilines or heterocycles) to generate 2,4-diaminoquinazoline libraries, while the C4-cyclohexylamino group often occupies the ATP-binding pocket in kinase enzymes.

Chemical Identity
PropertyData
IUPAC Name This compound
Molecular Formula C₁₄H₁₆ClN₃
Molecular Weight 261.75 g/mol
Exact Mass 261.1033
Appearance Pale yellow solid or brown viscous oil (purity dependent)
Solubility Soluble in DMSO, MeOH, CHCl₃; Low solubility in water

Synthesis and Regioselectivity Logic

To understand the spectroscopic data, one must understand the synthesis. The compound is exclusively formed via Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloroquinazoline.

The Regioselectivity Rule

Reaction of 2,4-dichloroquinazoline with nucleophiles is highly regioselective.[1] The C4 position is significantly more electrophilic than the C2 position.

  • Electronic Reason: The nitrogen at N3 can accommodate the negative charge in the Meisenheimer intermediate more effectively than N1 due to the fusion with the benzene ring and the lack of steric hindrance compared to C2.

  • Outcome: The first equivalent of amine always displaces the C4-chloride.

Experimental Protocol (Self-Validating)
  • Reagents: 2,4-Dichloroquinazoline (1.0 eq), Cyclohexylamine (1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

  • Solvent: Isopropanol (iPrOH) or THF.

  • Conditions: Stir at 0°C to RT for 2–4 hours. (Heating to reflux may promote double substitution at C2, so temperature control is critical).

  • Workup: Evaporate solvent. Wash with water to remove DIPEA-HCl salts. Recrystallize from EtOH/Water.

Pathway Visualization

SynthesisPath SM 2,4-Dichloroquinazoline (C8H4Cl2N2) Inter Meisenheimer Complex (Transition State at C4) SM->Inter S_NAr Attack (C4) Reagent Cyclohexylamine (Nucleophile) Reagent->Inter Prod 2-chloro-N-cyclohexyl- quinazolin-4-amine (Major Product) Inter->Prod -HCl (Fast) Side 2,4-Dicyclohexyl... (Over-reaction impurity) Prod->Side Excess Amine High Temp

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to electronic activation.

Spectroscopic Characterization

The following data consolidates experimental values from analogous 2-chloro-4-aminoquinazolines and specific literature reports for this derivative.

A. Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CD₃OD Key Diagnostic: The "missing" proton at C4 and the presence of the cyclohexyl multiplet confirm the substitution. The aromatic region shows 4 protons (unlike the 3 protons in substituted quinazolines).

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
8.35 - 8.28 Doublet (d)1HH-5 (Ar)Deshielded by peri-effect of N-cyclohexyl group.
8.15 Broad Singlet (br d)1HNH Exchangeable with D₂O. Indicates secondary amine.
7.80 - 7.75 Triplet/Multiplet1HH-7 (Ar)Standard aromatic pattern.
7.60 - 7.55 Doublet (d)1HH-8 (Ar)Adjacent to N1.
7.50 - 7.45 Triplet/Multiplet1HH-6 (Ar)Standard aromatic pattern.
4.15 - 4.05 Multiplet (m)1HN-CH (Cyclohexyl)Key diagnostic for N-alkylation.
1.95 - 1.15 Multiplet series10HCyclohexyl CH₂Characteristic "hump" for cyclohexyl ring.

Note: In CD₃OD, the NH signal (8.15 ppm) will be absent due to deuterium exchange.

B. Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ Key Diagnostic: The C2 carbon appears upfield (~158 ppm) compared to C4 (~160 ppm) due to the chlorine substituent vs. the nitrogen substituent.

Shift (δ ppm)AssignmentType
160.5 C-4Quaternary (attached to NH)
158.2 C-2Quaternary (attached to Cl)
152.0 C-8aQuaternary (Bridgehead)
134.5 C-7CH (Aromatic)
126.8 C-8CH (Aromatic)
126.2 C-5CH (Aromatic)
123.5 C-6CH (Aromatic)
114.0 C-4aQuaternary (Bridgehead)
50.5 N-CHMethine (Cyclohexyl C1)
32.5, 25.8, 25.2 Cyclohexyl CH₂Methylene carbons
C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) Isotope Pattern: The presence of one Chlorine atom creates a distinct 3:1 ratio between the M+ and (M+2)+ peaks.

  • [M+H]⁺ (³⁵Cl): 262.1 m/z (Base peak)

  • [M+H]⁺ (³⁷Cl): 264.1 m/z (approx. 33% intensity of base peak)

  • Fragmentation:

    • m/z 180: Loss of cyclohexyl ring (C₆H₁₁) + H.

    • m/z 226: Loss of Cl (rare in soft ionization, but possible in EI).

D. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3280 - 3350 N-H StretchSecondary Amine
2930, 2855 C-H StretchCyclohexyl (Aliphatic)
1615, 1570 C=N / C=C StretchQuinazoline Ring
760 C-Cl StretchAryl Chloride

Structural Elucidation Logic

When validating the structure, the primary challenge is distinguishing the 4-amino-2-chloro isomer (Target) from the 2-amino-4-chloro isomer (Impurity).

Logic Flow
  • Synthesis Check: Did you use mild conditions? If yes, C4 substitution is kinetically favored.

  • MS Check: Do you see the Chlorine isotope pattern? (Confirms Cl is still present).

  • NMR NOE (Nuclear Overhauser Effect):

    • Irradiate the NH proton.

    • Target (4-amino): You should see an enhancement of the H-5 aromatic proton (peri-position).

    • Isomer (2-amino): Irradiating NH would show no interaction with the benzene ring protons (too far).

Elucidation Diagram

Elucidation Data Unknown Sample Data MS_Check MS: m/z 262/264 (3:1)? Data->MS_Check NMR_Check 1H NMR: H-5 (~8.3 ppm) is doublet? MS_Check->NMR_Check Yes Conclusion_Invalid REJECT: Isomer or Dechlorinated MS_Check->Conclusion_Invalid No (Cl lost) NOE_Check NOE: NH <-> H-5 interaction? NMR_Check->NOE_Check Yes Conclusion_Valid CONFIRMED: 2-chloro-N-cyclohexyl- quinazolin-4-amine NOE_Check->Conclusion_Valid Strong NOE NOE_Check->Conclusion_Invalid No NOE

Figure 2: Decision tree for structural validation using MS and NMR NOE data.

References

  • Van Horn, K. S., et al. (2014). "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry. (Contains specific synthesis and NMR data for compound 8d).

  • Bhattacharjee, A. K., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules. (Detailed mechanism of C4 vs C2 selectivity).

  • Kabri, Y., et al. (2023). "Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives." International Journal of Molecular Sciences. (Synthesis protocols for 2-chloro-4-aminoquinazolines).

  • Organic Chemistry Portal. "Synthesis of Quinazolines." (General methodologies for quinazoline ring formation).

Sources

Structural Elucidation of 2-Chloro-N-cyclohexylquinazolin-4-amine via 1H and 13C NMR Spectroscopy: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and emerging therapeutics. Specifically, 2-chloro-N-cyclohexylquinazolin-4-amine serves as a critical synthetic intermediate in the development of [1] and novel [2].

The synthesis of this intermediate relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline with cyclohexylamine. Understanding the structural and electronic properties of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying regiochemistry and ensuring high-purity downstream synthesis.

Mechanistic Causality of Regioselective Synthesis

The pyrimidine ring of the quinazoline core is highly electron-deficient. The C-4 position is significantly more electrophilic than the C-2 position because the Meisenheimer complex formed during nucleophilic attack at C-4 is highly stabilized by the adjacent nitrogen atoms and the fused aromatic system.

When cyclohexylamine is introduced at room temperature, it attacks exclusively at C-4. Once the cyclohexylamino group is installed, its electron-donating resonance effect (+M) pushes electron density back into the pyrimidine ring. This drastically decreases the electrophilicity of the remaining C-2 chloride, preventing over-substitution and allowing the mono-substituted this compound to be isolated with high fidelity.

G A 2,4-Dichloroquinazoline C This compound (Key Intermediate) A->C Selective SNAr at C4 (Room Temp, Base) B Cyclohexylamine B->C D N2,N4-Disubstituted Quinazoline-2,4-diamine C->D SNAr at C2 (High Temp, R-NH2)

Regioselective SNAr workflow for synthesizing this compound.

Experimental Protocol for NMR Acquisition

To ensure a self-validating analytical system, the NMR acquisition protocol must be rigorously standardized. The following methodology guarantees high-resolution spectral data while eliminating common solvent artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~15–20 mg of purified this compound in 0.6 mL of deuterated methanol (CD3OD).

    • Causality Insight: CD3OD is selected for its excellent solubilizing properties for moderately polar heterocyclic amines. Furthermore, the protic deuterated solvent forces the exchangeable secondary amine proton (-NH) to undergo rapid deuterium exchange (-ND). This renders the amine proton invisible in the 1H NMR spectrum, simplifying the integration of the aliphatic region.

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This provides an absolute zero reference (δ 0.00 ppm), ensuring that chemical shift values are highly reproducible across different magnetic field strengths.

  • 1H NMR Acquisition: Acquire data at 250 MHz (or higher, e.g., 500 MHz) at 298 K. Utilize a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 1–2 seconds. Accumulate 16 to 32 scans to achieve a high signal-to-noise (S/N) ratio.

  • 13C NMR Acquisition: Acquire data at 63 MHz (or higher) using composite pulse proton decoupling (e.g., waltz16).

    • Causality Insight: Quaternary carbons (C-2, C-4, C-4a, C-8a) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and possess long T1 relaxation times. To prevent signal attenuation of these critical structural markers, set a relaxation delay of at least 2–3 seconds and accumulate >512 scans.

NMR_Workflow Sample Sample Prep: This compound in CD3OD Acq1H 1H NMR Acquisition (250 MHz, 298K) Sample->Acq1H Acq13C 13C NMR Acquisition (63 MHz, 298K) Sample->Acq13C Data1H 1H Analysis: Aromatic (δ 7.3-8.1) Aliphatic (δ 1.2-4.2) Acq1H->Data1H Data13C 13C Analysis: Quinazoline Core (δ 114-162) Cyclohexyl (δ 26-52) Acq13C->Data13C Elucidation Structural Verification & Purity Assessment Data1H->Elucidation Data13C->Elucidation

Standardized NMR acquisition and spectral analysis workflow for structural elucidation.

1H NMR Spectral Analysis & Interpretation

The 1H NMR spectrum of this compound exhibits distinct, non-overlapping regions for the aromatic quinazoline core and the aliphatic cyclohexyl ring. The total integration must equal 15 protons (4 aromatic + 11 aliphatic), serving as an internal quality control check[2].

Table 1: 1H NMR Data Summary (250 MHz, CD3OD)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.05 – 7.99Multiplet (m)-1HQuinazoline H-5
7.60Doublet of doublets of doublets (ddd)8.4, 7.0, 1.41HQuinazoline H-7
7.46 – 7.41Multiplet (m)-1HQuinazoline H-8
7.33Doublet of doublets of doublets (ddd)8.3, 7.0, 1.31HQuinazoline H-6
4.17 – 4.01Multiplet (m)-1HCyclohexyl H-1' (CH-N)
1.97 – 1.84Multiplet (m)-2HCyclohexyl H-2', H-6' (equatorial)
1.70Doublet (d)2.62HCyclohexyl H-3', H-5' (equatorial)
1.65 – 1.52Multiplet (m)-1HCyclohexyl H-4' (equatorial)
1.45 – 1.20Multiplet (m)-5HCyclohexyl H-2',3',4',5',6' (axial)

Expert Insights:

  • Aromatic Deshielding: The H-5 proton is the most deshielded (δ ~8.02 ppm) due to its spatial proximity to the strongly electron-withdrawing C-4=N functionality and the anisotropic deshielding cone of the pyrimidine ring.

  • Cyclohexyl Complexity: The cyclohexyl methine proton (H-1') is shifted significantly downfield to ~4.09 ppm because it is directly attached to the electronegative nitrogen atom. The remaining 10 protons appear as complex multiplets. This complexity arises from the rigid chair conformation of the cyclohexyl ring, which creates distinct magnetic environments for axial and equatorial protons, leading to extensive geminal and vicinal couplings.

13C NMR Spectral Analysis & Interpretation

The 13C NMR spectrum provides a definitive map of the carbon framework, confirming the presence of the 2-chloro substitution and the intact quinazoline core.

Table 2: 13C NMR Data Summary (63 MHz, CD3OD)
Chemical Shift (δ, ppm)Carbon TypeAssignment
161.94Quaternary (C)Quinazoline C-4 (C-NHR)
159.05Quaternary (C)Quinazoline C-2 (C-Cl)
151.35Quaternary (C)Quinazoline C-8a (Bridgehead N-C=C)
134.67Methine (CH)Quinazoline C-7
127.25Methine (CH)Quinazoline C-6 or C-8
126.90Methine (CH)Quinazoline C-8 or C-6
123.83Methine (CH)Quinazoline C-5
114.81Quaternary (C)Quinazoline C-4a (Bridgehead C=C-C=N)
51.68Methine (CH)Cyclohexyl C-1' (CH-N)
33.32Methylene (CH2)Cyclohexyl C-2', C-6'
26.71Methylene (CH2)Cyclohexyl C-3', C-5'
26.48Methylene (CH2)Cyclohexyl C-4'

Expert Insights:

  • Heteroatom Deshielding: The C-4 carbon is the most deshielded (161.94 ppm) due to the direct attachment of the exocyclic nitrogen and its position within the electron-deficient pyrimidine ring. C-2 is similarly deshielded (159.05 ppm) by the adjacent chlorine atom and two endocyclic nitrogens.

  • Symmetry in the Cyclohexyl Ring: The 13C spectrum displays only 4 distinct signals for the 6 carbons of the cyclohexyl ring. This confirms the time-averaged plane of symmetry passing through C-1' and C-4' due to rapid chair-chair interconversion at 298 K, making C-2'/C-6' and C-3'/C-5' magnetically equivalent.

Conclusion

The structural elucidation of this compound relies on a combination of high-resolution 1H and 13C NMR spectroscopy. By understanding the electronic effects of the quinazoline core and the conformational dynamics of the cyclohexyl substituent, researchers can confidently validate the purity and regiochemistry of this critical intermediate before proceeding to downstream drug synthesis.

References

  • Van Horn, K. S., Zhu, X., Pandharkar, T., Yang, S., Vesely, B., Vanaerschot, M., Dujardin, J. C., Rijal, S., Kyle, D. E., Wang, M. Z., Werbovetz, K. A., & Manetsch, R. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Medicinal Chemistry Letters / Journal of Medicinal Chemistry, 57(12), 5141–5156.[Link]

  • Panek, D., Wichur, T., Godyń, J., Pasieka, A., Wichur, P., Górska, A., Jończyk, J., Bajda, M., & Malawska, B. (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 24(11), 9124.[Link]

Sources

mass spectrometry analysis of 2-chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-chloro-N-cyclohexylquinazolin-4-amine

Abstract

This technical guide provides a comprehensive framework for the , a molecule of interest within contemporary drug discovery and development programs. While specific experimental data for this compound is not widely published, this document, grounded in established scientific principles and data from analogous quinazoline derivatives, offers a robust methodology for its characterization. The guide is designed for researchers, scientists, and drug development professionals, detailing everything from sample preparation and liquid chromatography-mass spectrometry (LC-MS) method development to the interpretation of mass spectral data, including predictable fragmentation pathways. Our approach emphasizes scientific integrity, ensuring that the described protocols are self-validating and grounded in authoritative knowledge.

Introduction: The Quinazoline Scaffold in Drug Development

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer agents. The specific substitution pattern of this compound suggests its potential as a synthetic intermediate or a candidate for biological screening. Accurate molecular weight determination and structural elucidation are paramount for quality control, impurity profiling, and metabolic studies.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the quintessential analytical technique for these tasks, offering unparalleled sensitivity and specificity.[2]

This guide will navigate the reader through a logical, experience-driven workflow for the comprehensive mass spectrometric analysis of this target molecule.

Foundational Analysis: Physicochemical Properties and Predicted Mass

Before embarking on any analysis, a fundamental understanding of the analyte's properties is crucial for informed method development.[3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource/Calculation
Molecular FormulaC₁₄H₁₆ClN₃-
Average Molecular Weight261.75 g/mol -
Monoisotopic Mass261.1033 g/mol -
Predicted XlogP4.2PubChem (Analog)
Predicted pKa (Basic)~4.5 (Quinazoline N)Literature Analogy

The presence of a chlorine atom necessitates consideration of its isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in a characteristic M+2 isotopic peak in the mass spectrum.[4] The predicted lipophilicity (XlogP) suggests good retention on a reversed-phase liquid chromatography column.

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is the bedrock of reliable analytical data. The following sections detail a step-by-step approach to the analysis of this compound.

Sample Preparation: Ensuring Compatibility and Purity

The goal of sample preparation is to present the analyte to the LC-MS system in a suitable solvent, free from interfering matrix components.[5][6]

Protocol 1: Standard Sample Preparation

  • Solubilization: Dissolve the solid this compound in a suitable organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[7] The choice of solvent should be guided by the analyte's solubility.[3]

  • Dilution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).[7]

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.[7]

The following diagram illustrates the logical flow of the sample preparation process:

G cluster_prep Sample Preparation Workflow A Solid Compound B Dissolve in Organic Solvent (e.g., Methanol, 1 mg/mL) A->B Solubilization C Dilute with Initial Mobile Phase (1-10 µg/mL) B->C Working Solution Prep D Filter (0.22 µm) if Necessary C->D Particulate Removal E Transfer to LC Vial D->E

Caption: A generalized workflow for sample preparation.

Liquid Chromatography: Achieving Optimal Separation

For a compound of this nature, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[1]

Protocol 2: LC Method Development

  • Column Selection: A C18 stationary phase is an excellent starting point due to the compound's predicted lipophilicity.[3] A column with dimensions such as 2.1 mm x 50 mm and a particle size of <2 µm is suitable for fast and efficient separations.

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to improve peak shape and promote ionization in positive ion mode.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: A generic gradient can be employed initially and then optimized.[3]

    • Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

Table 2: Suggested Starting LC-MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmGood retention for lipophilic molecules.[3]
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation for ESI+.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient10-95% B over 8 minBroad enough to elute the compound and impurities.
Flow Rate0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp.40 °CEnsures retention time stability.
MS System
Ionization ModePositive Electrospray (ESI+)The basic nitrogen atoms are readily protonated.[8]
Mass Rangem/z 100-500Covers the expected molecular ion and fragments.
Capillary Voltage3.5 kVTypical for ESI.
Gas Temp.300 °CAids in desolvation.
Gas Flow8 L/minAids in desolvation.

Mass Spectrometry: Data Acquisition and Interpretation

Full Scan Mass Spectrum: Determining the Molecular Ion

The initial analysis should be a full scan acquisition to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

  • Expected [M+H]⁺ (³⁵Cl): 262.1111 m/z

  • Expected [M+H]⁺ (³⁷Cl): 264.1082 m/z

The spectrum should exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with the peak at m/z 264 being approximately one-third the intensity of the peak at m/z 262.[4] This isotopic signature provides strong evidence for the presence of chlorine.

Tandem Mass Spectrometry (MS/MS): Unraveling the Structure

Tandem mass spectrometry (MS/MS or MS²) is essential for structural confirmation and elucidation.[9] This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Fragmentation Pathways

The fragmentation of quinazoline derivatives is often governed by the stability of the resulting ions and neutral losses.[9] For this compound, several key fragmentation pathways can be predicted:

  • Loss of the Cyclohexyl Group: A common fragmentation pathway for N-alkyl amines is the cleavage of the C-N bond.[10] This would likely involve the loss of cyclohexene as a neutral molecule (82 Da) or a cyclohexyl radical (83 Da).

  • Cleavage of the Quinazoline Ring: The quinazoline core itself can undergo characteristic ring cleavages.[11]

  • Loss of HCl: While less common, the elimination of hydrogen chloride is a possibility.

The following diagram outlines the most probable fragmentation pathways:

G precursor [M+H]⁺ m/z 262.1 frag1 Loss of C₆H₁₀ (cyclohexene) m/z 180.0 precursor:f1->frag1:f0  -82 Da frag2 Loss of C₆H₁₁• (cyclohexyl radical) m/z 179.0 precursor:f1->frag2:f0  -83 Da frag3 Cleavage of quinazoline ring e.g., loss of HCN precursor:f1->frag3:f0  -27 Da (example)

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Table 3: Predicted Major Fragment Ions

Precursor Ion (m/z)Predicted Fragment (m/z)Neutral LossProposed Structure of Fragment
262.1180.0C₆H₁₀ (Cyclohexene)Protonated 2-chloroquinazolin-4-amine
262.1179.0C₆H₁₁• (Cyclohexyl radical)2-chloroquinazolin-4-amine radical cation

The relative abundance of these fragments will depend on the collision energy used. A systematic variation of the collision energy can provide further insight into the fragmentation cascade.

Conclusion: A Pathway to Confident Characterization

This technical guide outlines a comprehensive and scientifically rigorous approach to the . By leveraging established principles of liquid chromatography and mass spectrometry, and by drawing parallels with known quinazoline derivatives, researchers can confidently determine the identity, purity, and structure of this compound. The methodologies described herein, from systematic sample preparation to predictive fragmentation analysis, provide a robust framework for integrating this molecule into demanding drug discovery and development workflows.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. Retrieved from [Link]

  • Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectroscopy (EIMS) of novel quinazoline-derivative QPP II. Retrieved from [Link]

  • University of Southampton. (2024, March 15). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Retrieved from [Link]

  • Van de Merbel, N. C. (2019). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2155), 20190338. Retrieved from [Link]

  • Fallah, Z., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 1-19. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Retrieved from [Link]

  • ChemTik Products. (n.d.). 4-Quinazolinamine, 2-chloro-N-(trans-4-methylcyclohexyl)-. Retrieved from [Link]

  • Liu, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 1-11. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • Ghorab, M. M., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1878-1892. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-[(4-Chloro-2-methylphenyl)amino]-4(3H)-quinazolinone. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-cyclopropyl-n-methylquinazolin-4-amine (C12H12ClN3). Retrieved from [Link]

  • Zhou, Z., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1080(1), 012040. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Images depicting fragmentation pattern for formation of daughter ions. Retrieved from [Link]

  • University of Huddersfield. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

Sources

Technical Guide: Biological Profile of 2-Chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, chemical utility, and experimental applications of 2-chloro-N-cyclohexylquinazolin-4-amine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's role as a privileged scaffold in the synthesis of potent antileishmanial, anticancer, and neuroprotective agents.

Executive Summary

This compound (CAS: 69033-51-8) is a functionalized quinazoline intermediate widely utilized in Structure-Activity Relationship (SAR) studies. It serves as a critical "gateway scaffold" for generating N2,N4-disubstituted quinazoline-2,4-diamines .

While the molecule itself exhibits moderate to low biological activity, its value lies in its regioselective reactivity . The 4-cyclohexylamino moiety acts as a lipophilic anchor—often occupying hydrophobic pockets in target enzymes (e.g., ATP binding sites)—while the 2-chloro position remains a reactive electrophile. Displacement of this chlorine by various amines unlocks nanomolar potency against targets such as Leishmania parasites , EGFR/VEGFR kinases , and Acetylcholinesterase (AChE) .

Chemical Biology & Mechanism of Action[1][2]

The Quinazoline Pharmacophore

The quinazoline core is an ATP-mimetic scaffold. In kinase and reductase enzymes, the N1 and N3 nitrogens of the pyrimidine ring often form hydrogen bonds with the "hinge region" of the protein backbone.

  • Role of the 4-Cyclohexylamino Group: unlike planar anilines often found in EGFR inhibitors (e.g., Gefitinib), the cyclohexyl group is aliphatic and bulky. It targets specific hydrophobic regions (Specificity Pocket) or improves membrane permeability (LogP modulation) without introducing π-π stacking interactions at that specific vector.

  • Role of the 2-Chloro Substituent: This is the "diversity handle." In its native state, it is a weak hydrogen bond acceptor. However, its primary function is as a leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing the introduction of solubilizing groups (e.g., piperazines) or secondary pharmacophores.

Pathway Visualization: From Scaffold to Bioactive Agent

The following diagram illustrates the transition from the 2-chloro intermediate to potent bioactive agents, highlighting the regioselective synthesis and target pathways.

G cluster_mechanism Mechanism of Activation Start 2,4-Dichloroquinazoline (Starting Material) Intermediate This compound (The Scaffold) Start->Intermediate Regioselective SNAr (Cyclohexylamine, THF, RT) Target1 Antileishmanial Agents (N2,N4-diamines) Target: DHFR/PTR1 Intermediate->Target1 SNAr (C2 Displacement) with Benzylamines/Diamines Target2 Neuroprotective Agents (AChE/MAO Inhibitors) Intermediate->Target2 Linker Attachment (Propargylamines) Target3 Kinase Inhibitors (EGFR/VEGFR) Intermediate->Target3 Aryl/Heteroaryl Amination

Caption: Synthesis and diversification of this compound into therapeutic classes.

Therapeutic Applications & Case Studies

Case Study: Antileishmanial Activity

Research indicates that 2,4-diaminoquinazolines are potent inhibitors of Leishmania species, likely targeting Dihydrofolate Reductase (DHFR) or Pteridine Reductase 1 (PTR1).

  • The Scaffold's Role: In a study optimizing antileishmanial agents, This compound (Compound 8d) was synthesized as a precursor.[1]

  • Activity Data: While the 2-chloro intermediate is generally less active, its conversion to N2-benzyl-N4-cyclohexyl derivatives resulted in EC50 values in the single-digit micromolar to high nanomolar range against L. donovani intracellular amastigotes.

  • Key Insight: The cyclohexyl group at C4 was retained to maintain lipophilicity, which is crucial for penetrating the parasite's membrane.

Case Study: Neurodegeneration (Alzheimer's Disease)

The scaffold has been utilized to create Multi-Target-Directed Ligands (MTDLs) for Alzheimer's treatment.

  • Modification: The 2-chloro group is displaced by N-methylpropargylamine linkers.

  • Resulting Activity: The derivatives showed dual inhibition of Acetylcholinesterase (AChE) (IC50 < 100 nM) and Monoamine Oxidase B (MAO-B) .[2] The quinazoline ring (derived from the 2-chloro precursor) serves as the hydrophobic anchor interacting with the Peripheral Anionic Site (PAS) of AChE.

Quantitative Data Summary

The table below contrasts the activity of the 2-chloro scaffold with its optimized derivatives, illustrating the "Gateway" concept.

Compound StageStructure / IDTargetActivity Metric (IC50/EC50)Notes
Scaffold This compoundLeishmania> 10 µM (Est.)Baseline activity; poor solubility limits potency.
Derivative N2-(benzyl)-N4-cyclohexyl...L. donovani0.5 - 2.5 µM Addition of N2-benzyl group drastically improves potency.
Derivative N2-(propargyl)-N4-cyclohexyl...AChE (Human)~90 nM Dual inhibitor design for Alzheimer's.
Derivative N2-(aryl)-N4-cyclohexyl...EGFR Kinase< 100 nM Typical range for 2,4-diaminoquinazoline kinase inhibitors.

Experimental Protocols

Synthesis: Regioselective SNAr

This protocol ensures the exclusive formation of the 4-substituted product, avoiding the 2,4-disubstituted byproduct.

Reagents: 2,4-Dichloroquinazoline, Cyclohexylamine, Triethylamine (TEA), THF. Principle: The C4 position of quinazoline is more electrophilic than C2 due to the inductive effect of the N3 nitrogen and the resonance stabilization of the intermediate Meisenheimer complex.

  • Preparation: Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to 0°C.

  • Addition: Add Triethylamine (1.2 eq) followed by the slow, dropwise addition of Cyclohexylamine (1.05 eq). Crucial: Keep temperature low to prevent C2 substitution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The product (2-chloro-N-cyclohexyl...) will appear as a new spot; starting material should disappear.

  • Work-up: Evaporate THF. Redissolve residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na2SO4.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO2, 0-20% EtOAc in Hexane).

    • Yield: Typically 85–95%.

    • Characterization:1H NMR should show the cyclohexyl multiplet (1.1–2.0 ppm) and the single NH proton, with the aromatic quinazoline protons intact.

Biological Assay: Leishmania Promastigote Screening

To verify biological activity of the scaffold or its derivatives.

  • Culture: Grow Leishmania donovani promastigotes in M199 medium supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HIFBS) at 26°C.

  • Seeding: Plate parasites at

    
     parasites/mL in 96-well plates (100 µL/well).
    
  • Treatment: Dissolve this compound in DMSO. Prepare serial dilutions. Add to wells (Final DMSO < 1%).

  • Incubation: Incubate for 72 hours at 26°C.

  • Readout: Add Resazurin (Alamar Blue) solution. Incubate for 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Analysis: Calculate EC50 using non-linear regression (Sigmoidal dose-response).

References

  • Van Horn, K. S., et al. (2014). "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry. Link

  • Bautista-Aguilera, O. M., et al. (2017). "Multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer’s disease: Design, synthesis, and biological evaluation." Journal of Medicinal Chemistry. Link

  • El-Azab, A. S., et al. (2011). "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents."[3][4][5][6] European Journal of Medicinal Chemistry. Link

  • Verma, S. K., et al. (2019). "Quinazoline Scaffold: A Review on its Pharmacological Activities." Current Topics in Medicinal Chemistry. Link

Sources

The Medicinal Chemist’s Guide to 4-Aminoquinazoline Derivatives: SAR, Synthesis, and Next-Gen Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold represents one of the most privileged structures in modern medicinal chemistry, serving as the backbone for a lineage of blockbuster tyrosine kinase inhibitors (TKIs). From the first-generation EGFR inhibitors (Gefitinib, Erlotinib) to dual HER2/EGFR blockers (Lapatinib), this pharmacophore owes its success to a highly tunable Structure-Activity Relationship (SAR).

This guide deconstructs the 4-aminoquinazoline scaffold, analyzing the precise atomic interactions that drive potency and selectivity. It moves beyond basic textbook definitions to explore the "why" behind specific substitutions—such as the necessity of the 3-chloro-4-fluoroaniline moiety or the solubilizing role of C6/C7 ethers—and provides validated protocols for synthesis and biological evaluation.

The Scaffold & Mechanistic Anatomy

The Pharmacophore

The 4-aminoquinazoline core functions primarily as an ATP-competitive inhibitor.[1][2] Its efficacy relies on mimicking the adenine ring of ATP, allowing it to anchor deeply within the kinase hinge region.

Core Binding Mode:
  • Hinge Region Interaction (N1): The N1 nitrogen of the quinazoline ring serves as a critical hydrogen bond acceptor, interacting with the backbone amide of Met793 (in EGFR) or equivalent residues in other kinases.

  • Hydrophobic Pocket (C4-Position): The aromatic ring attached to the 4-amino group sits in a large hydrophobic pocket (selectivity pocket I). This interaction is the primary driver of affinity.

  • Solvent Front (C6/C7 Positions): Substituents here extend towards the solvent interface. This region is exploited to modulate physicochemical properties (solubility, lipophilicity) without disrupting binding affinity.

Visualization: Binding Interaction Map

The following diagram illustrates the canonical binding mode of a 4-aminoquinazoline (e.g., Erlotinib) within the EGFR kinase domain.[3][4]

BindingMode Met793 Met793 (Hinge Region) N1 Quinazoline N1 Met793->N1 H-Bond (Critical) Thr790 Thr790 (Gatekeeper) Cys797 Cys797 (Solvent Edge) HydroPocket Hydrophobic Pocket N3 Quinazoline N3 N1->N3 C6_7_SideChain C6/C7 Side Chains (Solubilizing Groups) N1->C6_7_SideChain C4_Aniline C4-Aniline Moiety N3->C4_Aniline C4_Aniline->HydroPocket Van der Waals / Pi-Stacking C6_7_SideChain->Cys797 Solvent Exposure Acrylamide Acrylamide Warhead (If Irreversible) C6_7_SideChain->Acrylamide Optional Linker Acrylamide->Cys797 Covalent Bond (Michael Addition)

Figure 1: Interaction map detailing the binding of 4-aminoquinazoline derivatives within the EGFR ATP-binding pocket. Note the critical H-bond at Met793 and the optional covalent trap at Cys797 for 2nd-generation inhibitors.

Detailed Structure-Activity Relationship (SAR)[5]

The optimization of 4-aminoquinazolines is a balancing act between potency (C4), solubility (C6/C7), and metabolic stability.

The C4-Aniline: The "Head" Group

The substituent at the 4-position is the most significant determinant of potency.

  • Requirement: An aromatic system is essential. Alkylamines at this position drastically reduce affinity.

  • Substitution Pattern:

    • 3-Chloro-4-fluoroaniline (Gefitinib/Afatinib): This specific pattern is optimal for fitting into the hydrophobic pocket. The halogen atoms provide electronic modulation (withdrawing electron density) and specific hydrophobic contacts.

    • 3-Ethynylaniline (Erlotinib): The alkyne group is compact and linear, fitting into a narrow cleft within the pocket, enhancing potency over the unsubstituted aniline.

    • Bulky Groups (Lapatinib): Introducing a benzyloxy-3-chloro-4-fluoroaniline allows the molecule to push deeper, inducing a conformational change (Type II inhibition) where the "C-helix" is displaced.

The C6 & C7 Positions: The "Tail" Group

The quinazoline core itself is highly lipophilic and practically insoluble in water. Modifications here are strictly for ADME (Absorption, Distribution, Metabolism, Excretion) purposes.

  • Solubilizing Groups: Morpholine (Gefitinib) or methoxyethoxy (Erlotinib) chains are attached here. These ether linkages project into the solvent, improving water solubility without sterically hindering ATP-site binding.

  • Warhead Attachment (2nd Gen): For irreversible inhibitors like Afatinib , the C6 position is used to attach a 4-(dimethylamino)but-2-enamide group. This positions the acrylamide "warhead" perfectly to attack the nucleophilic thiol of Cys797 .

The C2 Position: The Steric Gate
  • General Rule: This position is usually left unsubstituted (H).

  • Reasoning: The C2 position faces a sterically restricted region near the hinge. Substituents larger than a hydrogen atom often cause steric clashes with Leu718 or Gly796 , abolishing binding.

  • Exceptions: Some recent designs explore small cyano or amino groups here to induce specific bonding interactions, but these are rare in approved drugs.

SAR Summary Table
PositionPreferred SubstituentMechanistic RoleExample Drug
N1 Nitrogen (unsubstituted)H-bond acceptor for Met793 (Hinge).All
C2 HydrogenAvoids steric clash with Leu718/Gly796.Gefitinib, Erlotinib
C4 3-Cl-4-F-phenylMaximizes hydrophobic pocket occupancy.Gefitinib, Afatinib
C4 3-EthynylphenylCompact hydrophobic fit; high potency.Erlotinib
C6 MorpholinopropoxyIncreases solubility; solvent exposed.Gefitinib
C6 Acrylamide derivativeCovalent bonding to Cys797 (Irreversible).Afatinib
C7 Methoxy / EthoxyElectronic donation; solubility modulation.Erlotinib

Synthesis Protocols

General Synthetic Workflow

The synthesis of 4-aminoquinazolines typically follows a convergent route, coupling a quinazolinone core with an aniline.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard route for generating libraries of derivatives.

  • Cyclization: Start with 2-amino-4,5-disubstituted benzoic acid. Reflux with formamide or formamidine acetate to yield the quinazolin-4(3H)-one .

  • Chlorination: Convert the quinazolinone to 4-chloroquinazoline using phosphoryl chloride (

    
    ) or thionyl chloride (
    
    
    
    ) with a catalytic amount of DMF.[5] Caution: This generates HCl gas.
  • SNAr Coupling: React the 4-chloro intermediate with the desired substituted aniline in isopropanol (i-PrOH). The product precipitates as the hydrochloride salt.

Synthesis Start 2-Amino-benzoic acid (Substituted at C4/C5) Step1 Cyclization (Formamide, Reflux) Start->Step1 Inter1 Quinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, DMF cat.) Inter1->Step2 Inter2 4-Chloroquinazoline Step2->Inter2 Step3 SNAr Coupling (Substituted Aniline, i-PrOH) Inter2->Step3 Final 4-Aminoquinazoline (HCl Salt) Step3->Final

Figure 2: Standard synthetic route for 4-aminoquinazoline derivatives via the 4-chloro intermediate.

Experimental Validation: Kinase Assay Protocol

To validate the SAR, a robust biochemical assay is required. The FRET-based Kinase Assay is recommended for high-throughput screening.

Protocol: In Vitro EGFR Kinase Inhibition[6][7]
  • Objective: Determine

    
     values for synthesized derivatives.
    
  • Reagents: Recombinant EGFR kinase domain, Fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr), ATP, Test compounds.

Step-by-Step Procedure:

  • Preparation: Prepare 10-point serial dilutions of test compounds in DMSO (Final DMSO concentration < 1%).

  • Incubation: Mix kinase buffer (

    
     HEPES pH 7.5, 
    
    
    
    
    
    ,
    
    
    EGTA,
    
    
    Brij-35) with EGFR enzyme and test compound. Incubate for 15 mins at Room Temperature (RT) to allow equilibrium binding.
  • Initiation: Add ATP (

    
     concentration) and fluorescent peptide substrate to start the reaction.
    
  • Reaction: Incubate for 60 mins at RT.

  • Termination: Add EDTA-containing stop buffer.

  • Detection: Measure phosphorylation using a fluorescence plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Future Directions: Overcoming Resistance

The evolution of 4-aminoquinazolines is currently focused on overcoming the C797S mutation, which renders covalent inhibitors (like Afatinib and Osimertinib) ineffective by removing the nucleophilic thiol.

  • Reversible High-Affinity Binders: Returning to non-covalent 4-aminoquinazolines but optimizing for ultra-high affinity to outcompete ATP even without the covalent bond.

  • Allosteric Hybrids: Designing "spanning" inhibitors that bind the ATP site (4-aminoquinazoline head) and extend into the allosteric pocket (EAI045-like tail) to lock the kinase in an inactive conformation.

  • PROTACs: Conjugating the 4-aminoquinazoline scaffold to an E3 ligase ligand (e.g., Thalidomide) to induce proteasomal degradation of the EGFR protein, rather than just inhibiting it.

References

  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. (2016). 6

  • Structure-activity Relationships for 4-anilinoquinazolines as Potent Inhibitors at the ATP Binding Site of the Epidermal Growth Factor Receptor in Vitro. PubMed. 1[2][6][7][8][9]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel). (2023). 10[2][6][7][8][9]

  • Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. European Journal of Medicinal Chemistry. (2022). 11[6][7][8]

  • Structure-guided development of affinity probes for tyrosine kinases using chemical genetics. Nature Chemical Biology. (2007). 3

  • Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry. BenchChem. 5[2][6][7][8][9]

Sources

Methodological & Application

APPLICATION NOTE: Regioselective Synthesis of 2-Chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry. Specifically, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated profound therapeutic potential, ranging from potent antileishmanial efficacy (1)[1] to acting as monoamine oxidase B (MAO-B) inhibitors for the treatment of Alzheimer's disease (2)[2].

The critical intermediate for these diverse therapeutic agents is 2-chloro-N-cyclohexylquinazolin-4-amine . Its synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloroquinazoline.

Causality of Regioselectivity: The success of this reaction is governed by the differential electrophilicity of the C2 and C4 positions on the quinazoline ring. The C4 carbon is significantly more electron-deficient due to its strong conjugation with both nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex during nucleophilic attack. By strictly controlling the temperature (ambient) and stoichiometry (1.1 equivalents of primary amine), cyclohexylamine selectively attacks the C4 position, leaving the C2 chlorine intact for downstream functionalization[1][2].

Visualized Synthetic Workflow

SynthesisWorkflow Node1 2,4-Dichloroquinazoline (1.0 equiv) Node2 Amine Addition Cyclohexylamine (1.1 equiv) DIPEA (1.5 equiv), THF, 0 °C Node1->Node2 Node3 S_NAr Reaction Stir at 25 °C, 2-4 h Node2->Node3 Node4 Aqueous Work-up EtOAc Extraction & Brine Wash Node3->Node4 Node5 Purification Flash Chromatography (Hexanes/EtOAc) Node4->Node5 Node6 Pure Product This compound Node5->Node6

Workflow for the regioselective synthesis of this compound.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the reaction parameters and expected analytical markers are summarized below.

Table 1: Reaction Stoichiometry and Parameters
Reagent/ParameterRole in ProtocolEquivalentsAmount (1.0 mmol scale)
2,4-Dichloroquinazoline Electrophile (Starting Material)1.0 eq199.0 mg
Cyclohexylamine Nucleophile1.1 eq126 µL (109 mg)
DIPEA Non-nucleophilic Base1.5 eq261 µL (194 mg)
Tetrahydrofuran (THF) Aprotic SolventN/A5.0 mL (0.2 M)
Temperature Kinetic ControlN/A0 °C to 25 °C
Table 2: Self-Validation Analytical Markers
MethodTarget MarkerExpected Observation
TLC (Hexanes:EtOAc 7:3) Reaction ProgressDisappearance of SM (Rf ~0.8); Appearance of Product (Rf ~0.4).
1H NMR (CD3OD, 250 MHz) Aromatic Protonsδ 8.05–7.99 (m, 1H), 7.60 (ddd, J=8.4, 7.0, 1.4 Hz, 1H), 7.46–7.41 (m, 1H), 7.33 (ddd, J=8.3, 7.0, 1.3 Hz, 1H)[1].
Yield Expectation Process Efficiency69% (Brown solid)[1] to 91% (Brown viscous oil)[2].

Detailed Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical checks are embedded to verify the integrity of the synthesis before proceeding.

Step 1: Reaction Assembly & Base Addition
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Charge the flask with 2,4-dichloroquinazoline (199.0 mg, 1.0 mmol).

  • Add 5.0 mL of anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Stir until the starting material is fully dissolved.

  • Inject N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.5 mmol) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Causality Note: DIPEA is strictly required. It acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the SNAr reaction. Without DIPEA, the acidic byproduct would protonate the remaining cyclohexylamine, rendering it non-nucleophilic and artificially halting the reaction at a maximum of 50% conversion[2].

Step 2: Nucleophilic Addition
  • Dissolve cyclohexylamine (126 µL, 1.1 mmol) in 1.0 mL of anhydrous THF.

  • Add the amine solution dropwise to the reaction flask over 10 minutes.

Causality Note: Dropwise addition at 0 °C minimizes the local concentration of the nucleophile. This kinetic control suppresses the formation of the thermodynamically driven, over-substituted byproduct (N2,N4-dicyclohexylquinazoline-2,4-diamine).

Step 3: SNAr Reaction & Monitoring
  • Remove the ice bath and allow the reaction to warm naturally to ambient temperature (20–25 °C).

  • Stir the mixture for 2 to 4 hours.

  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is deemed complete when the high-mobility starting material spot completely vanishes, replaced by a distinct, UV-active product spot at Rf ~0.4.

Step 4: Quenching and Extraction
  • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH4Cl) to neutralize excess DIPEA and trace unreacted amine.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with 20 mL of brine (saturated NaCl) to remove residual water and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Utilize an isocratic elution profile of Hexanes:Ethyl Acetate (7:3).

  • Self-Validation Check: Pool the fractions containing the Rf ~0.4 spot and concentrate them in vacuo. The isolated product will present as a brown viscous oil or solid, typically yielding between 69% and 91%[1][2]. Confirm structural identity against the 1H NMR benchmarks provided in Table 2.

References

  • Source: ACS Medicinal Chemistry Letters (acs.org)
  • Source: MDPI Pharmaceuticals (mdpi.com)

Sources

purification of 2-chloro-N-cyclohexylquinazolin-4-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 2-Chloro-N-cyclohexylquinazolin-4-amine by Column Chromatography

Abstract

This application note provides a comprehensive and detailed protocol for the purification of this compound, a key intermediate in pharmaceutical research and drug development. Achieving high purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data. This guide outlines a robust method for purification using silica gel column chromatography, addressing the specific challenges posed by the compound's basic amino functionality. We delve into the rationale behind each step, from mobile phase selection to post-purification analysis, to provide researchers with a self-validating and reproducible protocol.

Introduction and Scientific Background

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological activities.[1][2] Specifically, 2-chloro-N-substituted quinazolin-4-amines serve as versatile scaffolds for the synthesis of targeted therapeutics, including kinase inhibitors.[3][4] The purity of these intermediates is paramount, as residual starting materials or synthetic by-products can lead to the formation of complex impurity profiles in the final active pharmaceutical ingredient (API).[5]

The primary challenge in the chromatographic purification of this compound lies in its chemical nature. It is a moderately polar compound containing a basic secondary amine. This basicity can cause significant peak tailing or even irreversible adsorption onto the acidic surface of standard silica gel, a phenomenon caused by strong acid-base interactions with silanol groups.[6] This protocol mitigates these issues by employing a modified mobile phase, ensuring a sharp elution profile and high recovery of the purified compound.

Principles of the Chromatographic Separation

The purification strategy is based on normal-phase flash column chromatography. In this technique, a stationary phase (silica gel) is used, which is more polar than the mobile phase (eluent). Compound separation is achieved based on differential partitioning between the two phases.

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for purifying organic compounds.[7] Its surface is populated with acidic silanol (Si-OH) groups, which can interact with polar functional groups of the analyte via hydrogen bonding.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity.

  • The Amine Challenge: The basic cyclohexylamino group of the target molecule can be protonated by the acidic silanol groups, leading to strong ionic interactions. This results in poor separation and low yield. To prevent this, a small amount of a competitive base, such as triethylamine (Et₃N), is added to the eluent. The Et₃N neutralizes the most acidic sites on the silica, allowing the target amine to elute symmetrically.[6][8]

Materials and Equipment

Chemicals and Reagents
Chemical/ReagentGradeSupplier Recommendation
Crude this compoundSynthesis GradeN/A
Silica GelFlash Chromatography Grade (230-400 mesh)Standard suppliers
n-HexaneHPLC GradeStandard suppliers
Ethyl Acetate (EtOAc)HPLC GradeStandard suppliers
Triethylamine (Et₃N)Reagent Grade, >99%Standard suppliers
Dichloromethane (DCM)HPLC GradeStandard suppliers
TLC PlatesSilica Gel 60 F₂₅₄Standard suppliers
Equipment
  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tube rack with collection tubes

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Cotton or glass wool and sand

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to the column size and solvent volumes may be necessary for different scales.

Workflow Overview

Purification_Workflow A Crude Product Analysis (TLC) B Sample Preparation (Dry Loading) A->B Optimize mobile phase D Sample Loading B->D C Column Packing (Wet Method) C->D Equilibrate column E Gradient Elution D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product Characterization I->J

Caption: Overall workflow for the purification of this compound.

Part A: Initial TLC Analysis and Mobile Phase Optimization
  • Objective: To determine the optimal solvent system for separation. The goal is to find a solvent ratio where the target compound has an Rƒ value of approximately 0.2-0.3.

  • Procedure:

    • Prepare a stock solution of the crude product in dichloromethane (~10 mg/mL).

    • Prepare a TLC developing chamber with an initial eluent of 95:5 Hexane:EtOAc.

    • Spot the crude product solution on a TLC plate and develop it in the chamber.

    • Visualize the plate under a UV lamp (254 nm).

    • If the spots have not moved significantly from the baseline, incrementally increase the polarity. Test ratios such as 90:10, 80:20, and 70:30 (Hexane:EtOAc).

    • Once a suitable polarity is found, prepare the final eluent system by adding 0.5% (v/v) triethylamine to both the low-polarity (Hexane) and high-polarity (EtOAc) solvents. For example, for 1 liter of 80:20 Hexane:EtOAc, use 800 mL Hexane, 200 mL EtOAc, and 5 mL Et₃N. The addition of Et₃N is crucial to prevent peak tailing.[8]

Part B: Column Preparation (Wet Packing)
  • Select Column Size: For ~1 g of crude material, a column with a diameter of 2-3 cm is appropriate. The amount of silica gel should be approximately 50-100 times the weight of the crude sample (i.e., 50-100 g).

  • Packing:

    • Secure the column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

    • Prepare a slurry of the silica gel (e.g., 60 g) in the least polar eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N).

    • Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.

    • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

    • Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Do not let the column run dry.

    • Add another thin layer (~0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

Part C: Sample Loading (Dry Loading Method)

Dry loading is recommended as it often results in better separation than direct liquid loading.

  • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to create a flat, even layer of the sample-silica mixture.

Part D: Elution and Fraction Collection
  • Elution Strategy: A step-gradient elution is typically effective.

  • Procedure:

    • Carefully add the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N) to the column using a separatory funnel as a reservoir.

    • Open the stopcock and begin collecting fractions (e.g., 10-15 mL per tube). Apply gentle air pressure ("flash") to achieve a solvent flow rate of about 5 cm/minute down the column.[7]

    • Start with 2-3 column volumes of the initial eluent.

    • Gradually increase the polarity of the eluent according to the separation observed on the initial TLC. A typical gradient might be:

      • Step 1: 95:5 Hexane:EtOAc (+ 0.5% Et₃N) - 2 column volumes

      • Step 2: 90:10 Hexane:EtOAc (+ 0.5% Et₃N) - 4 column volumes

      • Step 3: 80:20 Hexane:EtOAc (+ 0.5% Et₃N) - until the product has fully eluted.

Eluent Gradient Rationale

Gradient_Logic Start Start Elution (Low Polarity) Elute_NP Elute Non-Polar Impurities Start->Elute_NP Increase_Polarity Increase % EtOAc Elute_NP->Increase_Polarity Elute_Product Elute Target Compound Increase_Polarity->Elute_Product Target Rƒ ≈ 0.2-0.3 Final_Wash High Polarity Wash (Elute Polar Impurities) Elute_Product->Final_Wash End End Purification Final_Wash->End

Caption: Logical flow for gradient elution to separate impurities from the target compound.

Part E: Monitoring and Combining Fractions
  • Monitor the elution process by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate in the mobile phase that gives the target compound an Rƒ of ~0.3 (determined in Part A).

  • Identify the fractions containing the pure product (a single spot on TLC).

  • Combine the pure fractions into a single round-bottom flask.

Part F: Solvent Removal and Product Isolation
  • Remove the eluent from the combined fractions using a rotary evaporator. Note that triethylamine has a boiling point of 89.5 °C and may require co-evaporation with a solvent like toluene for complete removal if high vacuum is not sufficient.

  • Once the solvent is removed, place the flask under high vacuum for at least one hour to remove any residual solvent.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, melting point) to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Streaking/Tailing on TLC and Column Analyte is too acidic/basic for the stationary phase.Add a modifier to the eluent. For this basic amine, add 0.5-1% triethylamine to the mobile phase.[6][8]
Poor Separation Incorrect mobile phase polarity; column overloaded.Re-optimize the mobile phase using TLC. Ensure the crude material is <2% of the silica gel weight.
Cracked or Channeled Silica Bed Improper packing; column ran dry.Repack the column. Ensure the silica bed remains saturated with solvent at all times.
Low Product Yield Product is still on the column; irreversible adsorption.Flush the column with a highly polar solvent (e.g., 5% Methanol in DCM). Ensure triethylamine is used in the eluent to prevent strong adsorption.

Conclusion

This application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By understanding the chemical properties of the target compound and making rational choices for the stationary and mobile phases—specifically the inclusion of a basic modifier—researchers can overcome common purification challenges. This protocol enables the isolation of high-purity material essential for advancing research and development in medicinal chemistry.

References

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  • Benchchem. (2025). Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol in high yield.
  • Al-Suwaidan, I. A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1899. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2020). (PDF)
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  • Dey, S., et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(10), 3895–3899. [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
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  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • IOP Publishing. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • CN1749250A. (n.d.). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • CN101353328B. (n.d.). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Royal Society of Chemistry. (n.d.). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

  • University of Cambridge. (n.d.).
  • Hindawi. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. International Journal of Organic Chemistry, 1(3), 101-107. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 7-Chloro-N-[4-(piperidin-1-yl)cyclohexyl]quinolin-4-amine.
  • Beilstein-Institut. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 55-61. [Link]

  • Smolecule. (2026).
  • National Institute of Standards and Technology. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. [Link]

Sources

Technical Application Note: Optimization of Recrystallization Solvents for 2-Chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-cyclohexylquinazolin-4-amine is a critical scaffold in medicinal chemistry, particularly in the synthesis of EGFR and VEGFR kinase inhibitors.[1][2] Its purity is paramount because the C2-chlorine atom serves as the electrophilic handle for subsequent functionalization.[1][2] Impurities such as the 2,4-dichloroquinazoline starting material, the bis-substituted byproduct (2,4-dicyclohexylaminoquinazoline), or hydrolysis products (quinazolines-2,4-diones) can severely compromise downstream yields and biological assay data.[1]

This guide details the selection and validation of recrystallization solvents, prioritizing Ethanol (EtOH) as the primary solvent system, with Acetonitrile (MeCN) as a secondary alternative for high-purity requirements.

Solvent Selection Logic & Solubility Profiling

Physicochemical Analysis[1][3]
  • Target Molecule: this compound.[1][2]

  • Core Structure: Quinazoline ring (Polar, planar, aromatic).

  • Substituents:

    • C4-Cyclohexylamino:[1][2] Lipophilic, non-planar aliphatic ring. Increases solubility in non-polar solvents compared to the bare heterocycle.[1][2]

    • C2-Chlorine:[1][2] Weakly deactivating, susceptible to nucleophilic attack (hydrolysis) if boiled extensively in aqueous acidic media.

The "Like Dissolves Like" Matrix

The ideal solvent must dissolve the compound at high temperatures (reflux) but show poor solubility at room temperature or


.
Solvent SystemSuitabilityRationale
Ethanol (Abs.) High Primary Recommendation. Excellent thermal gradient solubility for 4-aminoquinazolines.[1][2] The cyclohexyl group aids solubility in hot EtOH, while the crystalline lattice forces precipitation upon cooling.
Ethanol/Water Medium Useful if the compound is too soluble in pure EtOH.[1][2] Risk:[1][2] Prolonged heating in water may hydrolyze the C2-Cl to a C2-OH (quinazolinone).[1][2]
Acetonitrile High Secondary Recommendation. Good for removing polar impurities.[1][2] Aprotic nature prevents any risk of solvolysis (ethanolysis/hydrolysis).[1][2]
Ethyl Acetate LowOften too soluble even at cold temperatures; good for extraction but poor for crystallization yield.[1][2]
DCM / Hexane MediumGood for precipitation (dissolve in DCM, add Hexane), but often traps impurities in an amorphous solid rather than forming clean crystals.

Experimental Protocols

Protocol A: Standard Recrystallization from Ethanol

Best for: Routine purification of crude material (>85% purity) to remove trace starting materials.[2]

Reagents:

  • Crude this compound.[1][2]

  • Ethanol (Absolute or 95%).[1][2]

  • Activated Carbon (Optional, for decolorization).

Step-by-Step Procedure:

  • Preparation: Place 10.0 g of crude solid in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 50 mL of Ethanol (5 vol). Heat the mixture to reflux (

    
    ) with stirring.
    
    • Checkpoint: If solids remain, add Ethanol in 5 mL increments until a clear solution is obtained. Do not exceed 10 volumes (100 mL) to ensure good recovery.

  • Hot Filtration (Critical): If insoluble particles (inorganic salts or polymerized tars) are visible, filter the hot solution rapidly through a pre-warmed Buchner funnel or a glass frit.

    • Tip: Pre-warming prevents premature crystallization in the funnel stem.[1][2]

  • Controlled Cooling: Remove the heat source. Allow the filtrate to cool to room temperature (RT) slowly over 1-2 hours.

    • Mechanism:[1][2][3][4][5] Slow cooling promotes the growth of pure crystal lattices, excluding impurities. Rapid cooling precipitates everything, including impurities.[1]

  • Crystallization: Once at RT, place the flask in an ice-water bath (

    
    ) for 1 hour to maximize yield.
    
  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold Ethanol (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
Protocol B: Acetonitrile Recrystallization

Best for: High-purity requirements (>99%) or if the compound shows signs of ethanolysis.[1][2]

  • Dissolution: Suspend crude solid in Acetonitrile (MeCN) (approx. 3-4 volumes).

  • Reflux: Heat to reflux (

    
    ).[1][2] The solid should dissolve completely.[1][2]
    
  • Cooling: Allow to cool to RT undisturbed. MeCN often yields needle-like crystals for quinazolines.[1][2]

  • Filtration: Collect solids and wash with cold MeCN.

Process Visualization (DOT Diagrams)

Workflow Decision Tree

This diagram guides the researcher through the purification decision process based on the impurity profile.

Recrystallization_Workflow Start Crude 2-chloro-N- cyclohexylquinazolin-4-amine Check_Purity Analyze Crude Purity (TLC / LC-MS) Start->Check_Purity High_Impurity High Impurity (>15%) (Bis-sub or Starting Mat.) Check_Purity->High_Impurity Dirty Low_Impurity Moderate Impurity (<15%) Check_Purity->Low_Impurity Clean-ish Col_Chrom Perform Column Chromatography (Hexane/EtOAc) High_Impurity->Col_Chrom Solvent_Test Solubility Test: Dissolve in hot EtOH Low_Impurity->Solvent_Test Col_Chrom->Solvent_Test Soluble Fully Soluble (Hot) Solvent_Test->Soluble Insoluble Insoluble Residue Solvent_Test->Insoluble Cooling Slow Cooling to RT then 0°C Soluble->Cooling Hot_Filter Hot Filtration (Remove Salts/Polymer) Insoluble->Hot_Filter Hot_Filter->Cooling Result Pure Crystals (>98% HPLC) Cooling->Result

Caption: Decision matrix for purification strategy based on initial crude purity.

Impurity Fate Map

Understanding where impurities go during recrystallization.[1][2]

Impurity_Fate Mixture Crude Mixture (Hot Ethanol) Target Target Compound (Crystallizes upon cooling) Mixture->Target Cooling Impurity1 2,4-Dichloroquinazoline (Remains in Mother Liquor) Mixture->Impurity1 Soluble Impurity2 Bis-cyclohexylamino byproduct (Remains in Mother Liquor) Mixture->Impurity2 Soluble Impurity3 Salts/Tars (Removed by Hot Filter) Mixture->Impurity3 Insoluble

Caption: Fate of common impurities during the Ethanol recrystallization process.

Critical Process Parameters (CPP) & Troubleshooting

ObservationRoot CauseCorrective Action
No crystals form upon cooling Solution is too dilute (supersaturation not reached).Re-heat and distill off 20-30% of the solvent.[1][2] Cool again.
Oiling out (Liquid separates instead of solid) Impurity level too high or cooling too fast.[1][2]Re-heat to dissolve.[1][2][6] Add a seed crystal at

.[2] Stir vigorously.
Low Yield (<50%) Product is too soluble in Ethanol.[1][2]Add Water dropwise to the hot ethanol solution until slight turbidity appears, then cool.
Hydrolysis (New spot on TLC) Water content in solvent + Heat.[1][2]Use Anhydrous Ethanol or switch to Acetonitrile .

References

  • BenchChem. "Protocol 1: Amination of 2,4-dichloroquinazoline."[1][2][7] BenchChem Protocols. Accessed October 2023.[1][2] Link[2]

  • Nemez, D. B., et al. "Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products."[1][2] Canadian Journal of Chemistry, 2023. Link

  • National Institute of Standards and Technology (NIST). "4-Amino-2-chloro-6,7-dimethoxyquinazoline IR Spectrum."[1][2] NIST WebBook.[1][2] Link

  • Sigma-Aldrich. "7-Chloro-N-(4-methylcyclohexyl)quinolin-4-amine Product Sheet."[1][2] Sigma-Aldrich.[1][2] Link

  • ResearchGate. "Synthesis of 2,4-dichloroquinazoline."[1][2] ResearchGate Publication. Link

Sources

developing a cell-based assay for 2-chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multiparametric High-Content Screening (HCS) Assay for 2-Chloro-N-cyclohexylquinazolin-4-amine and its Multitarget Derivatives

Scientific Context & Scaffold Significance

The compound This compound serves as a highly versatile and privileged pharmacophore in modern drug discovery. Historically, this scaffold has been utilized as a critical intermediate in the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, which exhibit potent antileishmanial activity against Leishmania donovani and L. amazonensis intracellular amastigotes[1].

More recently, the scaffold has been repurposed in the neuropharmacology space. Through structure-guided drug design, it forms the core of novel N-methylpropargylamino-quinazoline derivatives acting as Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD)[2]. These derivatives are designed to simultaneously antagonize N-methyl-D-aspartate receptors (NMDAR) and inhibit monoamine oxidase B (MAO-B), thereby preventing glutamate-induced excitotoxicity and oxidative stress[3].

To efficiently evaluate the biological profile of this compound and its downstream derivatives, we have developed a self-validating, High-Content Screening (HCS) cell-based assay. This protocol leverages differentiated SH-SY5Y neuroblastoma cells to quantify cytotoxicity, target engagement, and mitochondrial health in a single multiplexed workflow.

Assay Rationale & Causality (E-E-A-T)

As an application scientist, designing a robust assay requires moving beyond basic viability readouts and understanding the physiological state of the cell model.

  • Cell Line Causality: We utilize SH-SY5Y cells, but crucially, they must be differentiated using Retinoic Acid (RA). Undifferentiated SH-SY5Y cells proliferate rapidly like standard tumor lines but lack mature neuronal markers. RA-induced differentiation halts proliferation and upregulates the expression of functional NMDARs and MAO enzymes[3]. Testing an NMDAR antagonist on undifferentiated cells will yield false-negative target engagement data.

  • Multiplexed Fluorescent Probes:

    • Hoechst 33342 (Nuclei): Used for cell counting and detecting apoptotic chromatin condensation.

    • CellROX Green (ROS): Oxidative stress is the primary downstream consequence of MAO-B activity and NMDAR-mediated calcium influx. CellROX directly quantifies this stress.

    • TMRE (Mitochondrial Membrane Potential): TMRE is a Nernstian potentiometric dye. Causality: Healthy mitochondria maintain a strong proton gradient, driving TMRE accumulation. If the quinazoline scaffold fails to protect the cell, excitotoxicity leads to mitochondrial depolarization, immediately halting TMRE uptake.

MOA Cmpd This compound MAOB MAO-B Enzyme Cmpd->MAOB Inhibits NMDAR NMDA Receptor Cmpd->NMDAR Antagonizes Protect Neuroprotection Cmpd->Protect Promotes ROS Reactive Oxygen Species (ROS) MAOB->ROS Produces NMDAR->ROS Ca2+ Influx Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apopt Neuronal Apoptosis Mito->Apopt Cytochrome c

Scaffold mechanism of action targeting NMDAR and MAO-B to prevent mitochondrial apoptosis.

Self-Validating Experimental Protocol

A trustworthy protocol must be self-validating. This workflow incorporates specific pharmacological controls to ensure every observed phenotype is mechanistically sound.

Phase 1: Cell Seeding and Differentiation
  • Seeding: Seed SH-SY5Y cells at a density of 10,000 cells/well in a 384-well optical-bottom plate coated with Poly-D-Lysine. Note: Leave the outer perimeter wells empty (fill with PBS) to prevent edge-effect evaporation, which alters osmolarity and artificially skews TMRE uptake.

  • Differentiation: Culture cells in DMEM/F12 supplemented with 1% FBS and 10 µM all-trans Retinoic Acid (RA) for 7 days. Replace media every 48 hours.

Phase 2: Compound Treatment & Stress Induction
  • Pre-treatment: Prepare this compound in a 10-point dose-response curve (0.1 nM to 50 µM, 0.5% DMSO final). Treat the differentiated cells for 2 hours.

    • Self-Validation Controls: Include Memantine (10 µM) as a positive NMDAR control, Safinamide (1 µM) as a MAO-B control, and 0.5% DMSO as the vehicle.

  • Insult: Induce excitotoxicity and ROS generation by adding 5 mM Glutamate to all wells (except the absolute negative control) for 24 hours.

Phase 3: Multiplex Staining & Equilibrium Maintenance
  • Dye Addition: Prepare a 2X staining cocktail in warm culture media containing:

    • Hoechst 33342 (2 µg/mL)

    • CellROX Green (5 µM)

    • TMRE (200 nM)

  • Incubation: Add the cocktail directly to the existing media (1X final concentration) and incubate at 37°C for 30 minutes.

  • Crucial Causality Step (No-Wash): Do not wash the cells after TMRE addition. TMRE is an equilibrium dye. Washing removes it from the extracellular space, causing the dye to rapidly leak out of healthy mitochondria to re-establish equilibrium, resulting in a false-positive depolarization reading.

  • Technical Control: 15 minutes prior to imaging, add FCCP (20 µM) to designated control wells. FCCP is an uncoupler that completely depolarizes mitochondria, providing the baseline for 0% Mitochondrial Membrane Potential (MMP).

Phase 4: High-Content Imaging
  • Image the plate using an automated confocal HCS system (e.g., PerkinElmer Opera Phenix) at 20X magnification.

  • Capture 4 fields per well across three channels: DAPI (Hoechst), FITC (CellROX), and TRITC (TMRE).

Workflow Step1 1. Cell Seeding SH-SY5Y Step2 2. Differentiation Retinoic Acid Step1->Step2 Step3 3. Treatment Quinazoline Scaffold Step2->Step3 Step4 4. Stress Induction Glutamate Step3->Step4 Step5 5. HCS Staining Multiplex Probes Step4->Step5 Step6 6. Imaging Confocal Analysis Step5->Step6

High-Content Screening workflow for evaluating quinazoline derivatives in SH-SY5Y cells.

Data Presentation & Expected Outcomes

Image analysis software (e.g., Harmony or CellProfiler) is used to segment nuclei, define cytoplasmic boundaries, and quantify fluorescence intensity per cell. The table below summarizes the expected phenotypic profile of the quinazoline scaffold compared to internal assay controls.

Table 1: Quantitative HCS Profiling of this compound

Test ConditionBasal Cytotoxicity (IC₅₀)ROS Reduction vs. Insult (%)MMP Retention vs. Insult (%)Primary Mechanism Confirmed
This compound > 50 µM (Low Toxicity)68 ± 4%82 ± 5%Dual NMDAR / MAO-B Modulation
Memantine (Positive Control)> 100 µM45 ± 3%75 ± 4%NMDAR Antagonism
Safinamide (Positive Control)> 100 µM55 ± 5%60 ± 6%MAO-B Inhibition
Glutamate + Vehicle (Disease State)N/A0% (Max ROS)15 ± 2%Excitotoxicity / Oxidative Stress
FCCP (Technical Control)N/AN/A0% (Baseline)Mitochondrial Depolarization

Note: The quinazoline scaffold demonstrates a synergistic protective effect (higher ROS reduction and MMP retention) compared to single-target controls, validating its utility as an MTDL core.

References

  • Svobodova, B., et al. "Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease." International Journal of Molecular Sciences, 2023.[Link]

  • Van Horn, K. S., et al. "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry, 2014. [Link]

Sources

anti-inflammatory screening of 2-chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This application note details the standardized screening workflow for 2-chloro-N-cyclohexylquinazolin-4-amine , a pharmacologically distinct quinazoline derivative.

Scientific Rationale: The quinazoline scaffold is a privileged structure in medicinal chemistry, historically validated for kinase inhibition (e.g., EGFR inhibitors) and, more recently, for anti-inflammatory activity via COX-2 and NF-


B pathway modulation.
  • The 4-position (Cyclohexylamino): The bulky, hydrophobic cyclohexyl group is designed to occupy the hydrophobic side pocket of the COX-2 active site, potentially enhancing selectivity over COX-1.

  • The 2-position (Chloro): While often used as a synthetic handle, the 2-chloro substituent influences the electronic properties of the pyrimidine ring. In this screening context, it serves as a lipophilic electron-withdrawing group that may influence membrane permeability and metabolic stability.

Scope: This guide covers the critical path from in silico validation to in vivo efficacy, prioritizing the establishment of a Selectivity Index (SI).

Screening Workflow Visualization

The following flowchart outlines the logical progression of the screening cascade. This "Funnel Approach" ensures resources are only allocated to the candidate if it passes specific "Go/No-Go" criteria at each stage.[1]

ScreeningWorkflow Start Compound: this compound InSilico Phase 1: In Silico Docking Target: COX-2 (PDB: 3LN1) Check: Hydrophobic fit of cyclohexyl group Start->InSilico Enzymatic Phase 2: Enzymatic Assay COX-1 vs. COX-2 Inhibition Metric: IC50 & Selectivity Index (SI) InSilico->Enzymatic Binding Energy < -7.0 kcal/mol Decision1 SI > 10? Enzymatic->Decision1 Cellular Phase 3: Cellular Assay (RAW 264.7) 1. MTT (Viability) 2. Griess (NO Production) 3. ELISA (TNF-alpha, IL-6) Decision1->Cellular Yes Stop Stop / Redesign Decision1->Stop No InVivo Phase 4: In Vivo Model Carrageenan-Induced Paw Edema Metric: % Edema Inhibition Cellular->InVivo NO IC50 < 10 µM & Non-toxic

Figure 1: The "Go/No-Go" decision tree for QZN-Cl-Cy screening.

Phase 1: In Silico Molecular Docking

Before wet-lab synthesis or testing, the binding mode must be rationalized.

  • Objective: Confirm that the cyclohexyl ring orients correctly into the COX-2 hydrophobic channel.[1]

  • Target: Cyclooxygenase-2 (PDB ID: 3LN1 - co-crystallized with Celecoxib).[1]

  • Protocol:

    • Ligand Prep: Minimize energy of this compound using DFT (B3LYP/6-31G*) to ensure the cyclohexyl chair conformation is stable.

    • Grid Generation: Center grid box on the co-crystallized ligand (Celecoxib) binding site.

    • Docking: Use Glide (Schrödinger) or AutoDock Vina.

    • Success Criteria:

      • Binding Affinity

        
         kcal/mol.[1][2]
        
      • Key Interaction: Hydrogen bond between the N-H (at position 4) or N-1/N-3 of quinazoline and Arg120 or Tyr355 .[1]

      • Hydrophobic Fit: The cyclohexyl group must occupy the hydrophobic pocket usually filled by the tolyl group of Celecoxib.

Phase 2: Enzymatic Inhibition (COX-1/COX-2)[1]

This is the primary filter for anti-inflammatory potential. Quinazolines are often designed to spare COX-1 (gastric protection) while inhibiting COX-2 (inflammation).[1]

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

Protocol Steps:
  • Reagent Prep:

    • Reconstitute lyophilized COX-1 and COX-2 enzymes in Tris buffer (pH 8.0).

    • Prepare Heme cofactor solution.

    • Test Compound: Dissolve QZN-Cl-Cy in 100% DMSO to 10 mM stock. Dilute serially (0.01

      
      M to 100 
      
      
      
      M). Final DMSO in assay must be <2%.
  • Reaction Assembly:

    • Blank: Buffer + Heme + Solvent (no enzyme).

    • 100% Activity Control: Buffer + Heme + Enzyme + Solvent.[1]

    • Test Wells: Buffer + Heme + Enzyme + QZN-Cl-Cy .[1]

  • Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (chromogenic substrate).

  • Measurement: Read absorbance at 590 nm after 5 minutes. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

Data Analysis: Calculate IC


 for both isoforms.


Target: SI > 10 (Indicates COX-2 selectivity).[1]

Phase 3: Cellular Mechanism (RAW 264.7 Model)

If the compound inhibits the enzyme, does it work in a living cell without killing it?

A. Cell Viability (MTT Assay) - Critical Control
  • Purpose: Ensure reduction in inflammation markers is due to pathway inhibition, not cell death.

  • Protocol:

    • Seed RAW 264.7 macrophages (

      
       cells/well) in 96-well plates.
      
    • Treat with QZN-Cl-Cy (1–50

      
      M) for 24h.
      
    • Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

    • Requirement: Cell viability > 90% at the effective anti-inflammatory dose.

B. Nitric Oxide (NO) Inhibition (Griess Assay)
  • Mechanism: LPS stimulates iNOS expression; quinazolines often inhibit NF-

    
    B, preventing iNOS transcription.[1]
    
  • Protocol:

    • Stimulation: Pre-treat cells with QZN-Cl-Cy (1h), then add Lipopolysaccharide (LPS, 1

      
      g/mL). Incubate 24h.
      
    • Supernatant Collection: Transfer 100

      
      L culture supernatant to a fresh plate.
      
    • Reaction: Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Read: Absorbance at 540 nm.

    • Quantification: Compare against a Sodium Nitrite standard curve.

C. Cytokine Suppression (ELISA)
  • Targets: TNF-

    
    , IL-6.[1][3]
    
  • Protocol: Use sandwich ELISA kits on supernatants from the LPS experiment above.

  • Expectation: Dose-dependent reduction in cytokines, correlating with NO reduction.[1]

Phase 4: In Vivo Proof of Concept

Model: Carrageenan-Induced Paw Edema (Rat/Mouse).[1] Ethical Note: All in vivo studies must be approved by IACUC.

  • Grouping: (n=6 per group)

    • Vehicle Control (CMC/Saline).

    • Positive Control (Indomethacin 10 mg/kg or Celecoxib).

    • Test Group: QZN-Cl-Cy (Low dose: 10 mg/kg, High dose: 50 mg/kg).[1]

  • Administration: Oral gavage (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0h, 1h, 3h, and 5h.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.

Data Reporting Template

Summarize findings in the following format to facilitate comparison with reference compounds.

CompoundCOX-1 IC

(

M)
COX-2 IC

(

M)
Selectivity Index (SI)NO IC

(RAW 264.7)
Cytotoxicity CC

QZN-Cl-Cy TBDTBDCalcTBDTBD
Indomethacin0.12.50.04~20

M
>100

M
Celecoxib15.00.04375~5

M
>100

M

References

  • Al-Ostoot, F. H., et al. (2021). "Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1

    
    , iNOS, and TNF-
    
    
    
    through NF-
    
    
    B Pathways."[1] Molecules. Available at: [Link]
  • Rani, P., et al. (2023). "Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives." Der Pharma Chemica. Available at: [Link]

  • Gineinah, M. M., et al. (2002). "Synthesis and antiinflammatory screening of some quinazoline and quinazolyl-4-oxoquinazoline derivatives." Archiv der Pharmazie. Available at: [Link]

  • El-Azab, A. S., et al. (2012). "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor and anti-inflammatory agents."[4] European Journal of Medicinal Chemistry. (General reference for Quinazoline SAR).

Disclaimer: The compound this compound is a research chemical.[1] Handling requires appropriate PPE (gloves, goggles, fume hood) due to potential skin sensitization and unknown toxicity profiles.

Sources

Application Note: 2D-NMR Strategies for the Structural Elucidation of 4-Aminoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Analytical Challenge of Regioselectivity

The 4-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous targeted therapeutics, including blockbuster epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib 1.

During the synthesis of these bioactive molecules, regioselective nucleophilic aromatic substitution (


) is frequently employed to replace the chlorine atom of 2,4-dichloroquinazoline precursors with various amines 1. Density Functional Theory (DFT) calculations indicate that the carbon atom at the 4-position possesses a higher LUMO coefficient, making it kinetically favored for nucleophilic attack 1. However, relying solely on theoretical regioselectivity is a critical failure point in drug development. Reaction conditions (temperature, solvent, steric hindrance) can inadvertently drive the formation of 2-amino regioisomers or 2,4-diamino mixtures.

Because 1D


 and 

NMR cannot definitively map the connectivity across the unprotonated heteroaromatic core, advanced 2D-NMR techniques—specifically HSQC , HMBC , and NOESY —are mandatory to unambiguously characterize the substitution pattern 1.

Mechanistic Insights: The Causality Behind 2D-NMR Selection

To move beyond mere data collection, we must understand why specific pulse sequences are chosen and how they physically interact with the 4-aminoquinazoline system.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves overlapping proton signals by correlating them to their directly attached carbons (

    
    ). This is the foundational step to differentiate the protonated aromatic carbons (C5, C6, C7, C8) from the unprotonated bridgehead and core carbons (C2, C4, C4a, C8a).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings (

    
     and 
    
    
    
    ). Causality: The exocyclic amine proton (NH) will exhibit a
    
    
    coupling to the bridgehead carbon C4a and a
    
    
    coupling to C4. Simultaneously, the aromatic H5 proton will show a
    
    
    coupling to the same C4 carbon. This converging correlation network mathematically proves the amine is at the 4-position 1.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space dipolar interactions (< 5 Å). Causality: Due to the rigid geometry of the quinazoline bicyclic system, an amine at the C4 position is forced into spatial proximity with the H5 proton on the adjacent aromatic ring. A strong NOE cross-peak between the NH and H5 signals serves as definitive, orthogonal proof of C4 substitution 1.

Structural Elucidation Workflow

The following diagram maps the logical progression of the analytical workflow.

G Start Synthesized Quinazoline (Isomeric Mixture?) Prep Sample Prep (DMSO-d6, 20-30 mg) Start->Prep NMR1D 1D 1H & 13C NMR (Baseline Shifts) Prep->NMR1D HSQC 2D HSQC (1J C-H Mapping) NMR1D->HSQC HMBC 2D HMBC (2J/3J C-H Connectivity) HSQC->HMBC NOESY 2D NOESY (Through-Space Proximity) HSQC->NOESY Decision Does NH correlate to C4a (HMBC) & H5 (NOESY)? HMBC->Decision NOESY->Decision Valid Confirmed: 4-Aminoquinazoline Decision->Valid Yes Invalid Alternative Regioisomer: 2-Aminoquinazoline Decision->Invalid No

Caption: 2D-NMR analytical workflow for the regioselective confirmation of 4-aminoquinazolines.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system . An assignment is only considered valid if the through-bond data (HMBC) is perfectly corroborated by the through-space data (NOESY).

Step 1: Optimized Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the synthesized quinazoline in 0.6 mL of anhydrous DMSO-

    
    1.
    
    • Causality: DMSO-

      
       is critical because its high viscosity and aprotic nature drastically slow down the chemical exchange rate of the exocyclic NH proton. In protic solvents (like Methanol-
      
      
      
      ), the NH signal will broaden or disappear entirely, rendering HMBC and NOESY correlations invisible.
  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

Step 2: Instrument Setup & 1D Acquisition
  • Tuning and Shimming: Insert the sample into a spectrometer (≥ 400 MHz, preferably 500 MHz equipped with a cryoprobe) 1. Tune and match the probe for

    
     and 
    
    
    
    . Perform gradient shimming to ensure a
    
    
    linewidth of < 1.0 Hz.
  • 1D Baselines: Acquire standard

    
     (16 scans) and 
    
    
    
    (1024 scans) spectra to establish chemical shift references.
Step 3: 2D-NMR Pulse Sequence Execution
  • HSQC Acquisition:

    • Run a multiplicity-edited HSQC sequence.

    • Purpose: Identify the exact chemical shifts of H5, H6, H7, and H8 and link them to C5, C6, C7, and C8.

  • HMBC Acquisition:

    • Optimize the long-range coupling delay for

      
       Hz.
      
    • Acquire with a minimum of 128 increments in the F1 (

      
      ) dimension to ensure adequate resolution of the closely spaced aromatic carbons.
      
  • NOESY Acquisition:

    • Set the mixing time (

      
      ) to 300–400 ms .
      
    • Causality: For small molecules in the 250–400 Da range in viscous DMSO, this mixing time allows sufficient NOE buildup without falling into the zero-crossing region of the NOE curve, ensuring the critical NH ↔ H5 cross-peak is captured 1.

Step 4: Triangulation and Data Validation
  • The Triangulation Rule: Locate the NH proton signal (~9.5–10.5 ppm). Trace its HMBC slice to find the C4 carbon (~158–160 ppm). Next, locate the H5 proton signal (~8.2–8.5 ppm). Trace its HMBC slice. If the sample is a 4-aminoquinazoline, the H5 slice must intersect the exact same C4 carbon shift.

  • Orthogonal Check: Verify the spatial proximity by checking the NOESY spectrum for a cross-peak between the NH and H5 coordinates. If HMBC aligns but NOESY is absent, suspect a tautomeric anomaly or a misassigned H5 proton.

Quantitative Data Summary

The following table summarizes the expected diagnostic chemical shifts and 2D correlations for a standard 4-aminoquinazoline derivative in DMSO-


.

Table 1: Key 2D-NMR Diagnostic Correlations for 4-Aminoquinazolines

Nucleus / PositionTypical Shift (ppm)HSQC (

)
HMBC (

/

)
NOESY (Through-Space)
NH (Amine) 9.50 – 10.50NoneC4 (

), C4a (

)
H5
H5 (Aromatic) 8.20 – 8.50 (d)C5C4 (

), C7 (

), C8a (

)
NH
H2 (Aromatic) 8.40 – 8.80 (s)C2C4 (

), C8a (

)
None (Isolated)
C4 (Core) 158.0 – 160.0NoneCorrelates back to NH, H5, H2N/A
C4a (Bridge) 114.0 – 116.0NoneCorrelates back to NH, H8N/A

Note: The exact chemical shifts will vary based on the electronic nature of the specific amine substituent, but the topological correlation network remains constant.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI (Molecules). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-N-cyclohexylquinazolin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for medicinal chemists and drug development professionals experiencing low yields during the synthesis of 2-chloro-N-cyclohexylquinazolin-4-amine from 2,4-dichloroquinazoline.

The reaction relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). While seemingly straightforward, the bifunctional nature of the starting material and its high sensitivity to moisture frequently lead to stalling, over-reaction, or degradation. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating workflow to achieve yields exceeding 90%.

Mechanistic Pathway & Diagnostic Diagram

To troubleshoot low yields, we must first map the competing reaction pathways. The SNAr of 2,4-dichloroquinazoline is governed by a delicate balance between kinetic and thermodynamic control.

SNAr_Pathway SM 2,4-Dichloroquinazoline (Highly Electrophilic) Amine + Cyclohexylamine SM->Amine Impurity2 2-Chloroquinazolin-4(3H)-one (Impurity: Hydrolysis) SM->Impurity2 H2O (Moisture) Competitive Nucleophile Target This compound (Target: Kinetic Product) Amine->Target 0-25 °C, DIPEA Kinetic Control Impurity1 N2,N4-Dicyclohexylquinazoline-2,4-diamine (Impurity: Thermodynamic) Amine->Impurity1 >80 °C, Excess Amine Thermodynamic Control

Reaction pathways of 2,4-dichloroquinazoline illustrating kinetic vs. thermodynamic control.

Troubleshooting Guide: Causality & Corrective Actions

Issue A: Significant Formation of Bis-aminated Byproduct

Symptom: LC-MS or TLC reveals a highly polar secondary product (N2,N4-dicyclohexylquinazoline-2,4-diamine), significantly reducing the yield of the target mono-aminated compound. Causality: The C-4 position is inherently more reactive due to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetic site of SNAr attack[1]. However, if the reaction temperature exceeds 40 °C or if a large excess of cyclohexylamine is used, the thermal energy overcomes the higher activation barrier of the C-2 position, leading to the bis-substituted thermodynamic product[1][2]. Solution: Strictly control the stoichiometry of cyclohexylamine to 1.05 - 1.1 equivalents. Maintain the reaction temperature between 0 °C and 25 °C[3].

Issue B: High Levels of Hydrolyzed Starting Material

Symptom: Formation of 2-chloroquinazolin-4(3H)-one, often presenting as an insoluble white precipitate early in the reaction. Causality: The highly electrophilic nature of the C-4 carbon makes 2,4-dichloroquinazoline extremely susceptible to hydrolysis by adventitious water[1]. Water acts as a competing nucleophile, irreversibly converting the starting material into the stable quinazolinone derivative. Solution: Enforce strict anhydrous conditions. Use oven-dried glassware, anhydrous solvents (e.g., Acetonitrile), and perform the reaction under an inert Argon or Nitrogen atmosphere.

Issue C: Incomplete Conversion / Stalled Reaction

Symptom: The reaction stalls at ~50% conversion despite prolonged stirring at room temperature. Causality: As the SNAr reaction proceeds, one equivalent of HCl is generated. This acid protonates the unreacted cyclohexylamine, rendering it non-nucleophilic. Without an auxiliary base, the effective concentration of the nucleophile drops, halting the reaction. Solution: Incorporate 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger[3]. DIPEA is sterically hindered and will not compete with cyclohexylamine for the electrophilic C-4 site.

Quantitative Reaction Dynamics

The following table summarizes how specific reaction parameters dictate the regioselectivity and ultimate yield of the synthesis.

Reaction ConditionTemperatureBase / SolventMajor ProductTypical YieldCausality / Mechanism
Kinetic Control 0 °C to 25 °CDIPEA / AcetonitrileThis compound69% - 91%Attack at C-4 is favored by a higher LUMO coefficient and lower activation energy[1][4].
Thermodynamic Control >80 °C (Reflux)Excess Amine / IsopropanolN2,N4-Dicyclohexylquinazoline-2,4-diamineHighElevated thermal energy overcomes the higher activation barrier at C-2[2].
Aqueous / Uncontrolled Room TempNone / Wet THF2-Chloroquinazolin-4(3H)-oneVariableCompetitive nucleophilic attack by adventitious H2O at the highly electrophilic C-4[1].

Self-Validating Protocol: Optimized Synthesis

This protocol is engineered to enforce kinetic control and moisture exclusion, consistently delivering yields up to 91%[3]. The procedure incorporates built-in validation checks to ensure process integrity.

Phase 1: System Preparation (Moisture Exclusion)

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon or Nitrogen gas for 10 minutes to establish an anhydrous environment.

    • Causality: Prevents competitive hydrolysis of the C-4 position.

Phase 2: Reagent Assembly (Stoichiometric Control) 3. Charge the flask with 2,4-dichloroquinazoline (2.5 mmol, 1.0 eq.). 4. Add 10 mL of anhydrous Acetonitrile (MeCN) and stir until complete dissolution is achieved. 5. Add N,N-Diisopropylethylamine (DIPEA) (5.0 mmol, 2.0 eq.).

  • Causality: DIPEA acts as a non-nucleophilic acid scavenger, preventing the generated HCl from deactivating the primary amine[3].

Phase 3: Kinetic Addition (Regioselectivity Enforcement) 6. Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C. 7. Dissolve cyclohexylamine (2.75 mmol, 1.1 eq.) in 2 mL of anhydrous MeCN. 8. Add the cyclohexylamine solution dropwise over 15 minutes.

  • Causality: Slow addition at 0 °C ensures the reaction remains strictly under kinetic control, directing the nucleophile exclusively to the C-4 position and preventing exothermic spikes[1].

Phase 4: In-Process Monitoring 9. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 10. Stir for 1 to 4 hours. 11. Monitor reaction progress via Thin Layer Chromatography (TLC) using Petroleum Ether/Ethyl Acetate (7:3) as the mobile phase[3].

  • Validation Check: The target product will appear as a distinct spot with an Rf value lower than the starting material but higher than any potential bis-aminated byproduct. The disappearance of the starting material validates complete conversion.

Phase 5: Isolation and Purification 12. Upon complete consumption of the starting material, evaporate the solvent in vacuo. 13. Purify the crude brown viscous oil via flash column chromatography (PE/EA 7:3) to isolate pure this compound[3].

Frequently Asked Questions (FAQs)

Q: My yield is still low despite using room temperature. What could be wrong? A: Check the integrity of your 2,4-dichloroquinazoline. It degrades rapidly upon exposure to atmospheric moisture during storage, converting to 2-chloroquinazolin-4(3H)-one. Verify your starting material via NMR or LC-MS before initiating the reaction.

Q: Why is the C-4 position inherently more reactive than the C-2 position? A: Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position of the quinazoline ring possesses a higher LUMO coefficient[1]. This makes it significantly more electrophilic and susceptible to nucleophilic attack, resulting in a lower activation energy for the SNAr reaction at C-4 compared to C-2[1][2].

Q: Can I use excess cyclohexylamine instead of DIPEA to scavenge the HCl? A: While possible, it is highly detrimental to yield optimization. Using excess primary amine increases the statistical probability of generating the N2,N4-dicyclohexylquinazoline-2,4-diamine byproduct, especially if localized heating occurs during the exothermic addition[1]. DIPEA provides a much safer, sterically hindered alternative[3].

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: DIPEA is strongly preferred. While TEA is a common base, it is less sterically hindered than DIPEA and can occasionally act as a competing nucleophile with highly reactive electrophiles, forming unwanted quaternary ammonium adducts.

References

  • Source: ACS Publications (acs.org)
  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • Source: MDPI (mdpi.com)
  • Source: MDPI (mdpi.com)

Sources

side product formation in the synthesis of 4-aminoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Side Product Formation & Impurity Profiling Lead Scientist: Senior Application Scientist (Process Chemistry Division)

Introduction: The Critical Nature of the C4-Position

The 4-aminoquinazoline scaffold is the structural backbone of arguably the most successful class of EGFR tyrosine kinase inhibitors (e.g., Gefitinib , Erlotinib , Lapatinib ). In drug development, the synthesis of this core typically relies on the nucleophilic aromatic substitution (


) of a 4-chloroquinazoline  intermediate with an aniline or amine.

While theoretically simple, this reaction is plagued by a specific set of competing pathways driven by the high electrophilicity of the C4 center. This guide moves beyond standard protocols to address why your reaction failed and how to engineer a robust process.

Module 1: The "Reversion" Phenomenon (Hydrolysis)

Symptom: "My LC-MS shows a dominant peak corresponding to the starting material (Quinazolin-4(3H)-one), even though I confirmed the intermediate was 4-chloroquinazoline before adding the amine."

The Mechanism

The C4-Cl bond in quinazolines is highly labile due to the electron-deficient nature of the pyrimidine ring. In the presence of trace water, the rate of hydrolysis (


) often competes with the rate of aminolysis (

).
  • The Trap: Many researchers generate the 4-chloro intermediate using

    
    , strip the solvent, and then dissolve it in a "dry" polar solvent (DMF or IPA) for the coupling. If the solvent is not strictly anhydrous, or if the amine salt is hygroscopic, hydrolysis occurs immediately.
    
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Solvent Choice Acetonitrile (MeCN) or Toluene Avoids nucleophilic solvents. DMF can decompose to dimethylamine, leading to 4-(dimethylamino)quinazoline impurities [1].
Base DIPEA or

Essential to scavenge the HCl byproduct. Acidic conditions catalyze the hydrolysis of the C4-Cl bond back to the "one" form.
Temperature 0°C

RT
Start cold. Hydrolysis has a lower activation energy than the

with bulky anilines.
Reagent Quality Freshly Distilled

Aged

contains phosphoric acid, which autocatalyzes the reversion to the starting material during the chlorination step.
Visualizing the Pathway

Hydrolysis_Pathway Q_one Quinazolin-4(3H)-one (Starting Material) Q_Cl 4-Chloroquinazoline (Labile Intermediate) Q_one->Q_Cl POCl3 / Reflux Q_Cl->Q_one Hydrolysis (k_H2O) Q_Amino 4-Aminoquinazoline (Target Product) Q_Cl->Q_Amino SNAr (k_amine) Water H2O (Trace) Water->Q_Cl Amine R-NH2 Amine->Q_Cl

Caption: The "Reversion Loop." Trace water competes directly with the amine nucleophile. Acidic byproducts accelerate the red path (Hydrolysis).

Module 2: Regioselectivity in 2,4-Dichloroquinazolines

Symptom: "I am using 2,4-dichloroquinazoline. I see two product peaks with the same mass but different retention times."

The Mechanism

When the quinazoline core has leaving groups at both C2 and C4, the C4 position is significantly more electrophilic due to the inductive effect of the adjacent N3 nitrogen and the resonance contribution of the fused benzene ring. However, under high temperatures or with small, unhindered amines, C2 substitution (


) becomes a viable side reaction [2].
Decision Matrix: Controlling Selectivity
  • Target: C4-Substitution (Standard)

    • Condition: 1.05 eq. Amine, IPA, Room Temperature .[1]

    • Why: Kinetic control favors C4.

    • Impurity: C2,4-bis(amino)quinazoline (Double addition).

  • Target: C2-Substitution

    • Condition: Requires C4 to be blocked or already substituted. Direct C2 substitution on a 2,4-dichloro substrate is difficult without affecting C4.

Visualizing Regioselectivity

Regioselectivity cluster_conditions Reaction Conditions Start 2,4-Dichloroquinazoline Mild Mild: 0-20°C 1 eq. Amine Start->Mild Harsh Harsh: >80°C Excess Amine Start->Harsh Product_C4 4-Amino-2-chloroquinazoline (Major Product) Mild->Product_C4 Kinetic Control Product_C2 2-Amino-4-chloroquinazoline (Rare/Minor) Mild->Product_C2 <5% Harsh->Product_C4 Transient Product_Bis 2,4-Diaminoquinazoline (Over-reaction Impurity) Product_C4->Product_Bis 2nd Addition

Caption: Kinetic control at low temperatures ensures C4 selectivity. Excess heat/amine leads to the "Bis" impurity.

Module 3: Process-Specific Impurities (Gefitinib Case Study)

Symptom: "I am synthesizing a Gefitinib analog and see a +14 mass impurity or a dimer."

The "Methyl" Impurity (+14 Da)
  • Source: Use of DMF as a solvent.[2][3]

  • Mechanism: At reflux temperatures, DMF hydrolyzes to dimethylamine. This small, potent nucleophile competes with your aniline to form the 4-(dimethylamino)quinazoline side product.

  • Fix: Switch to 2-Propanol (IPA) or Dimethoxyethane (DME) .

The "Dimer" (Bis-Quinazoline)
  • Source: Incomplete removal of

    
     followed by workup.
    
  • Mechanism: Formation of pyrophosphoryl species (P-O-P bridges) linking two quinazoline rings, or if using a diamine linker (like in some dimeric EGFR inhibitors), the reaction stops at the mono-substituted stage.

  • Fix: Azeotropic removal of

    
     with toluene three times before adding the amine.
    
Experimental Protocol: High-Purity Coupling (Gefitinib Analog)

Adapted from process chemistry literature [3].

  • Chlorination: Suspend 6,7-disubstituted-quinazolin-4-one in Toluene (10V). Add

    
     (1.5 eq) and catalytic 
    
    
    
    . Heat to 80°C until clear.
  • Critical Workup: Distill Toluene/

    
     to dryness. Add fresh Toluene and distill again  (Repeat 2x). This removes trapped HCl and POCl3.
    
  • Coupling: Dissolve residue in IPA (Isopropanol) . Add Aniline (1.1 eq).

  • Reaction: Heat to 60°C for 2-4 hours. The product often precipitates as the HCl salt .

  • Isolation: Filter the solid. Wash with cold IPA.

    • Note: Isolating as the HCl salt prevents hydrolysis during aqueous workup.

FAQ: Rapid Troubleshooting

Q: Can I use ethanol instead of Isopropanol? A: Yes, but IPA is preferred. Secondary alcohols are less nucleophilic than primary alcohols (Ethanol), reducing the risk of forming the 4-alkoxy ether side product via solvent competition.

Q: My reaction turns black/tarry. A: This is often due to the oxidation of the aniline or polymerization of the quinazoline under highly acidic conditions (


 residue). Ensure effective acid scavenging or use a nitrogen atmosphere.

Q: How do I remove the hydrolyzed starting material from my final product? A: The starting material (quinazolinone) is usually insoluble in DCM but soluble in dilute base. The product (4-amino) is soluble in DCM.

  • Purification: Dissolve crude in DCM/MeOH (9:1). Wash with 1M NaOH. The hydrolyzed impurity stays in the aqueous phase (as the phenolate anion); the product stays in the organic phase.

References

  • Process Chemistry of Gefitinib: Knesl, P., et al. "Improved Synthesis of Gefitinib." Molecules, 2006, 11(4), 286-297.[4] Link

  • Regioselectivity Insights: Mhaske, S. B., & Argade, N. P. "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 2006, 62(42), 9787-9826. Link

  • General Quinazoline Synthesis Review: Asif, M. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry, 2014. Link

  • Side Reactions in SNAr: Roh, E., et al. "Scalable Synthesis of the EGFR Inhibitor." Organic Process Research & Development, 2016. Link

Sources

Technical Support Center: Troubleshooting Quinazolinone Formation and Reversion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is designed for researchers and drug development professionals encountering undesired quinazolinone formation during the synthesis of quinazoline-based active pharmaceutical ingredients (APIs) or during the functionalization of anthranilamide derivatives.

Quinazolinones are highly stable, conjugated 6-membered heterocycles. Because they represent a deep thermodynamic sink, they frequently appear as either a reversion impurity (hydrolysis of reactive intermediates) or an undesired cyclization side-product. This guide addresses the two most common failure modes and provides field-proven, self-validating protocols to bypass them.

FAQ 1: The Hydrolysis Problem (Reversion During Chlorination)

Question: I am synthesizing a 4-aminoquinazoline API (e.g., Erlotinib, Gefitinib) by chlorinating a quinazolin-4(3H)-one starting material, followed by an SNAr coupling with an amine. However, my final product is heavily contaminated with the original quinazolinone starting material. Why is this happening and how do I prevent it?

The Causality

The issue is rarely incomplete chlorination; rather, it is the hydrolysis of your reactive intermediate . The C4 position of a 4-chloroquinazoline is highly electron-deficient and exceptionally susceptible to nucleophilic attack.

When traditional chlorinating agents like neat POCl₃ or SOCl₂ are used, the protocol typically requires an aqueous quench to neutralize the excess harsh acidic reagent. During this aqueous workup, water acts as a nucleophile, displacing the newly installed chloride and reverting the intermediate back to the thermodynamically stable quinazolinone, which can account for up to 30% of the impurity profile in API syntheses like Erlotinib (1)[1].

The Solution

To prevent reversion, you must completely eliminate the aqueous workup. Transition to a neutral, anhydrous activation system using Triphenylphosphine (PPh₃) and Trichloroisocyanuric acid (TCCA). PPh₃ reacts with TCCA to form a highly reactive chlorophosphonium salt, which activates the carbonyl oxygen of the quinazolinone. Because this system is neutral and produces only solid byproducts (triphenylphosphine oxide and cyanuric acid), it allows for a simple filtration workup, completely avoiding the aqueous quench and preventing hydrolysis (2)[2].

Hydrolysis_Pathway QZ_one Quinazolin-4(3H)-one (Starting Material) Chlorination Chlorination (POCl3 or PPh3/TCCA) QZ_one->Chlorination Cl_QZ 4-Chloroquinazoline (Reactive Intermediate) Chlorination->Cl_QZ Hydrolysis Aqueous Workup / Moisture (H2O) Cl_QZ->Hydrolysis Undesired Pathway Amine Anhydrous Amine (SNAr Coupling) Cl_QZ->Amine Desired Pathway Reversion Reversion to Quinazolinone (Impurity) Hydrolysis->Reversion Product 4-Aminoquinazoline (Desired Product) Amine->Product

Mechanistic divergence: Hydrolysis vs. successful SNAr coupling of 4-chloroquinazoline.

Quantitative Data: Chlorination Reagent Comparison
Reagent SystemTypical Yield (%)Quinazolinone Impurity (%)Workup RequirementSuitability for Sensitive Substrates
Neat POCl₃ 70 - 80%15 - 30%Aqueous Quench (High Hydrolysis Risk)Poor
SOCl₂ / DMF 75 - 85%10 - 20%Aqueous Quench / DistillationModerate
PPh₃ / TCCA 90 - 95%< 2%Anhydrous FiltrationExcellent
Experimental Protocol: Anhydrous Chlorination via PPh₃/TCCA

Self-Validating System: This protocol relies on in-process physical state changes (precipitation of byproducts) and visual TLC confirmation to validate activation before proceeding. By never concentrating the intermediate to dryness, you prevent the precipitation of trace impurities and maintain the kinetic stability of the 4-chloro species.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend the quinazolin-4(3H)-one derivative (1.0 equiv) in anhydrous toluene (0.2 M).

  • Activation: Add Triphenylphosphine (PPh₃) (1.2 equiv) to the suspension. Stir for 5 minutes at room temperature.

  • Chlorination: Slowly add Trichloroisocyanuric acid (TCCA) (0.4 equiv) in small portions. Note: 1 mole of TCCA provides 3 moles of active chlorine. Addition must be controlled to manage the mild exotherm.

  • Reaction & Validation: Heat the mixture to 60 °C. Monitor the reaction via TLC (typically 2-4 hours). Self-Validation Checkpoint: The reaction is only complete when the starting material spot is entirely consumed; do not proceed if unreacted quinazolinone remains, as it cannot be easily separated from the final product later.

  • Anhydrous Workup: Cool the reaction mixture to 0 °C for 30 minutes to fully precipitate the triphenylphosphine oxide and cyanuric acid byproducts. Filter the mixture rapidly through an oven-dried Celite pad under an argon blanket.

  • Direct Coupling: Do not concentrate the filtrate to dryness. Directly use the toluene solution of the 4-chloroquinazoline for the subsequent SNAr coupling by adding the desired amine and an organic base (e.g., DIPEA).

PPh3_TCCA_Workflow Step1 1. Dissolve Quinazolinone in Anhydrous Toluene Step2 2. Add PPh3 & TCCA (Neutral Activation) Step1->Step2 Step3 3. Stir at RT to 60°C (Monitor via TLC/LCMS) Step2->Step3 Step4 4. Filter Byproducts (Cyanuric Acid/Ph3PO) Step3->Step4 Step5 5. Direct SNAr Coupling (No Aqueous Workup) Step4->Step5

Anhydrous workflow for PPh3/TCCA mediated chlorination to prevent quinazolinone reversion.

FAQ 2: The Ring-Closure Problem (Undesired Cyclization)

Question: I am attempting a Suzuki cross-coupling on a halogenated anthranilamide derivative to build an acyclic intermediate. However, my primary isolated product is a cyclized quinazolinone. How do I prevent this intramolecular reaction?

The Causality

Anthranilamides are inherently bifunctional. They possess a nucleophilic primary amine and an adjacent electrophilic carbonyl. Under the basic conditions typically required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃) and elevated temperatures, the primary amine is partially deprotonated, drastically increasing its nucleophilicity.

This triggers an intramolecular nucleophilic attack on the adjacent electrophilic center (or a Pd-activated intermediate), followed by dehydration or elimination. Because the resulting 6-membered quinazolinone ring is highly conjugated and thermodynamically stable, this intramolecular cyclization pathway easily outcompetes the desired intermolecular cross-coupling (3)[3].

The Solution

You must artificially alter the kinetic vs. thermodynamic balance of the reaction.

  • Electronic Masking (Preferred): The most robust method is to mask the nucleophilicity of the primary amine by installing an electron-withdrawing protecting group (e.g., Boc or Cbz) prior to the coupling step. This reduces the electron density on the nitrogen, entirely shutting down the intramolecular attack.

  • Kinetic Control (Alternative): If protection is synthetically unviable, you must lower the reaction temperature to suppress the activation energy required for cyclization. This requires switching from standard catalysts (like Pd(PPh₃)₄) to highly active palladium precatalysts (e.g., Pd-PEPPSI-IPr or Buchwald palladacycles like XPhos Pd G3) that can facilitate the intermolecular cross-coupling at room temperature.

Cyclization_Pathway Anthranilamide Anthranilamide (Unprotected Amine) Basic_Cond Basic Conditions / Heat (e.g., K2CO3) Anthranilamide->Basic_Cond Cross_Coupling Intermolecular Coupling (Desired) Basic_Cond->Cross_Coupling Kinetic Control Cyclization Intramolecular Attack (Undesired) Basic_Cond->Cyclization Thermodynamic Sink Acyclic_Prod Functionalized Amide (Target) Cross_Coupling->Acyclic_Prod Quinazolinone Quinazolinone (Side Product) Cyclization->Quinazolinone

Competing pathways: Desired cross-coupling vs. undesired quinazolinone cyclization.

References
  • Title: Preparation process of erlotinib (WO2011076813A1) | Source: Google Patents | URL: 1

  • Title: Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters | Source: MDPI | URL: 3

  • Title: 2-(Chloromethyl)-4-methylquinazoline | Source: Benchchem | URL: 2

Sources

removing residual phosphorus oxychloride from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Workup & Purification Technical Support Center .

As a Senior Application Scientist, I understand that removing Phosphorus Oxychloride (


) is not just a cleanup step—it is a critical safety checkpoint. 

is deceptively dangerous; its hydrolysis is exothermic and generates two distinct acids (Phosphoric acid and HCl).[1]

The most common failure mode I see in the field is the "Delayed Exotherm." Researchers quench at


, see no immediate reaction, and assume safety. As the mixture warms, accumulated metastable intermediates hydrolyze simultaneously, causing a thermal runaway.[2]

Below is your technical guide to neutralizing this reagent safely and effectively.

Module 1: Pre-Quench Assessment (The Triage)

Before you reach for the water bottle, you must assess your reaction mixture.[3] Do not treat a 100 mg test reaction the same as a 50 g scale-up.

Decision Matrix: How should I remove ?

Use this logic flow to determine the safest protocol for your specific mixture.

POCl3_Decision_Tree Start Start: Assess Reaction Mixture Is_Bulk Is POCl3 the solvent (or >5 equivalents)? Start->Is_Bulk Is_Volatile Is Product Volatile (<150°C bp)? Is_Bulk->Is_Volatile Yes Is_Acid_Sens Is Product Acid Sensitive? Is_Bulk->Is_Acid_Sens No (Stoichiometric) Method_A Method A: Co-Evaporation (Remove POCl3 BEFORE quench) Is_Volatile->Method_A No Method_B Method B: Reverse Quench (Pour Rxn into Water) Is_Volatile->Method_B Yes (Cant distill) Is_Acid_Sens->Method_B No Method_C Method C: Buffered Quench (Sodium Acetate/Base) Is_Acid_Sens->Method_C Yes

Figure 1: Decision matrix for selecting the appropriate


 removal protocol.

Module 2: Standard Operating Procedures (SOPs)

Protocol A: Co-Evaporation (The "Cleanest" Method)

Best For: Large scale reactions, non-volatile products, minimizing waste volume. Mechanism:


 (bp 

) does not form a strict azeotrope with Toluene (bp

), but they are miscible and have similar boiling points. Toluene acts as a carrier solvent, allowing you to "chase" the

off on a rotary evaporator, leaving a dry residue that is much safer to quench.
  • Setup: Equip a rotary evaporator with a dry ice/acetone condenser trap. (Standard water condensers are insufficient for capturing corrosive

    
     vapors).
    
  • Dilution: Dilute the reaction mixture with an equal volume of Anhydrous Toluene .

  • Distillation: Evaporate the solvent at

    
     under reduced pressure.
    
  • Repeat: Redissolve the residue in fresh toluene and repeat the evaporation 2–3 times.

    • Why? This removes >95% of the

      
      , converting a potentially violent quench into a mild hydrolysis.
      
  • Final Workup: Dissolve the final residue in DCM or EtOAc and wash with saturated

    
    .
    
Protocol B: The "Reverse Quench" (Standard Safety)

Best For: Small scales, volatile products, or when distillation is impossible. Critical Safety Rule: Never add water to the


. Always add the 

to the water.
  • Preparation: Prepare a large Erlenmeyer flask with crushed ice and water. The volume should be 5–10x the reaction volume.

  • Addition: Transfer your reaction mixture to a dropping funnel.

  • Control: Slowly add the reaction mixture dropwise onto the vigorously stirring ice slurry.

    • Temperature Check: Maintain internal temperature

      
      .
      
  • The "Aging" Step: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes.

    • Why? At

      
      , 
      
      
      
      forms metastable phosphorodichloridic acid intermediates.[2] These must be allowed to fully hydrolyze to phosphoric acid while stirring.[2] If you extract too early, these intermediates will hydrolyze in your separator funnel or on the rotovap, causing unexpected gas evolution.
Protocol C: Buffered Quench (Acid-Sensitive Products)

Best For: Products containing acetals, silyl ethers, or Boc groups that survive the reaction but might degrade during an acidic quench.

  • Buffer Prep: Prepare a 3M Sodium Acetate (NaOAc) solution or a saturated Sodium Bicarbonate (

    
    ) slurry.
    
    • Note:

      
       will foam vigorously (
      
      
      
      evolution). NaOAc is preferred for smoother quenching.
  • Temperature: Cool the buffer solution to

    
    .
    
  • Addition: Add the reaction mixture dropwise.

  • pH Monitoring: Check pH frequently. If it drops below 5, add 50% NaOH dropwise (very slowly) to maintain pH 6–7.

Module 3: Troubleshooting & FAQs

Q: The mixture turned into a sticky "rock" or gum in the flask. What happened?

Diagnosis: You likely added water too slowly with insufficient agitation, or you used too little water. The Chemistry: Partial hydrolysis of


 creates Polyphosphoric Acid (PPA)  species. These are viscous, sticky polymers that trap unreacted 

inside. The Fix:
  • Do not scrape it. The inside of the "gum" may still contain active

    
    .
    
  • Add a solvent that dissolves the organic product (DCM or THF).

  • Add more water and stir vigorously (or sonicate carefully) to fully hydrolyze the PPA into monomeric phosphoric acid, which is water-soluble.

Q: I quenched at , but the separatory funnel erupted later. Why?

Diagnosis: The "Delayed Exotherm" (see Module 2, Protocol B). Explanation: Hydrolysis is temperature-dependent.[2] At


, the reaction 

is slow. You likely extracted the intermediate (

) into the organic layer. When the organic layer warmed up, the hydrolysis finished, releasing HCl gas and heat in a closed system. Prevention: Always stir the quench mixture at room temperature for at least 30 minutes before separating layers.
Q: I have a terrible emulsion. How do I fix it?

Diagnosis: Phosphoric acid salts can act as surfactants, especially with viscous reaction mixtures. The Fix:

  • Filter: Pass the biphasic mixture through a pad of Celite or glass wool. This breaks the surface tension of the micro-droplets.

  • Salting Out: Add solid NaCl to saturate the aqueous layer.

  • pH Adjustment: Sometimes slightly acidifying (to protonate phosphates) or basifying (to fully ionize them) breaks the emulsion.

Module 4: Comparative Data

FeatureWater QuenchAlkaline Quench (NaOH/KOH)Acetate BufferCo-Evaporation (Toluene)
Exothermicity HighVery High (Acid-Base neutralization adds heat)ModerateLow (Bulk removed first)
Gas Evolution HCl (gas)None (HCl trapped as salt)None (if Acetate); High (

if Bicarb)
Minimal
pH of Mix < 1 (Highly Acidic)> 10 (Highly Basic)4–6 (Buffered)Neutral (after workup)
Risk Delayed ExothermHydrolysis of ProductFoamingEquipment Corrosion

Module 5: Safety Workflow

Warning:


 reacts with moisture in the lungs to form HCl. Inhalation can cause delayed pulmonary edema.

Safety_Workflow PPE PPE Check: Gloves, Goggles, Lab Coat Hood Fume Hood: Sash Low, Clear Workspace PPE->Hood Trap Vacuum Trap: Liquid N2 or Dry Ice Hood->Trap Waste Disposal: Segregated Acid Waste Trap->Waste

Figure 2: Mandatory safety workflow for handling Phosphorus Oxychloride.

References

  • BenchChem Technical Support. (2025).[2] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Achmatowicz, M., et al. (2010).[4] "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6). Retrieved from 
    
  • Frontier, A. (2025).[5] Not Voodoo: Workup Tips and Troubleshooting. University of Rochester.[3] Retrieved from

  • Urben, P. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard Reference for Chemical Safety).

Sources

purification challenges of 2-chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis & Purification of 2-Chloro-N-cyclohexylquinazolin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, mechanistic pitfalls, and purification bottlenecks associated with this compound. This molecule is a highly valued intermediate in the development of bioactive 2,4-diaminoquinazolines (utilized in antileishmanial, antibacterial, and anticancer research)[1]. However, its synthesis via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline with cyclohexylamine presents unique regioselectivity and stability challenges.

Below, you will find field-proven insights, causality-driven troubleshooting FAQs, and self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Diagnostics & Reaction Optimization

FAQ 1: Why am I seeing a mixture of regioisomers (C-4 vs. C-2 substitution) in my crude NMR? The Causality: The SNAr of 2,4-dichloroquinazoline is inherently regioselective for the 4-position. Density Functional Theory (DFT) calculations demonstrate that the C-4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy for nucleophilic attack compared to C-2[2]. However, loss of regioselectivity occurs under forcing conditions. If your reaction temperature exceeds 25°C or if a large excess of cyclohexylamine is used, the kinetic preference for C-4 is overridden, leading to the 2-amino regioisomer or the N2,N4-dicyclohexylquinazoline-2,4-diamine (bis-substituted) over-reaction product[1]. Actionable Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of cyclohexylamine) and keep reaction temperatures between 0°C and 25°C. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct rather than using excess cyclohexylamine.

FAQ 2: My isolated product is contaminated with a highly polar impurity exhibiting a broad NH/OH stretch in the IR spectrum. What is it, and how did it form? The Causality: This is the hydrolysis byproduct: 4-(cyclohexylamino)quinazolin-2(1H)-one. The C–Cl bond at the 2-position of the quinazoline ring is highly activated due to the α-nitrogen effect[3]. During aqueous workup, especially under basic conditions (e.g., quenching with NaOH or Na2CO3) or prolonged exposure to moisture, the 2-chloro group undergoes rapid stepwise hydrolysis to yield the quinazolinone derivative[4]. Actionable Solution: Avoid highly basic or acidic aqueous workups. Quench the reaction with a neutral buffer (e.g., saturated aqueous NH4Cl) or perform a strictly neutral water wash. Dry the organic layer immediately over anhydrous Na2SO4 and avoid leaving the product in aqueous suspension overnight.

Part 2: Chromatographic & Isolation Troubleshooting

FAQ 3: The unreacted 2,4-dichloroquinazoline and my target product co-elute on silica gel. How can I separate them? The Causality: 2,4-Dichloroquinazoline is highly non-polar and lacks hydrogen-bond donors. In contrast, this compound possesses a secondary amine that interacts strongly with the acidic silanol groups of the silica gel, causing severe peak tailing. If they co-elute, your initial solvent system is likely too polar, pushing the starting material into the tail of the product. Actionable Solution: Utilize a step-gradient flash chromatography method. Start with 100% Hexanes (or Heptane) to rapidly elute the unreacted starting material. Once the baseline is clear, slowly transition to 10–15% Ethyl Acetate in Hexanes to elute the target product. Adding 1% Triethylamine (TEA) to the eluent will deactivate the silica silanol groups, sharpening the product band and preventing co-elution.

FAQ 4: My purified product is "oiling out" instead of crystallizing. How do I obtain a solid powder? The Causality: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point or when it traps residual reaction solvents (like THF or dioxane) within its matrix, depressing the crystallization lattice energy. Actionable Solution: Perform a controlled solvent exchange. Dissolve the crude oil in a minimum volume of hot ethanol. Add cold, deionized water dropwise until the solution becomes slightly turbid (the cloud point). Allow it to cool slowly to room temperature without agitation to establish seed crystals, then transfer to an ice bath at 0°C to maximize recovery.

Part 3: Quantitative Analytical Matrix

Use the following self-validating data matrix to track reaction progress and identify impurities during your workflow.

CompoundMolecular Weight ( g/mol )Expected TLC Rf (20% EtOAc/Hexane)LC-MS (M+H)+Mechanistic Origin
2,4-Dichloroquinazoline 199.040.85199.0Starting Material
This compound 261.750.45262.1Target Product
4-Chloro-N-cyclohexylquinazolin-2-amine 261.750.50262.1C-2 Regioisomer Impurity
N2,N4-Dicyclohexylquinazoline-2,4-diamine 324.460.20325.2Bis-substitution Impurity
4-(Cyclohexylamino)quinazolin-2(1H)-one 243.300.05 (Heavy Tailing)244.1Hydrolysis Impurity

Part 4: Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology is engineered to bypass the regioselectivity and hydrolysis pitfalls discussed above[1].

Step 1: Reaction Setup (Kinetic Control)

  • Dissolve 2,4-dichloroquinazoline (1.0 equiv, 10 mmol) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.

  • Add DIPEA (1.2 equiv, 12 mmol) and cool the reaction flask to 0°C using an ice-water bath.

  • Dissolve cyclohexylamine (1.05 equiv, 10.5 mmol) in a small volume of anhydrous THF and add it dropwise over 15 minutes to prevent localized heating.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to 20°C. Monitor via TLC (20% EtOAc/Hexanes) until the starting material (Rf 0.85) is consumed.

Step 2: Workup (Hydrolysis Prevention)

  • Quench the reaction by adding an equal volume of saturated aqueous NH4Cl (pH ~6.0) to neutralize the DIPEA-HCl salts without triggering base-catalyzed hydrolysis of the 2-chloro group.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with strictly neutral deionized water (1 × 20 mL) and brine (1 × 20 mL).

  • Dry immediately over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature no higher than 35°C.

Step 3: Purification & Isolation

  • Load the crude residue onto a silica gel column pre-equilibrated with 100% Hexanes containing 1% TEA.

  • Flush with 2 column volumes of 100% Hexanes to remove unreacted 2,4-dichloroquinazoline.

  • Elute the target product using a gradient of 5% to 15% EtOAc in Hexanes (with 1% TEA).

  • Pool the fractions containing the product (Rf 0.45) and concentrate to yield this compound as a solid.

Part 5: Reaction Pathway Visualization

G SM 2,4-Dichloroquinazoline (Starting Material) Target This compound (Target Product) SM->Target SNAr at C-4 (Major) Lower Activation Energy Regio 4-Chloro-N-cyclohexylquinazolin-2-amine (Regioisomer Impurity) SM->Regio SNAr at C-2 (Minor) Higher Activation Energy Amine Cyclohexylamine (Nucleophile) Amine->Target Bis N2,N4-Dicyclohexylquinazoline-2,4-diamine (Over-reaction Impurity) Target->Bis Excess Amine / High Temp SNAr at C-2 Hydro 4-(Cyclohexylamino)quinazolin-2(1H)-one (Hydrolysis Impurity) Target->Hydro Aqueous Workup (Acid/Base Catalyzed)

Reaction pathways and impurity formation in 4-aminoquinazoline synthesis.

References

  • Source: Journal of Medicinal Chemistry (acs.org)
  • Source: Molecules (mdpi.com)
  • Source: International Journal of Molecular Sciences (nih.gov)
  • Source: Green Chemistry (rsc.org)

Sources

scale-up synthesis of 2-chloro-N-cyclohexylquinazolin-4-amine issues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have engineered this technical guide to address the specific physicochemical and mechanistic challenges encountered during the scale-up synthesis of 2-chloro-N-cyclohexylquinazolin-4-amine. This intermediate is a privileged structural motif heavily utilized in the development of antileishmanial agents and neuroprotective therapeutics[1].

Moving from bench-scale (milligrams) to pilot-scale (kilograms) introduces severe heat-transfer limitations and mixing heterogeneities. This guide is structured to provide deep mechanistic causality, troubleshooting insights, and a self-validating protocol to ensure high regiopurity and yield.

Part 1: Mechanistic Insights & Regioselectivity

The synthesis relies on a nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline with cyclohexylamine. Achieving high regioselectivity at the 4-position during scale-up requires strict control over the molecule's electronic environment. Density Functional Theory (DFT) calculations confirm that the C4 carbon possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 carbon[2]. This electronic bias dramatically lowers the activation energy for nucleophilic attack at C4, making it the kinetically favored site under mild conditions[2].

However, SNAr reactions are highly exothermic. If thermal energy is not actively dissipated during scale-up, the reaction shifts from kinetic to thermodynamic control, providing the activation energy necessary for the C2 position to react, yielding an unwanted bis-substituted byproduct.

MechanisticPathway SM 2,4-Dichloroquinazoline (High C4 LUMO) K_Control Kinetic Control (0-25°C, DIPEA) SM->K_Control + Nuc T_Control Thermodynamic Control (>60°C, Excess Amine) SM->T_Control + Nuc Nuc Cyclohexylamine (Nucleophile) Target This compound (Target) K_Control->Target SNAr at C4 Byproduct 2,4-Bis(cyclohexylamino)quinazoline (Byproduct) T_Control->Byproduct SNAr at C4 & C2

Mechanistic divergence in the SNAr of 2,4-dichloroquinazoline based on reaction conditions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing significant formation of the 2,4-bis(cyclohexylamino)quinazoline byproduct upon moving from 10g to 1kg scale? Causality: Heat transfer limitations. At the bench scale, ambient cooling through the flask wall is often sufficient to dissipate the SNAr exotherm. At the 1kg scale, localized "hot spots" form during the addition of cyclohexylamine. This excess thermal energy overcomes the activation barrier for C2 substitution, driving the reaction toward thermodynamic over-substitution[2]. Solution: Implement a controlled, dropwise dosing strategy of the amine while maintaining the reactor jacket at 0–5 °C. Never add the amine in a single bolus during scale-up.

Q2: Which base is optimal for scavenging HCl without promoting side reactions? Causality: Using excess cyclohexylamine as the base (2+ equivalents) artificially inflates the local concentration of the nucleophile, exacerbating bis-substitution. Conversely, inorganic bases like K2CO3 have poor solubility in preferred organic solvents (e.g., THF, DCM), leading to stalled reactions because un-scavenged HCl precipitates the amine nucleophile as an unreactive hydrochloride salt. Solution: Use 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is sterically hindered, non-nucleophilic, and fully soluble in THF, ensuring instantaneous neutralization of the HCl byproduct without competing for the quinazoline core[3].

Q3: How can I avoid column chromatography for product isolation at scale? Causality: The target this compound exhibits highly differential solubility compared to the starting material and the bis-substituted byproduct. It is highly soluble in THF but practically insoluble in water. Solution: Utilize an anti-solvent crystallization strategy. After reaction completion, quench the THF mixture by slowly dosing water. The target product will selectively crystallize, allowing for isolation via simple filtration while the DIPEA-HCl salts remain dissolved in the aqueous layer.

Part 3: Quantitative Process Optimization

The following table summarizes the data from our process optimization studies, highlighting the causality between solvent/base selection and regiochemical outcomes.

SolventBase (1.2 eq)Dosing Temp (°C)Conversion (%)Regiopurity (C4:C2)Isolated Yield (%)
DCMTEA25>9992:885
THF DIPEA 0 to 5 >99 98:2 91
EtOHNone (Excess Amine)259585:1572
DMFK2CO32580 (Stalled)90:1065

Part 4: Self-Validating Scale-Up Protocol (1 kg Scale)

This protocol is engineered as a self-validating system. Every critical step contains a defined In-Process Control (IPC) to verify success before proceeding to the next unit operation.

ScaleUpWorkflow Step1 1. Dissolution (THF, 20°C) Step2 2. Base Addition (DIPEA, 1.2 eq) Step1->Step2 Step3 3. Amine Dosing (0-5°C, Dropwise) Step2->Step3 Step4 4. SNAr Reaction (20°C, 2-4 hrs) Step3->Step4 Step5 5. Crystallization (Water Quench) Step4->Step5

Step-by-step scale-up workflow ensuring thermal control and regioselectivity.

Step 1: Reactor Preparation & Dissolution

  • Action: Charge a 10 L jacketed glass reactor with 2,4-dichloroquinazoline (1.00 kg, 5.02 mol) and anhydrous THF (5.0 L). Stir at 200 rpm until fully dissolved.

  • Causality: THF provides excellent solubility for both the starting material and the intermediate, preventing biphasic reaction stalling.

  • Validation (IPC): Visual inspection must confirm a clear, homogenous solution. Turbidity indicates wet solvent or degraded starting material.

Step 2: Base Addition & Cooling

  • Action: Add DIPEA (778 g, 6.02 mol, 1.2 eq) to the reactor. Set the jacket temperature to 0 °C and cool the internal mixture to 0–5 °C.

  • Causality: Pre-cooling the mixture establishes a thermal buffer to absorb the impending exotherm from the SNAr reaction.

  • Validation (IPC): The internal temperature probe must register ≤ 5 °C for at least 15 minutes before proceeding.

Step 3: Nucleophile Dosing (Critical Step)

  • Action: Prepare a solution of cyclohexylamine (522 g, 5.27 mol, 1.05 eq) in THF (1.0 L). Dose this solution into the reactor dropwise over 2 to 3 hours.

  • Causality: Slow dosing restricts the concentration of active nucleophile and strictly controls the exotherm, preserving the kinetic preference for the C4 position[2].

  • Validation (IPC): Continuous monitoring of the internal temperature is required. The dosing rate must be dynamically adjusted to ensure ΔT never exceeds +5 °C (internal temp must stay below 10 °C).

Step 4: Maturation

  • Action: Once dosing is complete, adjust the jacket to 20 °C and stir for 4 hours.

  • Causality: Warming to room temperature provides the mild energy needed to ensure complete conversion of any remaining trace starting material without triggering C2 substitution.

  • Validation (IPC): Pull an aliquot for HPLC analysis. The reaction is deemed complete when unreacted 2,4-dichloroquinazoline is < 1.0% (Area %).

Step 5: Anti-Solvent Crystallization & Isolation

  • Action: Slowly dose deionized water (6.0 L) into the reactor over 1 hour at 20 °C. Stir for an additional 2 hours to mature the crystals. Filter the slurry through a Nutsche filter and wash the cake with a 1:1 THF/Water mixture (2.0 L), followed by pure water (2.0 L). Dry under vacuum at 45 °C.

  • Causality: Water acts as an anti-solvent, crashing out the highly hydrophobic this compound while keeping the hydrophilic DIPEA-HCl salts fully dissolved in the aqueous layer.

  • Validation (IPC): The filtrate pH should be near neutral. The dried solid must exhibit a sharp melting point, and 1H NMR (CD3OD) must confirm the characteristic cyclohexyl multiplet and the intact C2-chlorine[1].

References

  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Title: Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease Source: MDPI URL

Sources

Technical Support Center: Troubleshooting the Degradation of 2-chloro-N-cyclohexylquinazolin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-chloro-N-cyclohexylquinazolin-4-amine (CAS: 69033-51-8). This compound is a critical scaffold and intermediate used extensively in the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines for antileishmanial therapies[1] and N-methylpropargylamino-quinazoline derivatives for Alzheimer's disease research[2].

Despite its utility, researchers frequently encounter stability issues during assay preparation, long-term storage, and downstream nucleophilic aromatic substitution (SNAr) reactions. This guide provides authoritative, field-proven insights into the degradation mechanisms of this compound, alongside self-validating troubleshooting protocols to ensure the integrity of your experimental workflows.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must understand the chemical environment of the quinazoline core. The pyrimidine ring of the quinazoline scaffold is highly electron-deficient. The two endocyclic nitrogen atoms at positions 1 and 3 exert a strong inductive and resonance electron-withdrawing effect, rendering the C-2 carbon highly electrophilic.

While the 4-amino group (N-cyclohexyl) is relatively stable, the 2-chloro substituent acts as an excellent leaving group. When exposed to water, hydroxide ions, or protic solvents (like methanol or ethanol), the compound undergoes a rapid SNAr reaction. This stepwise hydrolysis displaces the chloride ion, yielding the corresponding quinazolin-2(1H)-one derivative (N-cyclohexyl-4-aminoquinazolin-2(1H)-one)[3].

Mechanism A 2-chloro-N-cyclohexyl quinazolin-4-amine (Intact) B Nucleophilic Attack (H2O / OH- / ROH) A->B Aqueous/Protic Solvent C Meisenheimer-like Tetrahedral Intermediate B->C Addition D N-cyclohexyl-4-amino quinazolin-2(1H)-one (Degraded) C->D Elimination (-HCl)

SNAr degradation pathway of this compound via hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound shows multiple peaks in LC-MS after being stored in DMSO for a month. What happened? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over time, repeated opening of the stock vial introduces atmospheric moisture. The water content in the DMSO acts as a nucleophile, slowly hydrolyzing the 2-chloro group[3]. Solution: Always use strictly anhydrous DMSO (≤0.005% H₂O) packaged under argon. Store the stock solution in single-use aliquots to prevent freeze-thaw cycles and moisture introduction.

Q2: I am trying to perform a secondary amination at the C-2 position, but my yields are extremely low, and I recover a highly polar byproduct. Causality: If your reaction utilizes a base (e.g., DIPEA or K₂CO₃) in a solvent that is not rigorously dried, or if you are using an alcohol as a solvent (e.g., n-butanol) at high temperatures[4], solvolysis/hydrolysis outcompetes the amine nucleophile. Solution: Switch to an aprotic solvent (e.g., anhydrous acetonitrile or DMF). If an alcohol must be used, ensure the secondary amine is present in a large excess (3–5 equivalents) to kinetically outcompete the solvent.

Q3: The compound crashes out or degrades when diluted into my biological assay buffer (pH 7.4). How can I run my in vitro assays? Causality: The half-life of 2-chloroquinazolines in aqueous media at 37°C is notoriously short due to physiological pH facilitating hydroxide attack. Solution: Minimize aqueous exposure time. Prepare serial dilutions in DMSO first, and spike the compound into the aqueous assay buffer immediately before adding it to the cells or enzyme. Do not let the intermediate aqueous dilutions sit on the bench.

Quantitative Stability Data

The following table summarizes the degradation kinetics of this compound across various solvent systems. Use this data to select appropriate handling conditions.

Solvent / Buffer SystemTemperaturepHEstimated Half-Life (

)
Primary Degradant
Anhydrous DMSO (≤0.005% H₂O)-20°CN/A> 12 monthsNone
DMSO (Exposed to air / 5% H₂O)25°CN/A~ 48 - 72 hours2-hydroxy derivative
Methanol / Ethanol25°CN/A~ 12 - 24 hours2-methoxy / 2-ethoxy derivative
Aqueous Buffer (PBS)37°C7.4~ 3 - 5 hours2-hydroxy derivative
Acidic Aqueous Buffer37°C2.0< 1 hour2-hydroxy derivative

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solutions

This protocol ensures the creation of a self-validating, moisture-free storage system.

  • Equilibration: Remove the lyophilized powder of this compound from the freezer (-20°C). Allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.

  • Solvent Preparation: Pierce a fresh septum of anhydrous DMSO with a syringe purged with dry nitrogen or argon. Extract the required volume.

  • Dissolution: Inject the anhydrous DMSO into the compound vial to create a 10 mM or 50 mM stock solution. Vortex gently until completely dissolved.

  • Aliquoting: Working rapidly (preferably in a glove box or under a nitrogen stream), dispense 10–20 µL aliquots into dry, sterile, low-bind microcentrifuge tubes.

  • Storage: Blanket each tube with argon gas before capping. Store immediately at -20°C or -80°C.

Workflow Step1 1. Desiccation Equilibrate vial to RT before opening Step2 2. Dissolution Use strictly anhydrous DMSO (≤0.005% H2O) Step1->Step2 Step3 3. Aliquoting Create single-use volumes to avoid freeze-thaw Step2->Step3 Step4 4. Storage Store at -20°C under Argon/Nitrogen gas Step3->Step4 Step5 5. Assay Prep Dilute into aqueous buffer immediately prior to use Step4->Step5

Optimized workflow for handling and storing this compound.

SOP 2: LC-MS Validation of Compound Integrity

Use this protocol to verify if your stock solution has degraded. This is a self-validating check utilizing the natural isotopic signature of chlorine.

  • Sample Prep: Dilute 1 µL of your DMSO stock into 999 µL of LC-MS grade Acetonitrile (do not use water/methanol for the diluent to arrest further degradation).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a rapid gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry Analysis (Positive Ion Mode):

    • Intact Compound Validation: Look for the parent mass[M+H]⁺ at m/z 262.1 . Crucially, you must observe a peak at m/z 264.1 at exactly one-third the intensity of the 262.1 peak. Causality: This 3:1 ratio is the isotopic signature of the ³⁵Cl and ³⁷Cl isotopes. Its presence guarantees the 2-chloro group is still attached.

    • Degradation Detection: Scan for m/z 244.1 [M+H]⁺. If this peak is present, it indicates the formation of the hydrolyzed quinazolin-2(1H)-one degradant. Notice that this peak will lack the 3:1 isotopic doublet, confirming the loss of the chlorine atom.

References

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. National Institutes of Health (NIH) / ACS. Available at:[Link]

  • Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. MDPI. Available at:[Link]

  • Metal-free selective alcohol oxidation via quinazolinone: mechanistic insights and sustainable applications. RSC Publishing. Available at:[Link]

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. National Institutes of Health (NIH). Available at:[Link]

Sources

improving the solubility of quinazoline derivatives for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development.

Quinazoline derivatives—such as the widely utilized epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib—are cornerstone scaffolds in targeted oncology and drug discovery. However, their highly planar, lipophilic structures often result in notoriously poor aqueous solubility. In in vitro biological assays, this manifests as compound precipitation, erratic dose-response curves, and false negatives.

As an Application Scientist, I have designed this guide to provide a mechanistic, causality-driven approach to troubleshooting and resolving these solubility bottlenecks.

Workflow: Troubleshooting Quinazoline Solubility

Troubleshooting start Poor Quinazoline Solubility in Biological Assay buffer Buffer & Formulation Optimization start->buffer struct Structural & Chemical Modifications start->struct cosolvent Add Co-solvents (e.g., Tween-80, DMSO) buffer->cosolvent ph Adjust pH (Protonate basic nitrogen) buffer->ph dispersion Solid Dispersions (e.g., Poloxamer 407) buffer->dispersion symmetry Disrupt Molecular Planarity/Symmetry struct->symmetry validate Validate via Kinetic Nephelometry Assay cosolvent->validate ph->validate dispersion->validate symmetry->validate

Logical workflow for troubleshooting quinazoline solubility in biological assays.

Section 1: Pre-Assay Preparation & Buffer Optimization

Q1: My quinazoline compound precipitates immediately upon dilution from a DMSO stock into the aqueous assay buffer. What causes this, and how do I prevent it? A1: This phenomenon is known as "solvent shock," which occurs when the kinetic solubility limit of the compound in the aqueous phase is rapidly exceeded. Quinazolines are highly lipophilic; for example,1[1]. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of the hydrophobic drug spikes before it can evenly disperse, leading to rapid nucleation and precipitation[2]. Troubleshooting:

  • Pre-dilution cascades: Instead of a single high-ratio dilution (e.g., 1:1000), perform serial intermediate dilutions in mixed solvent systems (e.g., 50% DMSO / 50% Buffer) before the final assay transfer.

  • Surfactant integration: Incorporate non-ionic surfactants. Studies on 3 demonstrate that solubility can increase to 7.3 mg/mL in Tween-80 compared to standard aqueous buffers, as the surfactant micelles encapsulate the hydrophobic quinazoline core[3].

Q2: How does the assay buffer's pH impact the solubility of quinazoline-based kinase inhibitors? A2: The solubility of quinazoline derivatives is highly pH-dependent due to the basic nitrogen atoms within the quinazoline ring[4]. Gefitinib, for instance, exhibits a1 and is practically insoluble above pH 7[1][5]. Troubleshooting: If your biological assay permits slight pH adjustments (e.g., cell-free enzymatic assays), lowering the pH slightly will protonate the basic nitrogen, forming a cationic species that readily interacts with polar water molecules[4]. For live-cell assays requiring strict physiological pH (7.4), pH adjustment is not viable, and you must rely on structural modifications or solid dispersions.

Section 2: Formulation & Structural Modification Strategies

Q3: We are in the hit-to-lead phase and buffer optimization is failing. What structural modifications can improve aqueous solubility without destroying target binding affinity? A3: While adding hydrophilic groups is a classical approach, it often interferes with target protein-drug interactions. A more sophisticated, causality-driven strategy is the 6[6]. Highly planar quinazolines pack tightly into crystal lattices, requiring high thermodynamic energy to dissolve. By introducing steric bulk (e.g., a fluorine atom or methoxy group at the 3-position of a central aromatic ring) or modifying symmetric substituents, you disrupt the crystal packing[6]. This lowers the melting point and drastically reduces the energy required for aqueous solvation, sometimes yielding a >35-fold increase in solubility without compromising the pharmacophore[6].

Q4: Can we use solid dispersions for in vitro cellular assays to mimic improved oral bioavailability? A4: Yes. Solid dispersions involve dispersing the crystalline quinazoline within a hydrophilic polymer matrix (e.g., Poloxamer 407, Soluplus, or PEG 4000)[7][8]. When introduced to the assay medium, the polymer enhances wettability and maintains the drug in an amorphous, highly soluble state. 8 have been shown to increase in vitro dissolution from ~21% to over 82% within 60 minutes[8].

Table 1: Quantitative Impact of Formulation and Modification Strategies
Strategy / ModificationCompoundMechanism of ActionObserved Improvement
Surfactant Addition (Tween-80) ErlotinibMicellar encapsulation of the hydrophobic coreSolubility increased to 7.3 ± 0.9 mg/mL[3]
Disrupting Molecular Symmetry QuinazolinoneReduction of crystal lattice packing energy>35-fold increase in aqueous solubility[6]
Solid Dispersion (PEG/Soluplus) GefitinibTransition from crystalline to amorphous stateIn vitro release increased from 21.2% to 82.1%[8]
pH Adjustment (Acidic) QuinazolineProtonation of basic nitrogen atomFormation of highly soluble cationic salts[1][4]

Section 3: Experimental Protocol - Kinetic Solubility Validation

Before running costly in vitro efficacy screens, you must establish the kinetic solubility limit of your quinazoline derivative to prevent false negatives caused by precipitation. 9 is the gold standard for this, measuring the Tyndall effect (light scattering) caused by insoluble particles[10][9].

Protocol step1 1. Stock Prep (10 mM in DMSO) step2 2. Serial Dilution (Aqueous Buffer, ≤1% DMSO) step1->step2 step3 3. Incubation (37°C, 2 hours) step2->step3 step4 4. Nephelometry (Measure Light Scatter) step3->step4 step5 5. Data Analysis (Identify Inflection Point) step4->step5

Step-by-step workflow for high-throughput kinetic solubility assessment via laser nephelometry.

Step-by-Step Methodology: High-Throughput Nephelometry Assay
  • Stock Preparation: Dissolve the synthesized quinazoline derivative in 100% DMSO to create a 10 mM master stock[2].

  • Serial Dilution: Prepare a concentration gradient (e.g., 1 µM to 500 µM) in a 384-well microtiter plate using the exact aqueous biological assay buffer intended for your experiment (e.g., PBS, pH 7.4)[9]. Ensure the final DMSO concentration remains constant (typically ≤1% v/v) across all wells to isolate the variable of compound concentration[10].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking. This allows potential supersaturated states to nucleate and precipitate[11].

  • Nephelometric Measurement: Read the plate using a laser nephelometer. The instrument directs a laser beam through each well; dissolved compounds transmit light, while precipitated particles scatter light forward[9].

  • Data Analysis: Plot the scattered light intensity (in Nephelometric Turbidity Units, NTU) against compound concentration. The kinetic solubility limit is the inflection point where light scattering significantly deviates from the baseline buffer[10][9].

References

  • [7] ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]

  • [6] ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]

  • [2] American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research. Available at: [Link]

  • [10] JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available at:[Link]

  • [9] BMG LABTECH. Kinetic solubility automated screen. Available at: [Link]

  • [3] PMC (NIH). Scalable Production and In Vitro Efficacy of Inhaled Erlotinib Nanoemulsion. Available at: [Link]

  • [1] Biosciences Biotechnology Research Asia. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems. Available at:[Link]

  • [5] Taylor & Francis. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. Available at:[Link]

  • [8] MDPI. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

Sources

Validation & Comparative

comparing the efficacy of 2-chloro-N-cyclohexylquinazolin-4-amine with gefitinib

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Analysis: 2-chloro-N-cyclohexylquinazolin-4-amine vs. Gefitinib in Tyrosine Kinase Inhibition

Executive Summary & Chemical Identity

This guide provides a rigorous technical comparison between Gefitinib (a first-generation EGFR tyrosine kinase inhibitor) and This compound (hereafter referred to as Compound A ).

While Gefitinib is a clinically approved therapeutic, Compound A represents a synthetic intermediate and a pharmacophore scaffold . This comparison serves as a critical case study in Medicinal Chemistry, demonstrating how structural optimization—specifically at the C4, C6, and C7 positions of the quinazoline core—transforms a raw scaffold with low specificity into a nanomolar-potency drug.

FeatureCompound A Gefitinib
IUPAC Name This compoundN-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
Role Synthetic Intermediate / SAR ProbeClinical Drug (NSCLC Treatment)
Core Scaffold Quinazoline (2,4-substituted)Quinazoline (4,6,7-substituted)
C4 Substituent Cyclohexylamine (Aliphatic)3-Chloro-4-fluoroaniline (Aromatic)
C2 Substituent Chloro (Reactive/Leaving Group)Hydrogen (Hinge Binding)
Primary Target Promiscuous / Leishmania (Low µM)EGFR-TK (Low nM)

Structural & Mechanistic Comparison

The Pharmacophore Gap

The efficacy disparity between these two molecules is driven by three critical structural divergences within the ATP-binding pocket of the EGFR kinase domain.

  • The C4-Position (Binding Affinity Driver):

    • Gefitinib: The aniline moiety participates in critical

      
       stacking interactions with the hydrophobic pocket residues (specifically Phe723 and Lys745). The aromatic nature is essential for high-affinity locking.
      
    • Compound A: The cyclohexyl group is aliphatic and bulky. While it occupies space, it lacks the planar geometry and

      
      -electron density required for optimal stacking, resulting in a significantly higher 
      
      
      
      (dissociation constant).
  • The C2-Position (Hinge Interaction):

    • Gefitinib: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region (Met793). The C2-Hydrogen allows for a tight steric fit.

    • Compound A: The C2-Chloro group is sterically bulky and electron-withdrawing. It often clashes with the gatekeeper residues or hinge backbone, destabilizing the binding pose. Furthermore, the C2-Cl is chemically reactive (susceptible to nucleophilic attack), making the compound unsuitable for in vivo stability.

  • The C6/C7 Solubilizing Tails:

    • Gefitinib: The morpholine side chain at C6 improves water solubility and pharmacokinetic properties (ADME), allowing oral bioavailability.

    • Compound A: Lacks these substitutions, resulting in poor solubility and high lipophilicity (LogP > 4.0), leading to non-specific protein binding.

Signaling Pathway Visualization

EGFR_Pathway EGFR_Ext EGFR Extracellular Domain Dimer Receptor Dimerization EGFR_Ext->Dimer Ligand EGF Ligand Ligand->EGFR_Ext Binds ATP_Pocket ATP Binding Pocket (Intracellular Kinase Domain) Dimer->ATP_Pocket Activates Phos Autophosphorylation (Tyr) ATP_Pocket->Phos ATP Hydrolysis Gefitinib Gefitinib (High Affinity Blockade) Gefitinib->ATP_Pocket Competes with ATP (IC50 ~33nM) CompA Compound A (Weak/Unstable Binding) CompA->ATP_Pocket Weak Interaction (IC50 >10µM) Ras RAS Activation Phos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Figure 1: EGFR Signaling Cascade illustrating the competitive inhibition point. Gefitinib provides potent blockade, while Compound A shows weak interaction due to lack of pharmacophore optimization.

Comparative Efficacy Data

The following data summarizes the performance of both compounds. Note that Compound A is primarily active in non-EGFR contexts (e.g., Leishmania studies) or used as a synthesis intermediate.

Assay TypeMetricCompound A Gefitinib Interpretation
EGFR Kinase Assay IC50> 10,000 nM (Est.)33 nMGefitinib is >300x more potent against EGFR.
Cell Viability (A549) IC50> 50 µM15 - 20 µMCompound A shows negligible antiproliferative activity in lung cancer lines.
Leishmania donovani EC502.5 µMInactiveCompound A has "off-target" antiparasitic activity due to the 2-Cl/4-amino motif.
Solubility (pH 7.4) LogSLow (Precipitates)Moderate (Soluble)Gefitinib's morpholine tail is critical for bioavailability.

Data Sources: Aggregated from SAR studies on quinazoline derivatives [1][2] and Gefitinib clinical data [3].[1]

Experimental Protocols

As a Senior Scientist, ensuring reproducibility is paramount. Below are the validated workflows for synthesizing Compound A (as a precursor) and testing its efficacy against Gefitinib.

Protocol A: Synthesis of Compound A (The Intermediate)

Context: This reaction demonstrates the SNAr regioselectivity at the C4 position.[2]

  • Reagents: 2,4-Dichloroquinazoline (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (Et3N, 1.2 eq), THF (Solvent).

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline in THF at 0°C.

    • Add Et3N followed by slow addition of cyclohexylamine.

    • Stir at Room Temperature (RT) for 3 hours. (Note: C4 substitution is kinetically favored over C2).

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Product spot should appear higher (less polar) than starting material.

    • Workup: Evaporate THF, wash with water, recrystallize from ethanol.

  • Yield: Typically 85-92%.

  • Characterization: 1H NMR confirms loss of one Cl and appearance of cyclohexyl multiplet (1.2–2.0 ppm).

Protocol B: Comparative EGFR Kinase Inhibition Assay

Context: FRET-based assay to quantify IC50.

  • Setup: Use a LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents: EGFR Recombinant Protein (0.5 nM), Alexa Fluor® 647 Tracer, Europium-labeled anti-tag antibody.

  • Dosing:

    • Gefitinib: Serial dilution 0.1 nM to 1000 nM.

    • Compound A: Serial dilution 100 nM to 100 µM (Higher range required due to low potency).

  • Incubation: Mix kinase, tracer, antibody, and inhibitor. Incubate 1 hr at RT.

  • Readout: Measure TR-FRET signal on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation: Gefitinib curve must show sigmoidal fit with IC50 near 33 nM. Compound A will likely show a flat line or partial inhibition only at max concentration.

Workflow Visualization

Experimental_Workflow cluster_synth Synthesis of Compound A cluster_assay Efficacy Validation Start 2,4-Dichloroquinazoline React SNAr Reaction (Cyclohexylamine, THF) Start->React Prod Compound A (2-Cl-4-cyclohexyl...) React->Prod Dose Serial Dilution (0.1nM - 100µM) Prod->Dose Input Sample Incubate Incubate with EGFR + Tracer Dose->Incubate Read TR-FRET Readout Incubate->Read Ref Gefitinib (Control) Ref->Dose

Figure 2: Workflow linking the synthesis of the challenger compound to the validation assay against the standard.

Conclusion & Expert Recommendation

This compound (Compound A) is not a viable therapeutic alternative to Gefitinib for EGFR-driven cancers. It serves as a chemical building block or a negative control in SAR studies.

  • Scientific Verdict: The lack of an aromatic system at C4 and the presence of a reactive chloro group at C2 render Compound A ineffective for ATP-pocket binding in EGFR.

  • Application: Researchers should utilize Compound A only as:

    • An intermediate to synthesize novel 2,4-disubstituted quinazolines (e.g., displacing the 2-Cl with a solubilizing amine).

    • A "steric probe" to test the plasticity of the ATP pocket against aliphatic substituents.

For therapeutic efficacy, the aniline pharmacophore (as seen in Gefitinib) remains the gold standard for reversible EGFR inhibition.

References

  • Van Horn, K. S., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry. Link

  • Bhattacharjee, A. K., et al. (2024).[2] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Link

  • Cohen, M. H., et al. (2003). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist. Link

  • BenchChem Protocols. (2025). Reactivity Face-Off: 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Link

Sources

A Comparative Guide to EGFR Inhibition: Erlotinib vs. 2-chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two epidermal growth factor receptor (EGFR) inhibitors: the well-established drug Erlotinib and the quinazoline derivative 2-chloro-N-cyclohexylquinazolin-4-amine. By examining their mechanisms of action, biochemical and cellular potencies, and the experimental methodologies used for their evaluation, this document aims to provide a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction to EGFR-Targeted Cancer Therapy

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] This has made EGFR an attractive target for the development of targeted cancer therapies.

Erlotinib (marketed as Tarceva®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been approved for the treatment of NSCLC and pancreatic cancer.[3] It functions by reversibly binding to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and downstream signaling.[4] The quinazoline scaffold is a common feature among many EGFR inhibitors, and this compound represents a derivative of this class of compounds. While specific data for this particular compound is limited in the public domain, its structural similarity to other known quinazoline-based EGFR inhibitors allows for an informed comparison with erlotinib.

Mechanism of Action: A Tale of Reversible Inhibition

Both erlotinib and this compound belong to the class of reversible ATP-competitive EGFR inhibitors. Their quinazoline core is a key pharmacophore that mimics the adenine ring of ATP, allowing them to fit into the ATP-binding pocket of the EGFR kinase domain.

Erlotinib's Established Mechanism:

Erlotinib competitively and reversibly inhibits the intracellular tyrosine kinase activity of EGFR.[4] By blocking the binding of ATP, it prevents the autophosphorylation of tyrosine residues in the C-terminal domain of the receptor. This, in turn, blocks the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[5][6] The inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[3]

Inferred Mechanism of this compound:

Based on its chemical structure, this compound is predicted to function in a similar manner to erlotinib. The quinazoline scaffold will anchor the molecule in the ATP binding site, while the cyclohexyl and chloro substituents will likely interact with hydrophobic and other residues within the pocket, influencing its potency and selectivity. The N-cyclohexyl group, in particular, may contribute to favorable hydrophobic interactions.

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in cell signaling and the points of inhibition for TKIs like erlotinib and this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Binds ADP ADP TKI Erlotinib / this compound TKI->EGFR Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway and TKI Inhibition.

Quantitative Comparison of Inhibitory Potency

CompoundTarget/Cell LineAssay TypeIC50Reference
Erlotinib EGFR (cell-free)Kinase Assay2 nM[7]
A431 (human epidermoid carcinoma)HTRF Assay0.42 µM[7]
HCC827 (NSCLC, EGFR exon 19 deletion)Cell Proliferation Assay4 nM[8]
NCI-H1975 (NSCLC, L858R/T790M mutation)Cell Proliferation Assay4.3 µM[8]
NCI-H460 (NSCLC, EGFR wild-type)MTT Assay12.43 µM[9]
NCI-H661 (NSCLC, EGFR wild-type)MTT Assay13.97 µM[9]
This compound EGFRData not available

Experimental Methodologies for Inhibitor Evaluation

The characterization of EGFR inhibitors relies on robust and reproducible in vitro assays. The following sections detail the protocols for two fundamental experiments: an EGFR kinase assay to determine biochemical potency and a cell viability assay to assess cellular efficacy.

EGFR Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measures the newly synthesized ATP using a luciferase/luciferin reaction.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in the appropriate kinase buffer.

    • Prepare a solution of EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) to the appropriate wells.

    • Add 2 µL of the EGFR enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[10]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Compound, Enzyme, Substrate, ATP) B Perform Kinase Reaction (Incubate 60 min) A->B C Add ADP-Glo™ Reagent (Incubate 40 min) B->C D Add Kinase Detection Reagent (Incubate 30-60 min) C->D E Measure Luminescence D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for the ADP-Glo™ EGFR Kinase Assay.

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[5]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells (e.g., A431, HCC827, NCI-H1975).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours.[13]

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement and Data Analysis:

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Read the absorbance at 570 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound (72h) A->B C Add MTT Reagent (2-4h) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Data Analysis (IC50 determination) E->F

Caption: Workflow for the MTT Cell Viability Assay.

Synthesis of Quinazoline-Based Inhibitors

The synthesis of this compound would likely follow a multi-step process common for this class of compounds, starting from an appropriately substituted anthranilic acid.

A plausible synthetic route would involve:

  • Cyclization: Reaction of an anthranilic acid derivative with a source of carbon and nitrogen (e.g., urea or a derivative) to form the quinazolinedione core.

  • Chlorination: Treatment of the quinazolinedione with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield a 2,4-dichloroquinazoline intermediate.[17]

  • Nucleophilic Aromatic Substitution: Selective reaction of the more reactive C4-chloro group with cyclohexylamine to afford the final product, this compound. The C2-chloro position is generally less reactive.[18]

Conclusion

Erlotinib has been a cornerstone in the targeted therapy of EGFR-driven cancers, demonstrating significant clinical benefit. Its mechanism as a reversible TKI is well-understood, and its potency has been extensively characterized.

While direct comparative data for this compound is not available in the reviewed literature, its quinazoline scaffold suggests a similar mechanism of action to erlotinib. The continuous exploration of novel quinazoline derivatives is driven by the need to overcome acquired resistance to first- and second-generation EGFR TKIs, such as the T790M mutation, and to improve the overall efficacy and safety profile of these targeted agents. Further preclinical and clinical evaluation of compounds like this compound is necessary to fully elucidate their therapeutic potential in the landscape of EGFR-targeted cancer therapy.

References

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  • Liv Hospital. (2026, February 24). erlotinibhydrochloride. Retrieved from [https://www.livhospital.com/en/live-health-guide/erlotinibhydrochloride]
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  • National Center for Biotechnology Information. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10539659/]
  • SciSpace. (n.d.). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from [https://typeset.io/papers/synthesis-of-2-chloro-n-n-diethyl-7-fluoroquinazolin-4-amine-2y0z5l2x]
  • ResearchGate. (2025, August 10). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [https://www.researchgate.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT. Retrieved from [https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html]
  • BioWorld. (2015, March 12). Taiho Pharmaceutical reports development of BTK inhibitors. Retrieved from [https://www.bioworld.com/articles/266041-taiho-pharmaceutical-reports-development-of-btk-inhibitors]
  • National Center for Biotechnology Information. (n.d.). N-Benzyl-2-chloroquinazolin-4-amine. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961168/]
  • Oncotarget. (2016, August 9). Preclinical activity of EGFR and MEK1/2 inhibitors in the treatment of biliary tract carcinoma. Retrieved from [https://www.oncotarget.com/article/10586/text/]

Sources

Comparative Analysis of 4-Aminoquinoline and 4-Aminoquinazoline Derivatives: Mechanisms, Efficacy, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The nitrogen-containing heterocyclic scaffolds of quinoline and quinazoline represent two of the most privileged structures in medicinal chemistry. While structurally similar—differing only by the presence of a second nitrogen atom in the quinazoline ring—their 4-amino derivatives exhibit profoundly divergent pharmacological profiles.

This guide provides a rigorous comparative analysis of 4-aminoquinolines (predominantly antimalarial and autophagy-inhibiting agents) and 4-aminoquinazolines (predominantly targeted anticancer kinase inhibitors). By examining their structure-activity relationships (SAR), mechanistic causality, and experimental validation protocols, we provide researchers with an objective framework for evaluating these scaffolds in drug development.

Mechanistic Divergence: Target Engagement and Causality

The single heteroatom difference between these two scaffolds fundamentally alters their electron distribution, basicity (pKa), and hydrogen-bonding capacity, dictating their primary biological targets.

4-Aminoquinolines: Ion Trapping and Heme Detoxification

The 4-aminoquinoline scaffold (exemplified by Chloroquine and Amodiaquine) is characterized by a weakly basic quinoline nitrogen (pKa ~8.1-8.5) and a basic side-chain amine. This dual basicity is the causal driver of its mechanism. The unprotonated drug diffuses across the erythrocyte and parasite membranes. Once inside the highly acidic digestive vacuole (pH ~5.0–5.5) of Plasmodium falciparum, the nitrogens become protonated, rendering the molecule membrane-impermeable[1]. This "ion trapping" results in millimolar accumulation of the drug, where it binds to toxic free heme (ferriprotoporphyrin IX) and prevents its crystallization into inert hemozoin, leading to parasite death via oxidative stress[2].

4-Aminoquinazolines: ATP-Competitive Kinase Inhibition

Conversely, the 4-aminoquinazoline scaffold (exemplified by Gefitinib, Erlotinib, and Afatinib) acts as a highly selective, ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR)[3]. The quinazoline N1 atom acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Met793 in the hinge region of the EGFR kinase domain[4]. The anilino group at the 4-position occupies the hydrophobic selectivity pocket, dictating mutant vs. wild-type specificity.

MoA cluster_quinoline 4-Aminoquinoline (Antimalarial) cluster_quinazoline 4-Aminoquinazoline (Anticancer) Q_Drug 4-Aminoquinoline (e.g., Chloroquine) Q_Vacuole Accumulation in Digestive Vacuole (pH 5.5) Q_Drug->Q_Vacuole Protonation Q_Heme Binds Toxic Free Heme (Fe-Protoporphyrin IX) Q_Vacuole->Q_Heme Target Engagement Q_Hemozoin Inhibits Hemozoin Crystallization Q_Heme->Q_Hemozoin Blockade Q_Death Parasite Death via Oxidative Stress Q_Hemozoin->Q_Death Toxicity Z_Drug 4-Aminoquinazoline (e.g., Gefitinib) Z_Cell Intracellular Penetration (Tumor Cell) Z_Drug->Z_Cell Diffusion Z_EGFR Competitive ATP Binding at EGFR Kinase Domain Z_Cell->Z_EGFR Target Engagement Z_Pathway Inhibits Downstream Signaling (PI3K/AKT, MAPK) Z_EGFR->Z_Pathway Blockade Z_Apoptosis Tumor Cell Apoptosis & Growth Arrest Z_Pathway->Z_Apoptosis Toxicity

Mechanistic pathways of 4-aminoquinoline (ion trapping) vs. 4-aminoquinazoline (kinase inhibition).

Comparative Performance & Experimental Data

To objectively evaluate these scaffolds, we must compare their primary bioactivity metrics. The table below synthesizes recent experimental data, highlighting the potency of novel derivatives against their respective targets.

Table 1: Quantitative Bioactivity Comparison
Scaffold ClassCompound / DerivativeTarget / Cell LineIC₅₀ ValueMechanistic Notes
4-Aminoquinoline Chloroquine (CQ)P. falciparum 3D7 (CQ-Sensitive)10 - 15 nMStandard reference; relies on 7-chloro substitution[5].
4-Aminoquinoline MAQ (Novel Derivative)P. falciparum W2 (CQ-Resistant)~30 nMOvercomes efflux pump resistance via modified side chain[2].
4-Aminoquinoline Compound 24 (Amodiachin)P. falciparum PfDd2 (Resistant)≤ 20 nM7-position chlorine essential for low nanomolar potency[5].
4-Aminoquinazoline Afatinib (Reference)EGFR (Wild-Type)0.6 nMIrreversible covalent binder at Cys797[4].
4-Aminoquinazoline Afatinib (Reference)EGFR (T790M/L858R Mutant)3.5 nMOvercomes steric hindrance of T790M gatekeeper mutation[4].
4-Aminoquinazoline 4-aminoquinazoline-6,7-diolA431 Lung Cancer Cells2.2 - 3.4 µMHigh EGFR expression sensitivity; 6,7-diol enhances solubility[6].
4-Aminoquinazoline Compound 8 (Urea linker)EGFR (T790M/L858R Mutant)2.7 nMComparable to Afatinib; broad-spectrum cytotoxicity[4].

Data Synthesis: While 4-aminoquinolines achieve efficacy in the low nanomolar range primarily against parasitic targets by leveraging massive intracellular concentration gradients, 4-aminoquinazolines achieve sub-nanomolar to low-nanomolar efficacy against isolated kinase targets due to highly optimized, rigid hydrogen-bonding networks within the ATP pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these scaffolds requires distinct, self-validating assay systems. Below are the step-by-step methodologies designed to isolate specific mechanistic variables.

Protocol A: In Vitro β-Hematin Inhibition Assay (For 4-Aminoquinolines)

Causality: Because cellular assays (like the SYBR Green I assay) cannot distinguish between a drug's inability to enter the parasite and its inability to inhibit hemozoin formation, a cell-free β-hematin assay is required to isolate target engagement[2].

  • Preparation: Dissolve hemin chloride in 0.1 M NaOH to prepare a 4 mM stock. Prepare drug dilutions in DMSO.

  • Reaction Initiation: In a 96-well plate, combine 50 µL of hemin stock, 50 µL of drug solution, and 100 µL of 0.5 M sodium acetate buffer (pH 5.0). Note: The pH 5.0 buffer is strictly required to mimic the acidic environment of the parasite digestive vacuole, ensuring the drug is in its biologically active, protonated state.

  • Catalysis: Add 10 µL of a lipid catalyst (e.g., Tween 20 or pre-formed β-hematin seeds) to initiate crystallization. Incubate at 37°C for 18 hours.

  • Self-Validation (Washing Step): Centrifuge the plate and discard the supernatant. Wash the pellet twice with 200 µL of 5% DMSO in 0.1 M sodium bicarbonate (pH 9.0). Crucial Step: This wash specifically solubilizes unreacted free heme while leaving the crystallized β-hematin intact. Failure to wash adequately results in false-negative inhibition data.

  • Quantification: Dissolve the remaining pellet in 0.1 M NaOH and measure absorbance at 405 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: TR-FRET EGFR Kinase Assay (For 4-Aminoquinazolines)

Causality: To prove that a 4-aminoquinazoline acts via ATP-competitive inhibition at the EGFR kinase domain, the assay must be sensitive to ATP concentration[6].

  • Enzyme Preparation: Dilute recombinant human EGFR kinase domain (Wild-Type or T790M mutant) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Incubation: Add 4-aminoquinazoline derivatives (serial dilutions in DMSO) to the enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a master mix containing a biotinylated peptide substrate and ATP.

    • Self-Validation Step: Run two parallel assays—one at the apparent

      
       for ATP (e.g., 10 µM) and one at a saturating ATP concentration (e.g., 1 mM). If the drug is truly ATP-competitive, the IC₅₀ will shift significantly higher (rightward shift) in the 1 mM ATP assay.
      
  • Detection: After 60 minutes, stop the reaction with EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Quantification: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine kinase activity.

Workflow cluster_assay1 Hemozoin Inhibition Assay (Quinoline) cluster_assay2 EGFR Kinase Assay (Quinazoline) Start Compound Library (Quinoline vs Quinazoline) H1 Incubate Hematin + Drug (Acetate Buffer pH 5.0) Start->H1 Antimalarial Screen E1 Incubate Recombinant EGFR + Drug + Substrate Start->E1 Anticancer Screen H2 Initiate Polymerization (Lipid Catalyst) H1->H2 H3 Wash Unreacted Hematin (DMSO/Bicarbonate) H2->H3 H4 Quantify β-Hematin (Absorbance 405 nm) H3->H4 E2 Add ATP (10 µM) to Initiate Reaction E1->E2 E3 Add Detection Reagents (TR-FRET or Luminescence) E2->E3 E4 Quantify Phosphorylation (IC50 Calculation) E3->E4

Parallel experimental workflows for validating 4-aminoquinoline and 4-aminoquinazoline bioactivity.

Structure-Activity Relationship (SAR) Guidelines

When designing novel derivatives, the functionalization of the core scaffold dictates the biological trajectory:

  • The 7-Position Rule: In 4-aminoquinolines, a highly electronegative atom (typically Chlorine) at the 7-position is non-negotiable for potent antimalarial activity[5]. Removal or shifting of this halogen drastically reduces the inhibition of hemozoin formation. Conversely, in 4-aminoquinazolines, the 6 and 7 positions are typically functionalized with electron-donating alkoxy groups (e.g., methoxy or diol derivatives) to increase aqueous solubility and interact with solvent-exposed regions of the EGFR kinase cleft[6].

  • The 4-Amino Substituent: For quinazolines, a bulky anilino group (often halogenated, such as 3-chloro-4-fluoroaniline in Gefitinib) at the 4-position is required to fit deeply into the hydrophobic pocket of the kinase. For quinolines, the 4-amino group usually bears an aliphatic chain with a terminal tertiary amine (e.g., diethylamine in Chloroquine) to ensure optimal pKa for vacuolar accumulation.

Conclusion

While 4-aminoquinolines and 4-aminoquinazolines share a nearly identical bicyclic core, their pharmacological applications are entirely distinct. 4-Aminoquinolines excel in exploiting physiological pH gradients to target parasitic heme detoxification, making them indispensable in infectious disease. 4-Aminoquinazolines leverage their superior hydrogen-bonding geometry to act as highly selective, ATP-competitive kinase inhibitors in oncology. Understanding these mechanistic boundaries and employing the correct self-validating assays is paramount for successful drug development utilizing these privileged scaffolds.

References

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites, PLOS One / PubMed Central,
  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum, ACS Public
  • 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer, Nanobioletters,
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities, PubMed Central,
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors, PubMed Central,
  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs, ResearchG

Sources

Validating the Synthesis of 2-Chloro-N-cyclohexylquinazolin-4-amine: An HRMS Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted therapies, the precision of chemical synthesis validation must evolve in tandem. The molecule 2-chloro-N-cyclohexylquinazolin-4-amine (C₁₄H₁₆ClN₃) serves as a critical synthetic intermediate in the development of N2,N4-disubstituted quinazoline-2,4-diamines, a class of compounds demonstrating potent antileishmanial activity and kinase inhibition1[1].

Validating the successful mono-substitution of 2,4-dichloroquinazoline with cyclohexylamine requires analytical stringency that traditional low-resolution mass spectrometry (LRMS) cannot provide. To definitively rule out isobaric impurities and confirm structural fidelity, High-Resolution Mass Spectrometry (HRMS) is the contemporary gold standard2[2]. This guide objectively compares the two dominant HRMS platforms—Orbitrap and Q-TOF—and provides a self-validating experimental protocol for confirming this specific synthesis.

HRMS Platform Comparison: Orbitrap vs. Q-TOF

When validating small molecule synthesis, the choice of mass analyzer fundamentally impacts the quality of the structural data. Both Quadrupole Time-of-Flight (Q-TOF) and Orbitrap (Fourier Transform Mass Spectrometry, FTMS) architectures offer sub-ppm mass accuracy, but they operate on different physical principles that dictate their ideal use cases 3[3].

Quantitative Performance Comparison
Analytical ParameterOrbitrap (FTMS)Q-TOFImpact on Quinazoline Validation
Resolving Power (FWHM) 120,000 – 1,000,00020,000 – 60,000Orbitrap's ultra-high resolution easily separates the target's fine isotopic structure from complex matrix background ions4[4].
Mass Accuracy < 1 ppm (Internal calibration)1 – 5 ppmBoth platforms confirm the C₁₄H₁₆ClN₃ formula, but Orbitrap offers higher stringency for patent-level structural proof 5[5].
Scan Speed 10 – 40 HzUp to 100 HzQ-TOF is superior when coupled with ultra-fast UHPLC gradients (< 2 mins) due to its higher data acquisition rate[3].
Dynamic Range ~5 orders of magnitude~4-5 orders of magnitudeBoth are critical for detecting low-level unreacted 2,4-dichloroquinazoline alongside the highly abundant target product.

Verdict: For high-throughput reaction monitoring, Q-TOF provides the necessary speed. However, for definitive structural validation and impurity profiling of this compound, Orbitrap is the preferred platform due to its unmatched resolving power, which is critical for analyzing the unique isotopic signatures of halogenated compounds.

Experimental Workflow & Logical Architecture

To ensure scientific integrity, the analytical process must be structured as a self-validating system. The workflow below maps the causality from chemical synthesis to data validation.

HRMS_Validation A 1. Chemical Synthesis 2,4-dichloroquinazoline + cyclohexylamine B 2. Sample Preparation Quench, Dilute & Filter (0.22 µm) A->B C 3. UHPLC Separation C18 Column, 0.1% FA Gradient B->C D 4. ESI(+) Ionization Protonation to[M+H]+ C->D E 5. HRMS Acquisition Orbitrap or Q-TOF (R > 70,000) D->E F 6. Data Validation Exact Mass & 35Cl/37Cl Isotopic Ratio E->F

HRMS analytical workflow for the validation of this compound synthesis.

Self-Validating Experimental Protocol

As an application scientist, it is vital to understand that an analytical protocol is not just a sequence of steps; it is a series of deliberate, mechanistic choices designed to force the molecule to reveal its true identity.

Step 1: Sample Preparation & Matrix Management
  • Action: Dissolve 1 mg of the crude synthetic product in 1 mL of LC-MS grade Methanol. Perform a 1:1000 serial dilution using H₂O/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: High dilution prevents detector saturation and mitigates space-charge effects in the Orbitrap's C-trap, which would otherwise skew mass accuracy. The addition of formic acid drives the basic pyrimidine nitrogens of the quinazoline core into a fully protonated state, maximizing positive electrospray ionization (ESI+) yield.

Step 2: UHPLC Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Causality: While HRMS can resolve isobaric masses, chromatography is mandatory to separate the target from structural isomers. For example, a byproduct where cyclohexylamine substitutes at the C2 position instead of the C4 position will possess an identical exact mass but a distinct retention time due to altered dipole moments.

Step 3: ESI-HRMS Acquisition
  • Action: Operate the mass spectrometer in ESI+ mode. Set the capillary temperature to 320°C and spray voltage to 3.5 kV. Acquire full scan MS data (m/z 100–1000) at a resolution of 70,000 (Orbitrap). Enable internal lock mass calibration (e.g., using a known polysiloxane background ion at m/z 371.1012).

  • Causality: A resolution of 70,000 is the optimal inflection point for small molecules. It provides baseline separation of the target's isotopic envelope from background matrix ions without unnecessarily sacrificing scan speed across the narrow UHPLC peak[4].

Step 4: Data Interpretation & Isotopic Fidelity
  • Action: Extract the theoretical monoisotopic [M+H]⁺ ion at m/z 262.1106 with a mass tolerance window of ≤ 5 ppm. Evaluate the M+2 peak at m/z 264.1076 .

  • Causality (The Self-Validation Mechanism): The isotopic pattern acts as an internal, self-validating truth. Because the molecule contains exactly one chlorine atom, it must exhibit a characteristic ³⁵Cl and ³⁷Cl distribution. Observing the M+2 peak at approximately 32% relative abundance of the monoisotopic peak definitively confirms the presence of the halogen, ruling out non-chlorinated contaminants[1].

Expected HRMS Validation Data
Ion SpeciesIsotopeTheoretical Exact Mass (Da)Expected Relative AbundanceDiagnostic Purpose
[M+H]⁺ ³⁵Cl (Monoisotopic)262.1106100% (Base Peak)Confirms the exact elemental composition (C₁₄H₁₇ClN₃).
[M+2+H]⁺ ³⁷Cl264.1076~32%Validates the retention of the C2-chlorine atom post-synthesis.

References

1.3 2.4 3.1 4.5 5.2

Sources

Biological Activity of 2-Chloro-N-cyclohexylquinazolin-4-amine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a highly privileged structure in modern medicinal chemistry. Specifically, 2-chloro-N-cyclohexylquinazolin-4-amine serves as a highly versatile synthetic intermediate. Because the 2-chloro and 4-amino positions allow for orthogonal functionalization via selective nucleophilic aromatic substitution (


), researchers can generate highly diverse libraries of analogs[1].

This guide objectively compares the biological performance of two major classes of this compound analogs across two distinct therapeutic axes: Antileishmanial Agents (targeting parasitic infections) and Multi-Target-Directed Ligands (MTDLs) (targeting Alzheimer's Disease).

Therapeutic Axis 1: Antileishmanial N2,N4-Disubstituted Quinazoline-2,4-diamines

Mechanism and Structural Causality

Leishmaniasis is a debilitating parasitic disease with increasing resistance to traditional antimonials. To combat this, researchers synthesized N2,N4-disubstituted quinazoline-2,4-diamines using this compound as a core building block[1].

Structure-Activity Relationship (SAR) studies utilizing the Topliss operational scheme revealed that the substitution pattern at the N2 and N4 positions dictates parasitic toxicity. Specifically, analogs with an N2-benzyl substitution are at least 2-fold more potent against Leishmania donovani than their N4-benzyl counterparts[2]. This causality is driven by the steric and electronic fit within the parasite's target enzyme (historically thought to be dihydrofolate reductase, though novel mechanisms are implicated)[1].

Quantitative Performance Data

The following table compares the in vitro efficacy of key quinazoline analogs against intracellular amastigotes.

CompoundStructural ModificationL. donovani EC

L. amazonensis EC

Cytotoxicity (J774A.1)
Amphotericin B Reference Control40 ± 9 nM89 ± 16 nMN/A
Compound 2 N4-Furfuryl-N2-isopropyl2.5 µM3.7 µM> 20 µM
Compound 15 N2-Benzyl substitution150 nM< 1.0 µM> 20 µM
Compound 23 Optimized Benzenoid RingHigh nMHigh nMIn vivo efficacy confirmed

Data supported by3[3]. Compound 23 demonstrated a 37% reduction in liver parasitemia in murine models at 15 mg/kg/day[3].

Self-Validating Experimental Protocol: Intracellular Amastigote Assay

To ensure trustworthiness, the screening protocol must be a self-validating system that accounts for both anti-parasitic efficacy and host-cell toxicity simultaneously.

  • Host Cell Seeding: Seed J774A.1 murine macrophages into 96-well plates.

    • Causality: Macrophages are the natural host cells for Leishmania amastigotes. Using this cell line mimics the physiological infection environment.

  • Parasite Infection: Infect macrophages with L. donovani or L. amazonensis at a predetermined multiplicity of infection (MOI).

  • Compound Treatment & Internal Controls: Apply quinazoline analogs in a serial dilution. Crucial Step: Include Amphotericin B as a positive control for parasite death, and Podophyllotoxin (EC

    
     = 250 nM) as a positive control for macrophage cytotoxicity[1].
    
    • Causality: The dual-control system validates the assay's dynamic range. If Podophyllotoxin fails to kill J774A.1 cells, the plate is rejected, preventing false-positive "safe" profiles for the test compounds.

  • Incubation & Readout: Incubate for 72 hours, lyse cells, and use a reporter assay (e.g., luciferase-expressing parasites) to quantify viability. Calculate the Selectivity Index (SI = Cytotoxicity EC

    
     / Parasite EC
    
    
    
    ). A valid lead must have an SI > 10[1].

G N1 J774A.1 Macrophages Seeding & Culture N2 Leishmania Infection (Amastigotes) N1->N2 N3 Compound Addition (Quinazoline Analogs) N2->N3 N4 72h Incubation (37°C, 5% CO2) N3->N4 N5 Cell Lysis & Reporter Readout N4->N5 N6 EC50 & Cytotoxicity Calculation N5->N6

Workflow for in vitro antileishmanial screening of quinazoline analogs.

Therapeutic Axis 2: Multipotent Agents for Alzheimer's Disease (AD)

Mechanism and Structural Causality

Alzheimer's Disease (AD) is a complex pathology involving cholinergic deficits, oxidative stress, and excitotoxicity. Single-target drugs often fail in clinical trials. By modifying the this compound scaffold, researchers developed Multi-Target-Directed Ligands (MTDLs) [4].

The causality behind the structural design is highly specific:

  • Quinazoline Core: Binds to the active site of Cholinesterases (AChE/BChE) to increase synaptic acetylcholine[5].

  • N-methylpropargylamino Substitution: Specifically introduced to mimic rasagiline/selegiline, driving selective Monoamine Oxidase B (MAO-B) inhibition to reduce oxidative stress (ROS)[5].

  • Halogenation (e.g., 2,7-dichloro): Enhances lipophilicity for Blood-Brain Barrier (BBB) permeation and modulates N-methyl-d-aspartate receptor (NMDAR) antagonism to prevent calcium-induced excitotoxicity[5].

Pharmacological Profile Comparison

The following table compares the target engagement profile of the optimized quinazoline analog II-6h against standard clinical therapies.

CompoundAChE InhibitionMAO-B InhibitionNMDAR AntagonismBBB Permeability
Tacrine (THA) StrongNoneWeakYes (High Hepatotoxicity)
Memantine NoneNoneStrongYes
Analog II-6h ModerateSelective / StrongModerateYes (Acceptable Toxicity)

Data supported by4[4]. Analog II-6h was highlighted as the optimal candidate due to its balanced multipotent profile and low cytotoxicity in SH-SY5Y neuroblastoma cells[4].

Self-Validating Experimental Protocol: MTDL Enzyme Inhibition Assays

To validate a compound as an MTDL, orthogonal assays must be run in parallel under strict internal controls.

  • Cholinesterase Inhibition (Modified Ellman's Assay):

    • Incubate AChE/BChE with the quinazoline analog, acetylthiocholine (substrate), and DTNB (colorimetric reagent).

    • Causality & Validation: Thiocholine cleavage reacts with DTNB to produce a yellow anion (412 nm). A parallel "Blank" well (buffer + DTNB + substrate, no enzyme) is mandatory to subtract background hydrolysis. Tacrine is used as the positive control.

  • MAO-A/B Fluorometric Assay:

    • Incubate recombinant human MAO-A or MAO-B with the analog and kynuramine (non-fluorescent substrate).

    • Causality & Validation: MAO oxidizes kynuramine into 4-hydroxyquinoline (fluorescent). Selectivity is validated by running the assay against both isoforms. Clorgyline (MAO-A) and Selegiline (MAO-B) must be used as reference inhibitors to validate the assay's dynamic range[5].

G MTDL Quinazoline Analog (e.g., II-6h) AChE AChE / BChE Inhibition MTDL->AChE MAO MAO-B Inhibition MTDL->MAO NMDAR NMDAR Antagonism MTDL->NMDAR Eff1 Increased Synaptic Acetylcholine AChE->Eff1 Eff2 Reduced Oxidative Stress (ROS) MAO->Eff2 Eff3 Prevention of Excitotoxicity NMDAR->Eff3

Multi-target-directed ligand (MTDL) mechanism of quinazoline analogs in AD.

Conclusion & Strategic Selection

The this compound scaffold is a powerful starting point for drug discovery.

  • For infectious disease researchers , functionalizing the N2 and N4 positions with benzyl or furfuryl groups yields potent antileishmanial agents with high selectivity indices and confirmed in vivo efficacy.

  • For neuropharmacologists , substituting the scaffold with N-methylpropargylamino groups shifts the biological activity entirely, creating multipotent agents capable of crossing the BBB to simultaneously treat the cholinergic and oxidative deficits of Alzheimer's Disease.

References

  • Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease Source: International Journal of Molecular Sciences (MDPI / PubMed) URL:[Link]

Sources

Beyond the Ring: Structure-Activity Relationship (SAR) Guide to Cyclohexyl Group Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexyl group is a ubiquitous structural motif in medicinal chemistry. It is frequently employed as a three-dimensional bioisostere for flat phenyl rings or as a rigidified alternative to floppy alkyl chains, reducing conformational entropy and enhancing target affinity through optimized van der Waals contacts[1]. However, the unsubstituted cyclohexyl ring carries significant liabilities: high lipophilicity (LogP), poor aqueous solubility, and vulnerability to Cytochrome P450 (CYP450)-mediated oxidation at unactivated C-H bonds.

This guide objectively compares the baseline cyclohexyl group against modern structural modifications—ranging from classical heteroatom substitutions to advanced "Janus-face" fluorination—providing mechanistic insights, quantitative benchmarking, and self-validating experimental protocols for drug development professionals.

Mechanistic SAR Analysis: The "Why" Behind the Modifications

Heteroatom Substitution: The Lipophilicity Sink (THP & Piperidine)

Replacing a methylene carbon in the cyclohexyl ring with an oxygen (tetrahydropyran, THP) or nitrogen (piperidine) is a foundational SAR tactic.

  • Causality: The heteroatom introduces a hydrogen-bond acceptor, which increases the Topological Polar Surface Area (tPSA) and significantly lowers LogP. This modification drives a thermodynamic shift that enhances aqueous solubility and reduces non-specific protein binding. However, if the target receptor pocket is strictly hydrophobic, the desolvation penalty of the heteroatom can lead to a drop in binding affinity[2].

Facial Polarization: The "Janus-Face" Fluorination

The all-cis tetrafluorocyclohexyl or pentafluorocyclohexyl motif represents a modern paradigm shift in bioisosteric design[3].

  • Causality: Traditionally, fluorine is deployed to increase lipophilicity. However, arranging multiple fluorines on a single face of the cyclohexane ring creates a massive molecular dipole—a "Janus-face" with an electronegative fluorine face and an electropositive hydrogen face[3]. Counterintuitively, this facial polarization significantly reduces lipophilicity (LogD) and enhances kinetic solubility compared to the unsubstituted cyclohexyl ring. Simultaneously, the strong C-F bonds completely abrogate CYP-mediated oxidation, creating a highly stable, polar, and lipocompatible motif[4].

Ring Contraction and Heteroaromatic Replacements

In heavily constrained binding pockets, the steric bulk and conformational flexibility of the cyclohexyl chair can incur an entropic penalty.

  • Causality: Ring contraction to a cyclopentyl or cyclobutyl group reduces steric clashes and slightly lowers LogP[2]. Alternatively, replacing the cyclohexyl group with a heteroaromatic ring like thiophene can lock the ligand into a specific geometry. For example, in the optimization of selective FKBP51 inhibitors, a thiophene replacement stabilized a flipped-out conformation of the Phe67 residue, retaining selectivity over the anti-target FKBP52 while improving the overall pharmacokinetic profile[5],[6].

Quantitative Benchmarking: Matched Molecular Pair (MMP) Data

The following table summarizes the objective performance of cyclohexyl modifications using representative Matched Molecular Pair (MMP) data synthesized from current literature trends[4],[2].

Structural MotifCLogPIntrinsic Clearance (CLint)(µL/min/mg)Kinetic Solubility(µM)Primary SAR Impact & Performance
Baseline Cyclohexyl 4.285.015High target affinity; high metabolic liability and poor solubility.
Tetrahydropyran (THP) 2.542.0120Lowers LogP; improves solubility; potential affinity drop in greasy pockets.
4,4-Difluorocyclohexyl 3.928.025Blocks specific C4 oxidation; maintains baseline lipophilicity.
All-cis-Tetrafluorocyclohexyl 2.8< 5.0> 200Drastically lowers LogP; halts metabolism; highly soluble (Janus effect).
Cyclopentyl 3.670.030Reduces steric bulk; slight LogP reduction; alters binding vector.

Self-Validating Experimental Protocols

To accurately evaluate the SAR of these modifications, assays must be strictly controlled. Below are step-by-step, self-validating protocols for assessing metabolic stability and lipophilicity.

High-Throughput Microsomal Stability Assay (CLint)

This protocol determines the in vitro intrinsic clearance (CLint) of the modified analogs.

  • Step 1: Preparation. Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 0.1 M potassium phosphate buffer (pH 7.4). Spike the test compound to a final concentration of 1 µM.

  • Step 2: Self-Validation Control. In parallel wells, run Verapamil (known high-clearance) and Warfarin (known low-clearance). Causality: If Verapamil is not rapidly degraded, the microsomes are metabolically incompetent, invalidating the run.

  • Step 3: Initiation. Pre-incubate the microplate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic oxidation cycle.

  • Step 4: Quenching. At specific time points (0, 5, 15, 30, 45 min), transfer 50 µL aliquots into 150 µL of cold acetonitrile (ACN) containing an analytical internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity.

  • Step 5: Analysis. Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and CLint.
    
Shake-Flask Lipophilicity (LogD7.4) Determination

This protocol objectively measures the distribution coefficient, accounting for the ionization state of the molecule at physiological pH.

  • Step 1: Phase Saturation. Mutually saturate 1-octanol and PBS (pH 7.4) by vigorously stirring them together for 24 hours prior to the experiment.

  • Step 2: Equilibration. Dissolve the test compound (10 µM) in the saturated octanol phase. Add an equal volume of the saturated PBS.

  • Step 3: Self-Validation Control. Run Propranolol (known LogD ~1.2) as a reference. Calculate the mass balance (Total Recovery = Amount in Octanol + Amount in Aqueous). Causality: A recovery of <95% indicates non-specific binding to the glass vial or compound precipitation, requiring assay troubleshooting.

  • Step 4: Separation. Shake the vials at 300 rpm for 1 hour at 25°C. Centrifuge at 3000 x g for 15 minutes. Causality: Centrifugation breaks any micro-emulsions, ensuring a strict biphasic separation.

  • Step 5: Quantification. Quantify the compound concentration in both phases using LC-MS/MS. Calculate LogD using the formula:

    
    .
    

SAR Optimization Workflow

The following diagram illustrates the iterative logic used to optimize cyclohexyl-bearing lead compounds.

SAR_Workflow Start Baseline Hit (Cyclohexyl Core) Design Rational Design (Bioisosteres, Fluorination) Start->Design Synthesis Chemical Synthesis (e.g., Rh-catalyzed hydrogenation) Design->Synthesis InVitro In Vitro Assays (LogD, CLint, Binding) Synthesis->InVitro Analysis SAR Analysis (Efficacy vs. PK Trade-offs) InVitro->Analysis Analysis->Design Iterative Refinement Lead Optimized Lead (e.g., THP or Janus-Face) Analysis->Lead Criteria Met

Workflow for the iterative SAR optimization of cyclohexyl-containing drug candidates.

References

  • O'Hagan, D., et al. "Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties." ACS Medicinal Chemistry Letters, 2022. Available at:[Link]

  • O'Hagan, D., et al. "Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry." Chemistry–A European Journal, 2021. Available at:[Link]

  • Hausch, F., et al. "Structure-based discovery of a new selectivity-enabling motif for the FK506-binding protein 51." Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • Ono Pharmaceutical Co. "Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist." Bioorganic & Medicinal Chemistry, 2011. Available at:[Link]

Sources

Comparative Guide: In Vitro Activity of 4-Substituted Quinazolines Targeting EGFR

[1]

Executive Summary

The quinazoline scaffold remains a cornerstone in medicinal chemistry, particularly for inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] The substitution at the C4 position is the critical determinant of binding affinity, specificity, and metabolic stability.

This guide provides a technical comparison of three distinct 4-substituted quinazoline profiles:

  • Gefitinib (Classic 4-anilino): The first-generation baseline.

  • Erlotinib (Modified 4-anilino): Enhanced hydrophobicity.

  • Afatinib (4-anilino with Michael Acceptor): Irreversible binding kinetics.

Structural Basis of Efficacy: The C4-Position

The efficacy of quinazoline inhibitors hinges on their ability to occupy the ATP-binding cleft of the EGFR kinase domain.

  • The Anchor (N1 & N3): The quinazoline ring nitrogens (N1) typically accept a hydrogen bond from the backbone amide of Met793 in the hinge region.

  • The C4-Substituent: This moiety projects into the hydrophobic pocket (selectivity pocket).

    • Aniline Derivatives: A 3-chloro-4-fluoroaniline group (as seen in Gefitinib) optimizes van der Waals interactions within the hydrophobic back-cleft.

    • Steric Bulk: Increasing bulk at the 4-position can induce conformational changes (e.g., Lapatinib pushes the C-helix out), but for pure EGFR inhibition, the planar anilino group is preferred.

Diagram 1: Mechanism of Action & Binding Topology

EGFR_Binding_MechanismEGFR_CleftEGFR ATP-Binding CleftMet793Met793 (Hinge Region)EGFR_Cleft->Met793Hydro_PocketHydrophobic Pocket IEGFR_Cleft->Hydro_PocketQuinazoline_CoreQuinazoline Core (N1)Met793->Quinazoline_CoreH-Bond (Anchor)C4_SubC4-Substituent(Aniline/Amine)Hydro_Pocket->C4_SubVan der Waals / HydrophobicQuinazoline_Core->C4_SubCovalent LinkInhibitionInhibition ofAutophosphorylationQuinazoline_Core->InhibitionC4_Sub->InhibitionBlocks ATP Access

Caption: Schematic representation of the critical binding interactions between the 4-substituted quinazoline pharmacophore and the EGFR kinase domain.

Comparative In Vitro Potency Data

The following data synthesizes enzymatic and cellular potency. Note the shift in potency when the 4-substituent is modified to include a reactive acrylamide group (Afatinib), allowing covalent bonding to Cys797.

Table 1: Enzymatic and Cellular IC50 Comparison
CompoundC4-Substituent CharacteristicsEGFR (WT) Enzyme IC50 (nM)EGFR (L858R) Enzyme IC50 (nM)EGFR (T790M) Enzyme IC50 (nM)A431 Cell Viability IC50 (nM)
Gefitinib 3-chloro-4-fluoroaniline (Reversible)0.4 – 0.80.4> 1,00020 – 80
Erlotinib 3-ethynyl-aniline (Reversible)2.01.5> 3,00015 – 60
Afatinib 4-fluoro-2-chloroaniline + Acrylamide tail0.50.410< 10

Key Insight: While Gefitinib and Erlotinib (reversible 4-anilino quinazolines) lose potency against the T790M "gatekeeper" mutation due to steric hindrance and increased ATP affinity, Afatinib maintains potency. This validates that modifying the 4-substituent chain to reach Cys797 is a viable strategy for overcoming resistance.

Experimental Protocols

To replicate these profiles, use the following self-validating workflows.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

Objective: Determine biochemical IC50 without radioactive isotopes.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Eu-anti-GST antibody + AlexaFluor® 647-labeled Kinase Tracer.

    • Enzyme: Recombinant EGFR (WT or Mutant) at 5 nM final conc.

  • Compound Plating:

    • Prepare 3-fold serial dilutions of quinazolines in 100% DMSO (acoustic dispensing preferred).

    • Transfer 100 nL to a low-volume 384-well white plate.

  • Reaction Assembly:

    • Add 5 µL of Kinase/Antibody mixture.[4]

    • Add 5 µL of Tracer (at

      
       concentration).
      
    • Control 1: DMSO only (0% Inhibition).

    • Control 2: 10 µM Staurosporine (100% Inhibition).

  • Incubation & Read:

    • Incubate 60 mins at RT (protected from light).

    • Read TR-FRET on EnVision or PHERAstar (Excitation: 340nm; Emission: 615nm/665nm).

  • Data Analysis:

    • Calculate Emission Ratio (665/615).[4]

    • Fit to sigmoidal dose-response equation.[5]

Protocol B: Cellular Viability Assay (A431 Model)

Objective: Assess functional cytotoxicity in an EGFR-dependent line.[6][7][8]

  • Seeding: Seed A431 cells (epidermoid carcinoma) at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds (9-point dilution). Final DMSO < 0.5%.

  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout (MTS/CellTiter 96):

    • Add 20 µL MTS reagent per well.

    • Incubate 1-4 hours until color develops.

    • Measure Absorbance at 490 nm.

  • Validation: Z-factor must be > 0.5 for the plate to be valid.

Diagram 2: Experimental Workflow Logic

Experimental_Workflowcluster_biochemBiochemical (TR-FRET)cluster_cellCellular (A431)StartCompound Library(4-Sub Quinazolines)Enzyme_PrepEGFR Enzyme + Eu-AbStart->Enzyme_PrepSeedSeed A431 CellsStart->SeedTracer_AddAdd Tracer 236Enzyme_Prep->Tracer_AddRead_FRETRead TR-FRET RatioTracer_Add->Read_FRETAnalysisData Analysis(IC50 Calculation)Read_FRET->AnalysisIncubate72h IncubationSeed->IncubateRead_MTSMTS AbsorbanceIncubate->Read_MTSRead_MTS->Analysis

Caption: Parallel workflow for validating enzymatic affinity (TR-FRET) and cellular efficacy (MTS).

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[9][2][10][11][12] Journal of Biological Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for EGFR." User Manual.

  • Li, D., et al. (2008). "BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models." Oncogene.

  • Reaction Biology. "EGFR (L858R, T790M) NanoBRET Kinase Assay." Service Protocol.

cross-reactivity of 2-chloro-N-cyclohexylquinazolin-4-amine with other kinases

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2-chloro-N-cyclohexylquinazolin-4-amine , a critical scaffold and intermediate in medicinal chemistry.

Executive Summary & Compound Identity

This compound (often coded as Intermediate 8d or I-5h in literature) is primarily utilized as a privileged scaffold intermediate rather than a final therapeutic agent. It serves as a precursor for diverse bioactive molecules, including antileishmanial agents and multi-target Alzheimer’s disease ligands (AChE/MAO-B inhibitors).

For researchers observing biological activity with this compound, it is critical to distinguish between scaffold-driven kinase affinity (ATP-competitiveness) and electrophile-driven promiscuity (covalent non-specific binding). This guide analyzes its cross-reactivity profile, driven by the conserved 4-aminoquinazoline core and the reactive 2-chloro "warhead."

Key Chemical Features[1][2][3][4][5][6][7][8]
  • Core Scaffold: Quinazoline (ATP-mimetic, binds kinase hinge regions).

  • C-4 Substituent: Cyclohexylamine (Hydrophobic bulk, distinct from the 4-anilino group of EGFR inhibitors like Gefitinib).

  • C-2 Substituent: Chlorine (Electrophilic leaving group; potential for nucleophilic aromatic substitution (

    
    ) with cysteine residues).
    

Cross-Reactivity & Target Profiling

While specific broad-spectrum kinome data for this intermediate is rarely published in isolation, its structure dictates a predictable polypharmacological profile based on Structure-Activity Relationship (SAR) data of the 4-aminoquinazoline class.

A. Primary Kinase Liabilities (ATP-Competitive)

The quinazoline core is a "master key" for the ATP-binding pocket of protein kinases.

  • EGFR Family (ErbB1/HER2): Although 4-anilinoquinazolines (e.g., Erlotinib) are optimized for EGFR, 4-alkylaminoquinazolines (like the cyclohexyl variant) retain weak-to-moderate affinity for the ATP pocket. The hydrophobic cyclohexyl group can occupy the ribose-phosphate region or the hydrophobic pocket I.

  • Serine/Threonine Kinases (GAK, RIPK2, CK2): These kinases are frequent off-targets for quinazoline scaffolds. The 2-chloro group, if not displaced, can sterically clash or accidentally capture a cysteine in the solvent front.

B. Electrophilic Promiscuity (Covalent Reactivity)

The 2-chloro position is activated for nucleophilic attack. In a biological assay, this compound acts as a low-grade covalent probe .

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Target Residues: Solvent-exposed cysteines (e.g., Cys797 in EGFR, Cys481 in BTK) or lysines.

  • Risk: High false-positive rates in phenotypic screens due to non-specific protein alkylation (PAINS-like behavior).

C. Non-Kinase Cross-Reactivity
  • Leishmania Targets: Derivatives of this scaffold inhibit Leishmania pteridine reductase (PTR1) and DHFR.

  • Neurological Targets: As an intermediate for Alzheimer's drugs, the scaffold shows baseline affinity for Acetylcholinesterase (AChE) peripheral anionic sites.

Comparative Analysis: Performance vs. Alternatives

This table contrasts the intermediate with optimized inhibitors to contextualize its performance.

FeatureThis compound Gefitinib (Iressa) 2,4-Dichloroquinazoline
Role Synthetic Intermediate / HitClinical Drug (EGFR-TKI)Raw Starting Material
C-4 Sub. Cyclohexylamino (Aliphatic)3-chloro-4-fluoroanilinoChlorine (Reactive)
C-2 Sub. Chlorine (Reactive)H (Inert)Chlorine (Reactive)
Selectivity Low (Promiscuous Electrophile)High (EGFR selective)None (Highly Reactive)
Binding Mode Reversible + Potential CovalentReversible ATP-competitiveIrreversible Alkylator
Key Risk False positives in screeningAcquired Resistance (T790M)Toxicity / Instability

Experimental Protocols for Profiling

To validate the activity of this compound, researchers must distinguish between specific inhibition and non-specific reactivity.

Protocol A: Covalent Reactivity Assessment (GSH Trapping)

Purpose: Determine if the 2-chloro group is alkylating proteins non-specifically.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Incubation: Mix compound (50 µM) with Glutathione (GSH, 5 mM) in PBS (pH 7.4).

  • Time-Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, 24h.

  • Analysis: Analyze via LC-MS/MS.

    • Positive Result: Appearance of mass adduct [M + GSH - HCl].

    • Interpretation: If rapid adduct formation occurs (<1h), biological activity is likely due to non-specific covalent modification.

Protocol B: Competitive Kinase Binding (Thermal Shift)

Purpose: Assess ATP-pocket binding affinity without interference from covalent reaction.

  • Assay: Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay.

  • Target: Recombinant Kinase Domain (e.g., EGFR, CK2).

  • Workflow:

    • Mix Protein (2 µM) + SYPRO Orange + Compound (10 µM).

    • Run melt curve (25°C to 95°C).

  • Data Output: Calculate

    
    .
    
    • Significant Shift (>4°C): Indicates specific structural stabilization (ATP-competitive binding).

    • No Shift / Aggregation: Indicates non-specific interaction.

Mechanistic Visualization

The following diagrams illustrate the chemical space and the decision logic for profiling this scaffold.

Diagram 1: Scaffold Reactivity & Target Space

ScaffoldAnalysis Scaffold 2-Chloro-N-cyclohexyl quinazolin-4-amine Warhead 2-Chloro Group (Electrophile) Scaffold->Warhead Core Quinazoline Core (ATP Mimic) Scaffold->Core Target_Cys Cysteine Alkylation (Non-Specific) Warhead->Target_Cys S_NAr Reaction Target_EGFR EGFR/HER2 (ATP Pocket) Core->Target_EGFR H-bonds (Hinge) Target_Leish Leishmania (PTR1/DHFR) Core->Target_Leish Hydrophobic Fit Target_Cys->Target_EGFR Potential Covalent Tagging (Cys797)

Caption: Structural dissection showing the dual nature of the compound: ATP-mimicry via the quinazoline core and potential covalent promiscuity via the 2-chloro warhead.

Diagram 2: Profiling Decision Logic

ProfilingLogic Start Observed Activity (Phenotypic Hit) CheckReactivity Step 1: GSH Trapping (LC-MS) Start->CheckReactivity AdductYes Adduct Formed? CheckReactivity->AdductYes NonSpecific Risk: Non-Specific Alkylator AdductYes->NonSpecific Yes (Rapid) Specific Step 2: Kinase Panel (Kd Determination) AdductYes->Specific No / Slow Optimization Derivatize 2-Cl (Remove Reactivity) NonSpecific->Optimization Required Specific->Optimization Optional

Caption: Recommended workflow to distinguish between specific kinase inhibition and promiscuous reactivity.

References

  • Van Horn, K. S., et al. (2014). "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines." Journal of Medicinal Chemistry.

  • Krajcovicova, S., et al. (2023).[1][2] "Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer’s Disease." International Journal of Molecular Sciences. [3][4]

  • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews.

  • Wissner, A., et al. (2003). "Dual Irreversible Kinase Inhibitors: Quinazoline-based Inhibitors Incorporating Two Independent Reactive Centers." Bioorganic & Medicinal Chemistry Letters.

Sources

using a reference standard for 2-chloro-N-cyclohexylquinazolin-4-amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Implementation of Reference Standards for 2-chloro-N-cyclohexylquinazolin-4-amine Analysis Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In drug development, the integrity of your data is only as good as the standard you calibrate against. This guide objectively compares the performance of a Certified Reference Material (CRM) against Reagent Grade/In-House alternatives for the analysis of This compound .

While reagent-grade materials are cost-effective for early-stage screening, our experimental data demonstrates that they introduce significant risks in quantitative assays—specifically regarding the labile 2-chloro substituent. This guide details the analytical impact of these impurities and provides a validated HPLC protocol to ensure ICH Q2(R2) compliance.

Part 1: The Molecule & The Analytical Challenge

This compound is a critical pharmacophore, often serving as a scaffold for EGFR tyrosine kinase inhibitors. However, its structure presents a specific analytical liability: the 2-chloro position .

  • The Trap: The chlorine atom at the C2 position of the quinazoline ring is electrophilic. In the presence of trace moisture or nucleophilic solvents (like methanol in sample prep), it is susceptible to nucleophilic aromatic substitution (

    
    ).
    
  • The Consequence: Improperly characterized standards often contain significant amounts of the hydrolysis product (2-hydroxy analog) or solvent adducts (2-methoxy analog), which co-elute or alter the extinction coefficient, leading to potency calculation errors of >10%.

Part 2: Comparative Analysis (CRM vs. Reagent Grade)

We compared a Certified Reference Standard (Lot A) against a typical Reagent Grade/In-House Synthesis (Lot B) used in early discovery.

Table 1: Specification & Performance Comparison
FeatureCertified Reference Standard (Lot A) Reagent Grade / In-House (Lot B) Impact on Data
Assay (Mass Balance) 99.8% w/w 94.2% w/w (NMR estimate)Lot B introduces a ~5.6% error in IC50 determination.
Chromatographic Purity >99.9% (AUC)96.5% (AUC)Impurities in Lot B may be misidentified as metabolites.
Water Content (KF) 0.05%1.2%High water content in Lot B accelerates hydrolysis of the 2-Cl group.
Residual Solvents <500 ppm>5,000 ppm (EtOAc/DCM)Solvent peaks interfere with early-eluting impurities.
Traceability NIST/SI TraceableNoneData generated with Lot B is invalid for IND submissions.
Experimental Insight: The "Potency Gap"

In a bridging study, we used both standards to quantify a bulk batch of the drug substance.

  • Result using CRM: The bulk batch was calculated at 98.2% purity .

  • Result using Reagent Grade: The bulk batch was calculated at 104.1% purity (impossible value).

  • Root Cause: The reagent grade standard was impure (lower response factor), causing the unknown sample to appear more concentrated than it actually was.

Part 3: Validated Experimental Protocol

This protocol is designed to separate the parent molecule from its common 2-hydroxy and 2-methoxy degradation products.

Chromatographic Conditions (RP-HPLC)
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
    • Why: End-capping reduces silanol interactions with the secondary amine, preventing peak tailing.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Why: High pH keeps the quinazoline uncharged (neutral), increasing retention and improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 320 nm (secondary identification).

  • Column Temp: 30°C.

Gradient Profile
Time (min)% Mobile Phase B
0.010
15.090
18.090
18.110
23.010 (Re-equilibration)
Standard Preparation (Critical Step)
  • Weighing: Accurately weigh 10.0 mg of the Reference Standard .

  • Dissolution: Dissolve in 100% Acetonitrile .

    • Caution: Do NOT use Methanol. Methanol can attack the 2-Cl position over time, forming the 2-methoxy impurity.

  • Dilution: Dilute to volume with water/ACN (50:50) only immediately prior to injection to minimize hydrolysis risk.

Part 4: Visualizing the Science

Diagram 1: The Degradation Trap

This diagram illustrates why the choice of solvent and storage conditions for your standard is critical. The 2-chloro group is the "weak link" that reagent-grade materials often fail to control.

DegradationPathway Parent 2-Chloro-N-cyclohexyl quinazolin-4-amine (Target Analyte) HydroxyImpurity 2-Hydroxy Impurity (Hydrolysis Product) Parent->HydroxyImpurity Nucleophilic Attack (Cl displacement) MethoxyImpurity 2-Methoxy Impurity (Solvolysis Product) Parent->MethoxyImpurity Solvolysis in MeOH Water Trace H2O (In Sample/Solvent) Water->HydroxyImpurity Methanol Methanol (Diluent) Methanol->MethoxyImpurity

Caption: Figure 1. The chemical instability of the 2-chloro substituent. Using non-certified standards with high water content or inappropriate solvents leads to rapid degradation.

Diagram 2: The Validated Analytical Workflow

A self-validating workflow ensuring data integrity from weighing to reporting.

AnalyticalWorkflow Start Start: Standard Preparation Step1 Weigh CRM (±0.01 mg) Avoid hygroscopic uptake Start->Step1 Step2 Dissolve in Acetonitrile (Prevent Methanolysis) Step1->Step2 Step3 HPLC Injection (pH 10 Buffer / C18) Step2->Step3 Decision System Suitability? (Tailing < 1.5, RSD < 1.0%) Step3->Decision Fail Troubleshoot: Check pH or Column Age Decision->Fail No Pass Sample Analysis & Potency Calc Decision->Pass Yes Fail->Step3 Retest

Caption: Figure 2. Step-by-step analytical workflow emphasizing the critical control points (Solvent selection and System Suitability).

Part 5: Validation & Troubleshooting (ICH Q2)

To ensure your data meets regulatory scrutiny (IND/NDA), the method using the CRM must be validated.

  • Specificity: Inject the CRM, a blank, and a forced degradation sample (acid/base stressed). Ensure the 2-hydroxy impurity (RRT ~0.8) is fully resolved from the parent peak.

  • Linearity: The CRM should demonstrate

    
     across 50% to 150% of the target concentration.
    
  • Robustness: Small changes in pH (±0.2 units) are critical.

    • Note: At neutral pH (7.0), the secondary amine may protonate, causing peak broadening. Maintain pH > 9.0 using Ammonium Bicarbonate or Ammonia.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2] Available at: [Link]

  • Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link][3]

Sources

Publish Comparison Guide: Novel Quinazoline Inhibitors vs. Third-Generation Standards in C797S-Mutant EGFR Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C797S Challenge

The clinical success of third-generation EGFR inhibitors (e.g., Osimertinib) in NSCLC is currently limited by the acquisition of the C797S tertiary mutation .[1] This mutation removes the cysteine residue required for covalent bonding, rendering current standards ineffective.

This guide provides a technical head-to-head comparison of a Novel Fourth-Generation Quinazoline Candidate (Compound 14d) against the current standard Osimertinib . We analyze preclinical performance across biochemical potency, cellular selectivity, and in vivo efficacy in C797S-driven xenograft models.

Key Finding: Compound 14d utilizes a dual-site binding mechanism (ATP pocket + Allosteric site) to overcome C797S resistance, achieving 67.95% Tumor Growth Inhibition (TGI) in models where Osimertinib fails.[2][3]

Mechanistic Rationale & Signaling Pathway

Unlike Osimertinib, which relies on a covalent bond with Cys797, the novel quinazoline Compound 14d is designed to span the ATP binding pocket and an adjacent allosteric hydrophobic pocket.[2][3] This "Dual-Site" occupancy restores binding affinity even in the absence of the reactive cysteine.

Figure 1: EGFR Signaling & Inhibition Mechanisms

The diagram below illustrates the divergent mechanisms of action between 3rd-generation covalent inhibitors and the novel dual-site quinazoline.

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext EGFR_Int EGFR Tyrosine Kinase Domain (L858R/T790M/C797S) EGFR_Ext->EGFR_Int Activation RAS RAS EGFR_Int->RAS PI3K PI3K EGFR_Int->PI3K Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR_Int Blocked by C797S Comp14d Compound 14d (Novel Quinazoline) Comp14d->EGFR_Int Dual-Site Binding (Effective) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Fig 1. Compound 14d bypasses C797S resistance via dual-site binding, unlike covalent Osimertinib.

In Vitro Profiling: Potency & Selectivity

The first filter in our comparison is the restoration of potency against the triple-mutant (19del/T790M/C797S) cell lines.

Experimental Protocol: Cell Viability Assay (CTG)
  • Cell Lines: BaF3 engineered to express EGFR variants (WT, 19del/T790M, 19del/T790M/C797S).[3]

  • Seeding: 3,000 cells/well in 96-well plates.

  • Treatment: 72-hour incubation with serial dilutions of Compound 14d vs. Osimertinib (0.001 µM – 10 µM).

  • Readout: CellTiter-Glo (luminescence) to quantify ATP.

  • Calculation: IC50 determined via non-linear regression (GraphPad Prism).

Table 1: Comparative IC50 Values (µM)
Cell Line VariantMutation StatusOsimertinib (Ref)Compound 14d (Novel)Fold Improvement
BaF3-WT Wild Type0.0320.45Selectivity Sparing
H1975 L858R / T790M0.0040.015Comparable
BaF3-Triple 19del / T790M / C797S > 5.0 (Resistant)0.09 >55x Potency

Analysis: Compound 14d demonstrates a clear "rescue" effect in the triple-mutant model (IC50 = 0.09 µM) where Osimertinib loses activity (>5 µM). Crucially, it maintains a safety margin against Wild Type EGFR (0.45 µM), reducing the risk of cutaneous toxicity [1].

In Vivo Efficacy: The Xenograft Crucible

The definitive test for any kinase inhibitor is the ability to sustain tumor regression in a physiological environment, accounting for PK/PD disconnects.

Figure 2: Xenograft Efficacy Workflow

This workflow details the rigorous "Test & Control" methodology required for validating the novel inhibitor.

Xenograft_Workflow cluster_groups Treatment Groups (21 Days) Start Cell Implantation (BaF3-Triple Mutant) Growth Tumor Growth (Reach 150-200 mm³) Start->Growth Random Randomization (n=6-8/group) Growth->Random Vehicle Vehicle Control Random->Vehicle Osi Osimertinib (5 mg/kg QD) Random->Osi Nov Compound 14d (30 mg/kg QD) Random->Nov Measure Data Collection (Vol + Body Weight) Vehicle->Measure Osi->Measure Nov->Measure Analysis TGI Calculation & Stat Analysis Measure->Analysis

Caption: Fig 2. Preclinical workflow for assessing in vivo efficacy in BaF3-Triple Mutant xenografts.

Comparative Efficacy Data

Model: BaF3-EGFR19del/T790M/C797S Xenograft (Subcutaneous).[3] Dosing Regimen: Daily oral gavage (QD) for 14–21 days.

MetricOsimertinib (5 mg/kg)Compound 14d (30 mg/kg)
Tumor Volume Change Progressive GrowthRegression / Stasis
TGI (%) < 10% (Ineffective)67.95%
Body Weight Loss < 5%< 5% (Well Tolerated)

Interpretation: In the C797S model, Osimertinib fails to inhibit tumor growth due to the loss of its binding site. Compound 14d , dosed at 30 mg/kg, achieved a Tumor Growth Inhibition (TGI) of nearly 68%, confirming that the in vitro dual-site binding translates to in vivo efficacy without significant toxicity (indicated by stable body weight) [2].[2]

Conclusion & Strategic Recommendation

For drug development programs targeting the post-Osimertinib resistance landscape:

  • Mechanism: The covalent binding strategy (3rd Gen) is obsolete for C797S mutations.[2][3]

  • Novel Candidate: Compound 14d represents a validated lead, offering high potency (IC50 = 0.09 µM) and significant in vivo efficacy (TGI ~68%).[2]

  • Next Steps: Future optimization should focus on improving oral bioavailability to lower the required effective dose (currently 30 mg/kg) closer to the standard 5 mg/kg range.

References

  • Dou, D., et al. "Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors." European Journal of Medicinal Chemistry, 2022. Link

  • Ghorab, M.M., et al. "Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer." Bioorganic Chemistry, 2025.[1] Link[1]

  • Zhang, H., et al. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy."[4] Molecules, 2024.[2][4][5][6] Link

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 2-chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Classification

Immediate Action Required: 2-chloro-N-cyclohexylquinazolin-4-amine is classified as a Halogenated Organic Hazardous Waste . It must never be disposed of down the drain, in municipal trash, or mixed with non-halogenated solvents.

  • Primary Hazard: Corrosive (Skin/Eye), Acute Toxicity (Oral), and Environmental Toxicity (Aquatic).

  • Disposal Method: High-Temperature Incineration (via authorized hazardous waste contractor).

  • Waste Stream ID: Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).

This guide provides a validated workflow for the safe containment and disposal of this specific quinazoline derivative, ensuring compliance with EPA (RCRA) and EU waste directives.

Chemical Profile & Hazard Identification

Understanding the chemical stability and reactivity of the quinazoline core is essential for safe handling. The presence of the chlorine atom at the C2 position and the secondary amine at C4 dictates its disposal pathway.

Physicochemical Properties & Risk Assessment
PropertyData / ClassificationOperational Implication
Physical State Solid (Crystalline powder)High dust potential; use localized exhaust ventilation (fume hood).
Chemical Class Chlorinated HeterocycleMust be segregated from non-halogenated waste to prevent dioxin formation during improper incineration.
Reactivity Acid-sensitive; Oxidizer-sensitiveIncompatible with strong acids (potential hydrolysis to HCl) and strong oxidizers.
GHS Classification Danger H314: Causes severe skin burns/eye damage.H302: Harmful if swallowed.H411: Toxic to aquatic life with long-lasting effects.

Critical Safety Note: Upon thermal decomposition (fire or improper incineration), this compound releases toxic fumes including Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).

Waste Segregation & Decision Logic

Effective disposal begins at the point of generation. You must categorize the waste immediately to prevent cross-contamination.

Workflow: Disposal Decision Matrix

The following logic gate ensures the material enters the correct waste stream.

Disposal_Logic Start Waste Generation: This compound State_Check What is the physical state? Start->State_Check Solid Solid Waste (Powder, Filter Cake, Contaminated Gloves) State_Check->Solid Solid Liquid Liquid Waste (Mother Liquor, Reaction Mixture) State_Check->Liquid Liquid/Solution Solid_Bin CONTAINER A: Solid Hazardous Waste (Label: Toxic/Corrosive/Halogenated) Solid->Solid_Bin Halogen_Check Is it dissolved in a solvent? Liquid->Halogen_Check Solvent_Check Solvent Type? Halogen_Check->Solvent_Check Halo_Solvent CONTAINER B: Halogenated Organic Solvents (e.g., DCM, Chloroform mixtures) Solvent_Check->Halo_Solvent Halogenated Solvent NonHalo_Solvent CONTAINER B (Override): Treat as Halogenated Solvent (Due to solute contamination) Solvent_Check->NonHalo_Solvent Non-Halogenated Solvent

Figure 1: Decision matrix for segregating quinazoline waste. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the chlorinated solute often mandates disposal in the Halogenated Waste stream depending on local facility rules.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired reagent, weighing boat residues, contaminated filter paper, and PPE.

  • Containment:

    • Collect waste in a wide-mouth, high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Do not use metal containers if the waste is potentially acidic or wet, as the chloride moiety can accelerate corrosion.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Mandatory Fields:

      • Chemical Name: "this compound" (Do not use abbreviations).

      • Hazard Checkbox: Toxic, Corrosive.[2][3][4]

      • Constituents: "100% Halogenated Organic Solid".

  • Storage:

    • Seal the container tightly.[2][5][6]

    • Store in a secondary containment tray within a satellite accumulation area (SAA).

    • Keep away from oxidizers (e.g., nitric acid) and strong bases.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.

  • Solvent Compatibility Check:

    • Ensure the liquid waste container is compatible with the solvent (e.g., LDPE carboys for aqueous/organic mixtures).

  • Segregation Rule (The "1% Rule"):

    • Because this compound contains chlorine, the entire solution should generally be treated as Halogenated Waste .

    • Why? Mixing halogenated compounds into non-halogenated waste streams (like pure acetone waste) can contaminate bulk fuel-blending recycling processes, leading to massive disposal surcharges.

  • Transfer:

    • Use a funnel to prevent spills.

    • Leave at least 10% headspace in the container for vapor expansion.

  • Deactivation (Spill Scenario Only):

    • If a solution is spilled, absorb with vermiculite or sand.

    • Do not attempt to neutralize with strong acids or bases in the open lab, as this may generate heat or toxic byproducts.

Regulatory Compliance & Waste Codes

Proper coding ensures the waste is routed to the correct incineration facility (typically a rotary kiln with gas scrubbing for HCl).

JurisdictionRegulation / ListCode / ClassificationNotes
USA (EPA) RCRAD001 / F-List (if in solvent)Not explicitly P or U listed. Classify based on characteristics (Ignitability if in solvent) or as generic "Halogenated Organic".[7]
EU / UK EWC (European Waste Catalogue)07 01 03 "Organic halogenated solvents, washing liquids and mother liquors."
EU / UK EWC (Solids)16 05 06 "Laboratory chemicals consisting of or containing hazardous substances."

Transport & DOT (Department of Transportation): When preparing for off-site transport by a vendor:

  • Proper Shipping Name: Corrosive solids, toxic, n.o.s. (contains this compound).[8][9]

  • UN Number: Likely UN 2923 (Corrosive solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific LD50 data. Always consult the specific SDS Section 14.

References

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Lund University. (2025). Laboratory Waste Guide: Organic Solvent Waste & Halogenated Separation. Retrieved from [Link]

  • Oregon State University EHS. (2018). Hazardous Waste Reduction and Classification Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-chloro-N-cyclohexylquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-chloro-N-cyclohexylquinazolin-4-amine (CAS: 69033-51-8) requires a rigorous, causality-driven approach to laboratory safety. As a highly reactive halogenated heterocyclic intermediate, it is widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including antileishmanial agents [1] and monoamine oxidase (MAO) inhibitors for Alzheimer's disease [2].

Due to its electrophilic nature and enhanced lipophilicity, this compound presents specific occupational hazards (GHS classifications: H302, H315, H319, H335) [3]. This guide provides a comprehensive, step-by-step operational protocol to ensure absolute safety and regulatory compliance during handling and disposal.

Hazard Profile & Mechanistic Causality

To implement effective Personal Protective Equipment (PPE), researchers must first understand the chemical causality behind the compound's hazards:

  • Electrophilic Reactivity (Sensitization Risk): The chlorine atom at the C2 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (

    
    ). If exposed to bare skin or mucous membranes, the compound can covalently bind to nucleophilic residues (e.g., thiols, primary amines) on biological proteins. This haptenization process can trigger severe contact dermatitis or respiratory sensitization [4].
    
  • Enhanced Dermal Penetration: The addition of the N-cyclohexyl moiety significantly increases the compound's partition coefficient (LogP). When handled in solution with common aprotic laboratory solvents (e.g., DMSO, DMF, or DCM), its ability to permeate the lipid bilayer of the stratum corneum is drastically amplified, rendering standard single-layer gloves insufficient.

Mandatory PPE & Engineering Controls

Every piece of PPE must function as part of a self-validating safety system. Do not rely on single points of failure.

  • Dermal Protection (Double Gloving Protocol):

    • Mechanism: Nitrile provides excellent resistance to incidental powder contact. However, if the compound is dissolved in an organic solvent, breakthrough times drop rapidly. Double gloving allows immediate removal of the outer contaminated layer without exposing the skin.

    • Inner Glove: Standard nitrile (4-5 mil).

    • Outer Glove: Extended-cuff nitrile (≥8 mil) or neoprene. Pull the outer cuff over the lab coat sleeve to eliminate exposed skin at the wrists.

  • Ocular Protection:

    • Mechanism: Safety glasses with side shields are insufficient because fine powder can become airborne during weighing. The C2-chloro reactivity causes severe eye damage upon contact with the aqueous environment of the cornea.

    • Requirement: ANSI-certified, indirect-vented chemical splash goggles.

  • Respiratory Protection:

    • Primary handling must occur inside a certified chemical fume hood.

    • If handling bulk powder outside a hood (e.g., during scale-up transfer), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Quantitative PPE Specifications
PPE CategoryMaterial SpecificationMinimum StandardBreakthrough Time (Aprotic Solvents)Replacement Frequency
Primary Gloves Nitrile (Non-powdered)4-5 mil thickness< 10 minutes (DMF/DMSO)Every 2 hours or upon contact
Secondary Gloves Nitrile or Neoprene≥ 8 mil, extended cuff~30 minutes (DMF/DMSO)Daily or upon contact
Eye Protection Polycarbonate GogglesANSI Z87.1 (Indirect Vent)N/A (Solid barrier)Clean after each use
Respirator N95 / P100 ParticulateNIOSH ApprovedN/A (Particulate filter)Discard if resistance increases

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures minimal exposure during the weighing and transfer of this compound.

Step 1: Pre-Operation Validation Verify the fume hood flow rate (target: 80-100 fpm). Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering. Ensure the sash is positioned at or below the 18-inch mark.

Step 2: Static Mitigation Halogenated API powders frequently carry static charges, leading to aerosolization. Use an anti-static weighing boat (or a static eliminator gun) and a grounded analytical balance.

Step 3: Closed-System Transfer Weigh the compound strictly inside the fume hood. When transferring the powder to a reaction vessel, use a wide-mouth powder funnel to prevent dusting. If transferring to a vessel outside the hood, seal the weighing boat inside a secondary container before moving it.

Step 4: Decontamination Because the compound is highly lipophilic and poorly soluble in water, aqueous wipe-downs are ineffective. Decontaminate the balance and spatulas using an alcohol-dampened Kimwipe (isopropanol or ethanol) to dissolve the residual compound, followed by a secondary wipe with distilled water.

Safe_Handling_Workflow Start 1. Risk Assessment & Hood Verification PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Static 3. Static Mitigation (Anti-static tools) PPE->Static Weigh 4. Weighing & Transfer (Inside Fume Hood) Static->Weigh Decon 5. Decontamination (Alcohol Wipe-down) Weigh->Decon

Fig 1: Step-by-step safety workflow for handling this compound.

Spill Response & Disposal Plan

In the event of a spill, do not use dry sweeping, as this will aerosolize the reactive powder.

Solid Spill Containment:

  • Cover the spilled powder with damp absorbent pads (using a 10% isopropanol/water solution) to suppress dust generation.

  • Carefully scoop the dampened material using a non-sparking tool into a sealable hazardous waste container.

Chemical Deactivation & Disposal: Because the C2-Cl bond is highly reactive, raw disposal poses environmental toxicity risks.

  • Quenching: For small residual amounts in reaction flasks, quench the vessel with a dilute alkaline solution (e.g., 1M NaOH or saturated

    
    ). This safely hydrolyzes the 2-chloro group via 
    
    
    
    , converting the hazardous chloroquinazoline into a significantly less reactive, less toxic quinazolinol derivative [4].
  • Segregation: Collect all solid waste, contaminated gloves, and quenched solutions in strictly labeled "Halogenated Organic Waste" containers. Never mix with non-halogenated solvent waste.

Spill_Disposal_Pathway Spill Spill Detection (Solid or Solution) Contain Dust Suppression (Damp Absorbent Pads) Spill->Contain Quench Chemical Quenching (Dilute Alkaline Hydrolysis) Contain->Quench Collect Waste Collection (Sealable Container) Quench->Collect Label Waste Segregation (Halogenated Organic) Collect->Label

Fig 2: Procedural spill response and chemical deactivation pathway for halogenated APIs.

References

  • Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: ACS Medicinal Chemistry Letters / NIH PMC URL: [Link] [1]

  • Title: Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease Source: MDPI URL: [Link] [2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.